E3 ligase Ligand 32
Descripción
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Propiedades
IUPAC Name |
3-(5-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRNEHBIODAOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligands: A Representative Example
Introduction
The term "E3 ligase Ligand 32" does not correspond to a universally recognized or publicly documented specific molecule within the scientific literature. It may refer to a compound from a specific, unpublished study or a proprietary molecule. However, to fulfill the request for an in-depth technical guide, this document will use a well-characterized and widely studied von Hippel-Lindau (VHL) E3 ligase ligand, often referred to as a derivative of VH032, as a representative example to illustrate the core mechanism of action for such molecules. This guide will detail its role in targeted protein degradation, provide quantitative data, outline experimental protocols, and visualize key pathways.
The primary mechanism of action for an E3 ligase ligand is to function as part of a heterobifunctional molecule, most notably a Proteolysis Targeting Chimera (PROTAC). A PROTAC consists of two key moieties: one that binds to a specific E3 ubiquitin ligase and another that binds to a target protein of interest (POI), connected by a chemical linker. By bringing the E3 ligase and the target protein into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, leading to its removal from the cell.
Core Mechanism of Action
The central mechanism revolves around the formation of a ternary complex, a crucial step in the induced degradation of the target protein.
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Ternary Complex Formation: The VHL ligand moiety of the PROTAC first binds to the VHL E3 ligase, a component of the VHL-Elongin B-Elongin C-Cullin 2-Rbx1 (CRL2VHL) complex. Concurrently, the other end of the PROTAC binds to the target protein. This results in the formation of a [Target Protein]-[PROTAC]-[VHL] ternary complex. The stability and conformation of this complex are critical for the subsequent steps.
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Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase complex is positioned to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule is not degraded in this process and can go on to facilitate the degradation of multiple copies of the target protein, acting in a catalytic manner.
Quantitative Data
The following table summarizes typical quantitative data for a representative VHL-based PROTAC. The values are illustrative and can vary significantly depending on the specific target protein, linker, and cell line used.
| Parameter | Description | Representative Value Range |
| Binding Affinity (Kd) to VHL | The equilibrium dissociation constant, indicating the strength of binding between the ligand and the VHL E3 ligase. A lower value indicates stronger binding. | 100 - 500 nM |
| Binding Affinity (Kd) to Target Protein | The equilibrium dissociation constant for the binding of the PROTAC to the target protein. | 10 - 200 nM |
| Ternary Complex Cooperativity (α) | A measure of the change in binding affinity of one protein when the other is already bound to the PROTAC. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | 0.5 - 10 |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC. | 80 - 95% |
| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | 2 - 8 hours |
Experimental Protocols
1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
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Objective: To determine the binding kinetics and affinity (Kd) of the VHL ligand to the VHL E3 ligase complex.
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Methodology:
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Immobilize the purified VHL-Elongin B-Elongin C (VBC) complex on a sensor chip.
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Prepare a series of dilutions of the VHL ligand in a suitable running buffer.
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Inject the ligand solutions over the sensor chip surface at a constant flow rate.
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Measure the change in the refractive index at the surface, which is proportional to the mass of bound ligand.
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After each injection, regenerate the sensor surface to remove the bound ligand.
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Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
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2. Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
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Objective: To measure the thermodynamics of ternary complex formation and determine the cooperativity (α).
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Methodology:
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Titrate the PROTAC into a solution containing the target protein and measure the heat changes upon binding.
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In a separate experiment, titrate the PROTAC into a solution containing the VHL complex.
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Finally, titrate the PROTAC into a solution containing both the target protein and the VHL complex.
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The thermodynamic parameters obtained from these experiments can be used to calculate the cooperativity of ternary complex formation.
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3. In Vitro Ubiquitination Assay
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Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.
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Methodology:
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Combine purified E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the VHL complex, the target protein, and the PROTAC in a reaction buffer.
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Incubate the reaction mixture at 37°C for a defined period.
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Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight species of the target protein indicates polyubiquitination.
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4. Cellular Protein Degradation Assay (Western Blot)
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Objective: To measure the dose-dependent degradation of the target protein in a cellular context.
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Methodology:
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Culture cells to an appropriate density and treat them with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
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Lyse the cells and determine the total protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
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Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
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Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle-treated control. The DC50 value can be calculated from the dose-response curve.
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Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for determining cellular protein degradation.
Unveiling E3 Ligase Ligand 32: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a significant E3 ligase ligand, designated as "E3 ligase Ligand 32," and the related potent BRD9 degrader, Compound E32. This document details the core methodologies, quantitative data, and underlying signaling pathways pertinent to these molecules, which are instrumental in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to E3 Ligase Ligands and PROTAC Technology
Targeted protein degradation has emerged as a revolutionary therapeutic modality, with PROTACs at the forefront. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC consists of two key moieties: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The E3 ligase ligand is a critical component, as it determines which of the over 600 human E3 ligases is hijacked to ubiquitinate and subsequently degrade the target protein. The discovery and optimization of novel E3 ligase ligands are paramount to expanding the scope and efficacy of PROTAC technology.
Discovery of this compound and Compound E32
This compound: A Versatile Building Block
"this compound" has been identified as a key intermediate for the synthesis of PROTACs, notably for the creation of SMARCA2/4 degraders. Its discovery is detailed in patent literature, specifically as the "First product in Example 52" in patent US20160176882 A1. This ligand serves as a handle for attaching a linker and a target-binding moiety to generate a functional PROTAC.
Compound E32: A Potent BRD9 Degrader
In 2021, researchers at Novartis disclosed the discovery of a series of potent BRD9 degraders, including Compound E32.[1] Bromodomain-containing protein 9 (BRD9) is a subunit of the SWI/SNF chromatin remodeling complex and has been identified as a therapeutic target in certain cancers. Compound E32 is a PROTAC that recruits the Cereblon (CRBN) E3 ligase to induce the degradation of BRD9.[1]
Quantitative Data
The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. The half-maximal degradation concentration (DC50) is a key metric.
| Compound | Target Protein | E3 Ligase Recruited | DC50 | Cell Line | Reference |
| Compound E32 | BRD9 | CRBN | 1 nM | HEK-293A | [1][2] |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2/4 | Unspecified | <100 nM | A549/MV411 | MedChemExpress |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of "this compound" is described in patent US20160176882 A1. The following is a representative synthetic scheme based on the information available.
Note: The exact, detailed, step-by-step protocol from the patent is proprietary and not fully disclosed in publicly available documents. The following is a generalized representation.
General Synthetic Scheme for a Pomalidomide-based E3 Ligase Ligand
A common route to synthesize pomalidomide-based E3 ligase ligands with a linker attachment point involves the modification of the pomalidomide (B1683931) core.
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Step 1: Synthesis of the Pomalidomide Core: This typically involves the condensation of a substituted phthalic anhydride (B1165640) with a glutamine derivative.
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Step 2: Functionalization for Linker Attachment: A reactive group, often a halide or an amine, is introduced on the phthalimide (B116566) ring of pomalidomide. This allows for the subsequent coupling of a linker. "this compound" is a product of such a functionalization, likely containing a reactive handle for conjugation.
Synthesis of Compound E32
The synthesis of Compound E32, a BRD9 degrader, involves the conjugation of a BRD9 inhibitor, a linker, and a CRBN E3 ligase ligand (based on binder 16). The general workflow is depicted below.
Experimental Protocol: BRD9 Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of a target protein upon treatment with a PROTAC.
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Cell Culture: Plate a suitable cell line (e.g., HEK-293T) in 6-well plates and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of the BRD9 degrader (e.g., Compound E32) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour.
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Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
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Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of BRD9 degradation for each concentration relative to the vehicle control to determine the DC50 value.
Signaling Pathway and Mechanism of Action
The mechanism of action for a BRD9 degrader like Compound E32 involves the formation of a ternary complex between BRD9, the degrader, and the CRBN E3 ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.
Conclusion
"this compound" and the resulting PROTACs, such as Compound E32, represent significant advancements in the field of targeted protein degradation. The ability to potently and selectively degrade proteins like BRD9 opens up new avenues for therapeutic intervention in various diseases, including cancer. This guide has provided a foundational understanding of the discovery, synthesis, and functional characterization of these important molecules, offering valuable insights for researchers dedicated to the development of next-generation protein degraders. Further exploration of the vast E3 ligase landscape promises to yield even more sophisticated and effective therapeutic agents in the future.
References
An In-depth Technical Guide to E3 Ligase Ligand 32: Structure, Properties, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3 ligase Ligand 32, identified as (S,R,S)-AHPC monohydrochloride, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its application in the synthesis of PROTACs and the subsequent evaluation of target protein degradation are presented. Particular focus is given to its use in the development of degraders for the chromatin remodeling proteins SMARCA2 and SMARCA4, key targets in oncology research.
Introduction to this compound
This compound is a synthetic small molecule that specifically binds to the substrate recognition subunit of the VHL E3 ubiquitin ligase complex. In the context of PROTACs, it functions as the E3 ligase-recruiting moiety. By being chemically linked to a ligand that binds a target protein, this compound facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Chemical Structure and Identification
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Systematic Name: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
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Common Synonyms: (S,R,S)-AHPC monohydrochloride, VH032-NH2 monohydrochloride, VHL ligand 1 monohydrochloride
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CAS Number: 1448189-80-7
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Molecular Formula: C₂₂H₃₁ClN₄O₃S
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Molecular Weight: 467.02 g/mol
Table 1: Physicochemical Properties of this compound ((S,R,S)-AHPC monohydrochloride)
| Property | Value |
| Appearance | White to off-white solid |
| SMILES | O=C(--INVALID-LINK--C1">C@HN1C(--INVALID-LINK--C(C)(C)C)=O)NCC2=CC=C(C(SC=N3)=C3C)C=C2.Cl |
| Solubility | DMSO: ≥ 100 mg/mL; Water: ≥ 100 mg/mL |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action in PROTACs
The primary function of this compound is to recruit the VHL E3 ligase to a target protein of interest (POI). This is achieved through the heterobifunctional nature of a PROTAC molecule.
The formation of the POI-PROTAC-VHL ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.
Application in SMARCA2/4 Degradation
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Mutations and dysregulation of these proteins are implicated in various cancers. PROTACs utilizing this compound have been successfully developed to target SMARCA2 and SMARCA4 for degradation.
Table 2: Degradation Efficacy of a PROTAC Incorporating this compound against SMARCA2/4
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | < 100 |
| PROTAC SMARCA2/4-degrader-29 | SMARCA4 | MV-4-11 | < 100 |
DC₅₀ represents the concentration of the PROTAC required to induce 50% degradation of the target protein.
Experimental Protocols
Representative Synthesis of a VHL-based PROTAC
This protocol outlines a general strategy for synthesizing a PROTAC by coupling this compound ((S,R,S)-AHPC) to a target protein ligand possessing a suitable linker attachment point (e.g., a carboxylic acid).
Materials:
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(S,R,S)-AHPC monohydrochloride (this compound)
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Target protein ligand with a linker terminating in a carboxylic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
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Dissolve the target protein ligand-linker (1 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
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Add (S,R,S)-AHPC monohydrochloride (1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
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Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis of Target Protein Degradation
This protocol is for assessing the in-cell degradation of a target protein (e.g., SMARCA2/4) following treatment with a PROTAC.
Materials:
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Cells expressing the target protein (e.g., A549 for SMARCA2)
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PROTAC compound
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DMSO (vehicle control)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein (e.g., anti-SMARCA2)
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Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or DMSO for the desired time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the chemiluminescent substrate.
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Detection: Visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Conclusion
This compound is a well-characterized and versatile tool for the development of VHL-based PROTACs. Its high affinity for the VHL E3 ligase enables the efficient recruitment of this ligase to a wide range of target proteins, leading to their effective degradation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their targeted protein degradation research and discovery efforts. The continued exploration of PROTACs built upon this and other E3 ligase ligands holds immense promise for the development of novel therapeutics for a multitude of diseases.
Unveiling the Target: A Technical Guide to the E3 Ligase for Ligand 32
For Immediate Release
This technical guide provides an in-depth analysis of E3 ligase Ligand 32, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), specifically in its application for the degradation of SMARCA2/4. Through a comprehensive review of available data and experimental methodologies, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Target E3 Ligase Identification: von Hippel-Lindau (VHL)
The identification of VHL as the target for this compound is inferred from its use in the SMARCA2/4 degrader series. For instance, PROTAC SMARCA2/4-degrader-17 utilizes a known VHL ligand (HY-125845) for the same purpose of recruiting an E3 ligase to the SMARCA2/4 protein target. This parallel application within a homologous series of degraders points towards a shared mechanism of action, implicating VHL as the E3 ligase of choice for this chemical scaffold.
The VHL protein is a component of the Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1. This complex is pivotal in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.
Quantitative Data Summary
Currently, specific quantitative binding data for the interaction between this compound and VHL is not publicly available. However, for the purpose of PROTAC development, key parameters that would be determined are summarized in the table below. These values are critical for assessing the efficacy of the ligand in recruiting the E3 ligase and facilitating the degradation of the target protein.
| Parameter | Description | Typical Range for Effective PROTACs |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the ligand and the E3 ligase. A lower value signifies a stronger interaction. | 1 nM - 10 µM |
| Ternary Complex Formation (α) | A measure of the cooperativity of the binding of the PROTAC to both the target protein and the E3 ligase. An α value > 1 indicates positive cooperativity. | >1 |
| Degradation Potency (DC₅₀) | The concentration of the PROTAC required to induce 50% degradation of the target protein. | Sub-micromolar to nanomolar |
| Maximum Degradation (Dₘₐₓ) | The maximum percentage of target protein degradation achieved at saturating concentrations of the PROTAC. | >80% |
Signaling Pathway
The canonical signaling pathway involving the VHL E3 ligase is central to the cellular response to hypoxia. In normoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is hydroxylated on specific proline residues. This modification is recognized by VHL, leading to the ubiquitination and degradation of HIF-α. PROTACs containing this compound hijack this natural process by bringing a new target protein (e.g., SMARCA2/4) into proximity with the VHL E3 ligase complex, leading to its ubiquitination and degradation, irrespective of the cell's oxygen status.
Experimental Protocols
The identification and characterization of the E3 ligase target for a novel ligand involve a series of robust biochemical and cellular assays. Below are detailed protocols for key experiments.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
Objective: To identify the interacting E3 ligase of this compound from a cellular lysate.
Methodology:
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Probe Synthesis: Synthesize a derivative of this compound functionalized with a reactive group (e.g., an alkyne or biotin) for immobilization on affinity beads.
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Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line known to express a variety of E3 ligases) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
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Affinity Purification:
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Incubate the cell lysate with the immobilized ligand probe.
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As a negative control, incubate a separate aliquot of the lysate with beads lacking the ligand.
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Wash the beads extensively to remove non-specific binders.
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Elute the bound proteins.
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Proteomic Analysis:
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Digest the eluted proteins with trypsin.
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the proteins that are significantly enriched in the ligand-bound sample compared to the control. The VHL E3 ligase complex components are expected to be among the top hits.
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Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to VHL in a cellular context.
Methodology:
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Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.
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Thermal Challenge: Heat the cell suspensions across a range of temperatures. Ligand binding is expected to stabilize the target protein (VHL), increasing its melting temperature.
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Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Protein Detection: Analyze the amount of soluble VHL in each sample using Western blotting or other quantitative protein detection methods.
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Data Analysis: Plot the fraction of soluble VHL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand confirms target engagement.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To quantitatively measure the binding affinity (Kd) of this compound to purified VHL protein.
Methodology:
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Protein Purification: Express and purify recombinant VHL protein complex.
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Sample Preparation: Prepare a solution of the purified VHL complex in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.
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Titration: Inject small aliquots of the ligand solution into the protein solution at a constant temperature.
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Data Acquisition: Measure the heat change associated with each injection.
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Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
Based on strong circumstantial evidence from its application in SMARCA2/4 degraders, this compound is a potent recruiter of the VHL E3 ubiquitin ligase. The experimental protocols outlined in this guide provide a robust framework for the definitive identification and detailed characterization of this and other novel E3 ligase ligands. A thorough understanding of the interaction between the ligand and its target E3 ligase is paramount for the rational design and optimization of next-generation targeted protein degradation therapeutics. Further research, including the public release of patent information containing the synthesis and characterization of this ligand, will be invaluable to the scientific community.
The Role of E3 Ligase Ligand 32 in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of specific proteins of interest (POIs). A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides an in-depth technical overview of "E3 ligase Ligand 32," a key building block in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4.
"this compound" (CAS 2300099-98-1) is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It serves as the E3 ligase-recruiting moiety in the synthesis of potent PROTAC degraders, most notably SMARCA2/4-degrader-29.[2] The strategic incorporation of this VHL ligand enables the targeted degradation of SMARCA2 and SMARCA4, proteins that are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cancers.
Core Components and Mechanism of Action
PROTACs constructed with this compound operate through a well-defined mechanism of action that leverages the cellular ubiquitin-proteasome pathway.
The PROTAC consists of three key components:
-
Target-Binding Ligand: A molecule that specifically binds to the protein of interest (e.g., SMARCA2/4).
-
This compound: This moiety binds to the VHL E3 ubiquitin ligase.
-
Linker: A chemical tether that connects the target-binding ligand and this compound.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein (SMARCA2/4) and the VHL E3 ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Quantitative Data
The efficacy of PROTACs is determined by several key parameters, including their binding affinity to the target protein and the E3 ligase, as well as their ability to induce degradation of the target protein. The following table summarizes the available quantitative data for PROTACs incorporating this compound.
| Compound | Target(s) | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| SMARCA2/4-degrader-29 | SMARCA2 | A549 | <100 nM | >90% | VHL | [2] |
| (Compound I-279) | SMARCA4 | MV411 | <100 nM | >90% | VHL | [2] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide an overview of the key experimental protocols involved.
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically proprietary and detailed within patent literature. Researchers interested in its synthesis should refer to the relevant chemical synthesis literature and patents for detailed protocols. The IUPAC name for this compound is 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione.[3][4]
Synthesis of SMARCA2/4-degrader-29 (PROTAC)
The synthesis of the final PROTAC molecule involves the conjugation of this compound to a SMARCA2/4-targeting ligand via a suitable linker. The specific details of the synthesis, including the choice of linker and coupling chemistry, are critical for the final activity of the PROTAC and are outlined in patent literature such as US20230072658A1.
Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., A549 for SMARCA2, MV411 for SMARCA4) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or DMSO as a vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (SMARCA2 or SMARCA4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.
Ternary Complex Formation Assay
Assays to confirm the formation of the ternary complex (E3 ligase-PROTAC-target protein) are crucial for mechanistic validation. Techniques such as co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET) can be employed. A detailed protocol for an in vitro pull-down assay is available in the scientific literature and can be adapted for specific E3 ligases and target proteins.
Visualizations
Signaling Pathway of SMARCA2/4 Degradation
Caption: Mechanism of SMARCA2/4 degradation by a VHL-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting SMARCA2 and SMARCA4 for degradation via the VHL E3 ligase. Its successful incorporation into potent degraders like SMARCA2/4-degrader-29 highlights the potential of this strategy for targeting previously challenging drug targets. The data and protocols outlined in this guide provide a foundational resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of novel PROTAC therapeutics. Further research and development in this area hold the promise of delivering new and effective treatments for a range of diseases, including cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione 97.00% | CAS: 2300099-98-1 | AChemBlock [achemblock.com]
- 4. 2300099-98-1 Cas No. | 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione | Apollo [store.apolloscientific.co.uk]
understanding the ubiquitin-proteasome system with E3 ligase ligands.
An In-depth Technical Guide to the Ubiquitin-Proteasome System with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Ubiquitin-Proteasome System (UPS), the critical role of E3 ubiquitin ligases, and the revolutionary therapeutic modalities that harness this system for targeted protein degradation (TPD). We will delve into the mechanisms of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, detail the methodologies for discovering and characterizing E3 ligase ligands, and present the current clinical landscape.
The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery
The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis and controlling numerous cellular processes, including cell cycle progression, DNA repair, and stress response.[1][2] The system eliminates dysfunctional or misfolded proteins, preventing their accumulation and ensuring cellular health.[3] Degradation via the UPS involves two major, successive steps: the covalent attachment of multiple ubiquitin molecules to a target protein and the subsequent degradation of this tagged protein by the 26S proteasome.[4][5]
The process of tagging a protein with ubiquitin, a highly conserved 76-amino acid protein, is an enzymatic cascade involving three key enzymes:[6]
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[2][7]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[4][7]
-
E3 (Ubiquitin Ligase): The substrate recognition module of the system. It binds to both the E2-ubiquitin complex and the specific protein substrate, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[6] The human genome encodes over 600 E3 ligases, providing exquisite specificity to the degradation process.[7][8]
Multiple cycles of this process lead to the formation of a polyubiquitin (B1169507) chain on the substrate, which acts as a recognition signal for the 26S proteasome.[2][3] The 26S proteasome, a large multi-subunit protease complex, then recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[3][5]
Harnessing E3 Ligases for Targeted Protein Degradation (TPD)
The high substrate specificity of E3 ligases makes them attractive targets for therapeutic intervention.[8] Instead of inhibiting a protein's function, the TPD field hijacks the UPS to eliminate disease-causing proteins entirely.[9][10] This "event-driven" pharmacology, where a single molecule can trigger the degradation of multiple target proteins, offers advantages over traditional "occupancy-driven" inhibitors, including the potential for lower doses and the ability to target proteins previously considered "undruggable".[1][10][11] Two primary modalities dominate the TPD landscape: PROTACs and molecular glues.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][11][12] By simultaneously binding the POI and an E3 ligase, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex (POI-PROTAC-E3).[9][13] This proximity forces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[10] After degradation, the PROTAC is released and can catalyze another degradation cycle.[1][13]
Molecular Glues
Molecular glues are typically small molecules that induce or stabilize interactions between two proteins that would not normally associate.[14] In the context of TPD, a molecular glue binds to an E3 ligase, altering its surface conformation to create a new binding interface for a "neo-substrate" protein.[14][15] This induced proximity leads to the neo-substrate's ubiquitination and subsequent degradation.[16][17] Unlike PROTACs, which are bifunctional by design, molecular glues are monovalent and their discovery has often been serendipitous.[14][15] A well-known example is the class of immunomodulatory imide drugs (IMiDs) like thalidomide, which bind to the E3 ligase Cereblon (CRBN) and induce the degradation of specific neo-substrates.[7][14]
Comparison of TPD Modalities
| Feature | PROTACs (Proteolysis-Targeting Chimeras) | Molecular Glues |
| Structure | Heterobifunctional: POI ligand, linker, E3 ligand[1][11] | Monovalent small molecule[14][15] |
| Mechanism | Induces proximity by bridging POI and E3 ligase[10] | Induces/stabilizes interaction by altering E3 surface[14][17] |
| Design | Rational design is feasible once ligands are known[18] | Discovery is often serendipitous; rational design is challenging[15] |
| Molecular Weight | Typically larger (>700 Da), may violate Lipinski's rules[16] | Smaller, more drug-like (<500 Da), often adhere to Lipinski's rules[16][17] |
| Properties | May have challenges with cell permeability and oral bioavailability[19] | Generally better permeability and drug-like properties[16] |
| Development | Structure-Activity Relationship (SAR) can be complex[16] | More straightforward SAR is expected[16] |
Discovery and Validation of E3 Ligase Ligands
Expanding the repertoire of available E3 ligase ligands is a critical bottleneck in the TPD field.[9] While a few E3 ligases like CRBN, VHL, MDM2, and IAP are frequently used, they represent a fraction of the over 600 available, which limits the scope of degradable proteins and potential therapeutic applications.[9][12] Various strategies are employed to discover novel ligands.
Discovery Methods for E3 Ligase Ligands:
-
High-Throughput Screening (HTS): Screening large compound libraries to identify molecules that bind to the target E3 ligase.[8]
-
Fragment-Based Lead Discovery (FBLD): Screening libraries of low-molecular-weight fragments to identify weak binders, which are then optimized into potent ligands. This approach is powerful for targeting protein-protein interaction (PPI) sites.[7][8]
-
DNA-Encoded Library (DEL) Technology: Screening vast combinatorial libraries where each compound is tagged with a unique DNA barcode, allowing for the rapid identification of binders to a purified protein target.[20]
-
Structure-Guided Drug Design: Using the crystal structure of an E3 ligase, often in complex with a substrate peptide, to guide the rational design of small molecule binders.[20]
Commonly Recruited E3 Ligases and Representative Ligands:
| E3 Ligase | Ligand Class / Example | Discovery Origin / Notes |
| CRBN | Thalidomide, Lenalidomide, Pomalidomide (IMiDs) | Identified as the target of thalidomide, initiating the molecular glue concept.[7][12] |
| VHL | Hypoxia-inducible factor (HIF) mimetics | Developed from understanding the binding of the HIF-1α substrate peptide to VHL.[9][20] |
| MDM2 | Nutlin-3 and analogs | Discovered through screening for inhibitors of the MDM2-p53 interaction.[12] |
| IAP | Bestatin, SMAC mimetics | Based on the natural antagonists of Inhibitor of Apoptosis Proteins (IAPs).[20] |
| FEM1B | EN106 (covalent ligand) | Discovered via a covalent ligand screen, targets C186 of FEM1B.[9] |
| KEAP1 | MS83 | Developed from a previously reported noncovalent small molecule ligand.[21] |
Key Experimental Protocols for TPD Drug Development
A robust and multi-faceted assay cascade is essential to discover and optimize effective protein degraders. This involves confirming target engagement, measuring ternary complex formation, verifying ubiquitination, and quantifying protein degradation.[22]
E3 Ligase Ligand Binding Assays
The first step is to confirm and quantify the binding of a putative ligand to the E3 ligase.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (k_on, k_off) and affinity (K_D) by immobilizing the protein and flowing the ligand over the surface.[8][23]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event to determine binding affinity (K_D), stoichiometry (n), and thermodynamic parameters.[23][24]
-
Competitive Binding Assays (e.g., E3scan™): A high-throughput method where a test compound competes with a known, immobilized ligand for binding to a DNA-tagged E3 ligase. The amount of bound ligase is quantified by qPCR.[25][26]
-
AlphaScreen: A bead-based proximity assay used for high-throughput screening of E3 ligase-degron interactions and ligand competition.[27]
Protocol: E3scan™ Ligand Binding Assay This protocol describes the principle of a competitive binding assay like E3scan™.
-
Assay Components: The assay consists of three main components: an E3 ligase tagged with DNA, a known E3 ligase ligand immobilized on a solid support, and the test compound.[25]
-
Incubation: The DNA-tagged E3 ligase is incubated with the immobilized ligand in the presence of the test compound or a solvent control.[25]
-
Competition: If the test compound binds to the E3 ligase (either sterically or allosterically), it will prevent the ligase from binding to the immobilized ligand. This reduces the amount of DNA-tagged E3 ligase captured on the solid support.[25]
-
Quantification: After washing away unbound components, the amount of captured E3 ligase is measured by quantifying the associated DNA tag using qPCR. A reduction in the qPCR signal compared to the control indicates that the test compound is a binder.[25]
-
Data Analysis: The results are typically expressed as a percentage of control, and dose-response curves are generated to determine the dissociation constant (K_D) for hit compounds.[26]
Ternary Complex Formation Assays
The formation of a stable and productive ternary complex is the defining mechanism of action for PROTACs and molecular glues.[22][28] Assays must be able to measure the affinity and cooperativity of this complex. Cooperativity (alpha) is a measure of how the binding of one component (e.g., POI) affects the binding of the other (e.g., E3 ligase) to the degrader. An alpha value > 1 indicates positive cooperativity, where the components favorably interact to enhance complex formation.[24][29]
Common Techniques:
-
NanoBRET®/TR-FRET: These are proximity-based cellular assays. For NanoBRET, the target protein is fused to a NanoLuc® donor, and the E3 ligase is fused to a HaloTag® acceptor. Ternary complex formation brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).[23][28]
-
Surface Plasmon Resonance (SPR): Can be adapted to measure ternary complex formation by immobilizing one protein (e.g., VHL) and flowing over the PROTAC pre-incubated with the second protein (e.g., BRD4).[23]
Protocol: Cell-Based NanoBRET® Ternary Complex Assay
-
Plasmid Preparation: Prepare plasmids for expressing the POI as a NanoLuc® fusion protein (energy donor) and an E3 ligase component (e.g., VHL or CRBN) as a HaloTag® fusion protein (energy acceptor).[28]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) in 96-well plates. Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Compound Treatment: Prepare serial dilutions of the degrader compound. Add the compounds to the transfected cells and incubate for a specified period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Labeling and Substrate Addition: Add the fluorescent HaloTag® ligand (the acceptor) to the cells and incubate to allow labeling. Subsequently, add the NanoLuc® substrate (the donor) and equilibrate.[28]
-
Signal Detection: Measure the luminescence at two wavelengths using a plate reader capable of BRET detection: one for the donor (e.g., 460nm) and one for the acceptor (e.g., >610nm).
-
Data Analysis: Calculate the raw NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the degrader concentration to generate a dose-response curve. The curve will often show a characteristic "hook effect" at high concentrations, where binary complexes are favored over the ternary complex.[28]
Ubiquitination Assays
These assays directly confirm that the degrader-induced ternary complex is functional and leads to the ubiquitination of the POI.
Common Techniques:
-
In Vitro Ubiquitination Assay: A reconstituted biochemical assay using purified E1, E2, E3, ubiquitin, ATP, and the POI. The reaction is analyzed by Western blot.[6][30]
-
In-Cell Ubiquitination Assay: Cells are treated with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The POI is then immunoprecipitated, and the ubiquitination status is assessed by Western blot using an anti-ubiquitin antibody.[31]
Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture on ice. A typical 30-50 µL reaction includes:[30]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT)
-
ATP (final concentration ~2 mM)
-
Ubiquitin (final concentration ~5-10 µM)
-
Recombinant E1 enzyme (final concentration ~50-100 nM)
-
Recombinant E2 enzyme (specific to the E3; final concentration ~200-500 nM)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/C; final concentration ~20-100 nM)
-
Recombinant POI substrate (final concentration ~200 nM)
-
-
Initiate Reaction: Add the degrader compound or DMSO control. The reaction can be initiated by the addition of the E3/POI or ATP.
-
Incubation: Incubate the reaction at 30-37°C for 30-90 minutes.[6][30]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[6][31]
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody against the POI or a tag on the POI.
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: A ladder of higher molecular weight bands above the unmodified POI band indicates successful polyubiquitination.
Protein Degradation Assays
The ultimate goal is to measure the reduction in the total amount of the POI in a cellular context. These assays are used to determine key quantitative parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[9][32]
Common Techniques:
-
Western Blot: The traditional method for quantifying protein levels in cell lysates. It is robust but can be low-throughput.[22]
-
Simple Western™: A fully automated, capillary-based electrophoresis system that provides highly reproducible and quantitative data, suitable for high-throughput screening.[22]
-
In-Cell Western™ (ICW): A plate-based immunofluorescent method where protein levels are quantified in fixed and permeabilized cells directly in 96- or 384-well plates, offering higher throughput than traditional Westerns.[33]
Protocol: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
-
Cell Culture and Treatment: Seed cells in 6- or 12-well plates. Once they reach the desired confluency, treat them with a serial dilution of the degrader compound for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane, then incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification: Add an ECL substrate and capture the chemiluminescent signal using an imager. Quantify the band intensities using densitometry software.
-
Data Analysis: For each lane, normalize the POI band intensity to its corresponding loading control band intensity. Plot the normalized POI levels (as a percentage of the DMSO control) against the log of the degrader concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ values.
Clinical Landscape and Future Outlook
The field of targeted protein degradation has rapidly moved from a conceptual tool to a clinically validated therapeutic modality. Several PROTACs and molecular glues are now in clinical trials, primarily for oncology indications.[1][34]
Selected Targeted Protein Degraders in Clinical Development:
| Compound | Modality | E3 Ligase | Target(s) | Indication | Development Phase |
| Vepdegestrant (ARV-471) | PROTAC | CRBN | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase III[19][35] |
| BMS-986365 | PROTAC (LDD) | CRBN | Androgen Receptor (AR) | Prostate Cancer | Phase III[19] |
| BGB-16673 | PROTAC | CRBN | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL) | Phase III[19] |
| Golcadomide (CC-99282) | Molecular Glue (CELMoD) | CRBN | IKZF1, IKZF3 | B-cell Lymphoma | Phase I/II[36] |
| BMS-986458 | PROTAC (LDD) | DDB1/CRBN | BCL6 | Lymphoma | Clinical Trials[36] |
Table is based on information available as of mid-2025 and is not exhaustive.[19][36]
The success of first-generation degraders has validated the therapeutic potential of hijacking the UPS. Future efforts are focused on expanding the toolbox of E3 ligase ligands to improve tissue specificity and overcome resistance, moving beyond oncology into other disease areas like neurodegeneration and immunology, and developing new degrader modalities that utilize alternative cellular degradation pathways.[9][35][37] While challenges related to oral bioavailability and optimizing drug-like properties remain, the field of targeted protein degradation represents a paradigm shift in drug discovery, offering a powerful new way to drug the previously undruggable proteome.[10][19]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 6. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 7. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. precisepeg.com [precisepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular glue - Wikipedia [en.wikipedia.org]
- 15. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 20. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 三重複合体の形成 [promega.jp]
- 29. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 30. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 31. Ubiquitination assay [bio-protocol.org]
- 32. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
- 33. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. njbio.com [njbio.com]
- 35. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 36. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
- 37. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to E3 Ligase Ligand 32 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a specific E3 ligase ligand, designated as "E3 ligase Ligand 32," and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The focus is on the fundamentals, experimental validation, and the signaling pathways involved in the degradation of the cancer-associated proteins SMARCA2 and SMARCA4.
Core Concepts in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] This is achieved through the use of heterobifunctional molecules called PROTACs. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a more profound and sustained therapeutic effect.[6]
This compound and PROTAC SMARCA2/4-degrader-29
This compound has been identified as a ligand for an E3 ubiquitin ligase and is utilized in the synthesis of PROTAC SMARCA2/4-degrader-29 .[7][8][9][10][11] The patent application US20230072658A1 discloses the synthesis and use of this PROTAC, specifying that it incorporates a cereblon-binding moiety .[12] Therefore, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase.[12][13]
PROTAC SMARCA2/4-degrader-29 is designed to target SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex that are implicated in various cancers.[1][14]
Quantitative Data
The efficacy of PROTAC SMARCA2/4-degrader-29 has been evaluated in cellular assays, demonstrating its ability to induce the degradation of its target proteins.
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | <100 nM | >90% | [6][10] |
| PROTAC SMARCA2/4-degrader-29 | SMARCA4 | MV4-11 | <100 nM | >90% | [6][10] |
Note: Specific binding affinity data (e.g., Kd) for the direct interaction of this compound with Cereblon is not publicly available at the time of this report.
Signaling Pathway and Mechanism of Action
The mechanism of action for PROTAC SMARCA2/4-degrader-29 follows the canonical PROTAC pathway, leveraging the cellular ubiquitin-proteasome system.
Experimental Protocols
The validation of a PROTAC's efficacy involves a series of key experiments to confirm its mechanism of action. Below are detailed methodologies for these assays.
Ternary Complex Formation Assay
This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase. Surface Plasmon Resonance (SPR) is a common method.[15][16]
Methodology (SPR):
-
Immobilization: Covalently immobilize recombinant, purified CRBN E3 ligase onto a sensor chip surface.
-
Analyte Injection: In separate cycles, inject:
-
PROTAC SMARCA2/4-degrader-29 alone to measure its binary interaction with CRBN.
-
Recombinant, purified SMARCA2 or SMARCA4 protein alone to assess non-specific binding.
-
A pre-incubated mixture of PROTAC SMARCA2/4-degrader-29 and SMARCA2/4 to measure the formation of the ternary complex.
-
-
Data Analysis: Monitor the change in response units (RU) over time. A significant increase in RU upon injection of the PROTAC and target protein mixture, compared to the individual components, indicates ternary complex formation. Calculate binding affinities (KD) and cooperativity (alpha).
In Vitro Ubiquitination Assay
This assay demonstrates that the target protein is ubiquitinated in the presence of the PROTAC.[17][18][19]
Methodology:
-
Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and purified CRBN E3 ligase and SMARCA2/4 protein.
-
PROTAC Addition: Add varying concentrations of PROTAC SMARCA2/4-degrader-29 or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination cascade to occur.
-
Detection: Stop the reaction and analyze the ubiquitination of SMARCA2/4 by Western blot using an anti-ubiquitin antibody or an antibody specific for SMARCA2/4, looking for a high-molecular-weight smear or distinct polyubiquitinated bands.
Cellular Degradation Assay (Western Blot)
This assay quantifies the reduction of the target protein levels in a cellular context.[3][20]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549 for SMARCA2, MV4-11 for SMARCA4) and treat with a dose-response of PROTAC SMARCA2/4-degrader-29 for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 value.
Experimental and Logical Workflows
The development and validation of a PROTAC like SMARCA2/4-degrader-29 follows a logical progression of experiments.
Conclusion
This compound serves as a crucial component of PROTAC SMARCA2/4-degrader-29, effectively recruiting the CRBN E3 ligase to induce the degradation of the oncoproteins SMARCA2 and SMARCA4. The data presented demonstrates the potential of this approach for cancer therapy. The detailed experimental protocols provide a framework for researchers to validate and characterize similar targeted protein degraders. Further investigation into the specific binding kinetics of this compound and the structural basis of the ternary complex will undoubtedly facilitate the design of next-generation degraders with enhanced potency and selectivity.
References
- 1. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preludetx.com [preludetx.com]
- 5. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 6. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivochem.net [invivochem.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20230072658A1 - Smarca degraders and uses thereof - Google Patents [patents.google.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. scispace.com [scispace.com]
- 19. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
initial characterization of novel E3 ligase ligands
An In-Depth Technical Guide: Initial Characterization of Novel E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
E3 ubiquitin ligases are a crucial class of enzymes within the ubiquitin-proteasome system (UPS), responsible for substrate recognition and catalyzing the transfer of ubiquitin to target proteins, often marking them for degradation.[1][2] With over 600 putative E3 ligases encoded in the human genome, they offer a vast landscape for therapeutic intervention.[3][4] The emergence of targeted protein degradation (TPD) technologies, particularly proteolysis-targeting chimeras (PROTACs), has intensified the search for novel E3 ligase ligands.[5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), inducing its ubiquitination and subsequent degradation.[8][9]
The discovery and validation of new E3 ligase ligands are critical bottlenecks in expanding the scope of TPD.[10] While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, developing ligands for new E3 ligases could enable tissue-specific protein degradation and overcome resistance mechanisms.[4][7][11] This guide provides a comprehensive workflow for the , from initial binding validation to confirmation of cellular activity.
Part 1: Biochemical and Biophysical Characterization of Ligand Binding
The foundational step in characterizing a novel E3 ligase ligand is to confirm direct, high-affinity binding to the target E3 ligase. A suite of biophysical and biochemical assays can be employed to quantify this interaction.
Experimental Workflow for Binding Characterization
Caption: Workflow for biophysical validation of novel E3 ligase ligands.
Key Binding Assays
A combination of orthogonal methods is recommended to confidently determine the binding affinity and thermodynamics of a ligand-E3 ligase interaction.
| Assay | Principle | Key Quantitative Outputs | Typical Affinity Range |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution.[12][13] | Dissociation constant (Kd), Enthalpy (ΔH), Stoichiometry (n) | pM to mM |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand in solution binds to a protein immobilized on a sensor chip.[14] | Kd, Association rate (kon), Dissociation rate (koff) | pM to mM |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye.[11][12] | Melting temperature shift (ΔTm) | Qualitative to µM |
| NanoBRET™ Target Engagement | Measures ligand binding in live cells using bioluminescence resonance energy transfer (BRET).[15][16] | IC50 / Kd (cellular) | nM to µM |
Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.
1. Materials and Reagents:
-
Purified recombinant E3 ligase protein (or substrate-binding domain) with >95% purity.
-
Novel small molecule ligand, dissolved in a compatible buffer (e.g., DMSO).
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl), filtered and degassed.
-
Dialysis equipment.
2. Procedure:
-
Protein Preparation: Dialyze the purified E3 ligase extensively against the ITC buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., A280 nm with calculated extinction coefficient).
-
Ligand Preparation: Prepare a stock solution of the ligand in 100% DMSO. Dilute this stock into the final ITC buffer to create the injectant solution. The final DMSO concentration should be identical in both the protein (cell) and ligand (syringe) solutions to minimize buffer mismatch effects (typically <5%).
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe with buffer.
-
Loading: Load the E3 ligase solution into the sample cell (e.g., 20-50 µM). Load the ligand solution into the injection syringe (e.g., 200-500 µM, typically 10-fold higher than the protein concentration).
-
Titration: Perform the titration experiment, which consists of a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution. An initial small injection (e.g., 0.4 µL) is often performed to remove any ligand diffused into the needle tip and is discarded from the analysis.
-
Data Analysis: Integrate the raw heat-burst data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry (n).
Part 2: In Vitro Functional Characterization
Confirming direct binding is necessary but not sufficient. The next step is to determine if the ligand-bound E3 ligase is functionally competent to mediate ubiquitination. This is often assessed through in vitro ubiquitination assays.[17]
The Ubiquitination Cascade
The ubiquitination process is a three-step enzymatic cascade involving E1, E2, and E3 enzymes.[3][18] A functional E3 ligase must successfully interact with an E2~ubiquitin conjugate to transfer ubiquitin to a substrate.[19]
Caption: The canonical E1-E2-E3 ubiquitination cascade.
Key Functional Assays
These assays reconstitute the ubiquitination cascade in a test tube to assess E3 ligase activity.
| Assay | Principle | Key Quantitative Outputs |
| Western Blot-Based Auto-ubiquitylation | Detects the ubiquitination of the E3 ligase itself, a common feature of active RING E3s, via immunoblotting for ubiquitin or the E3.[20][21] | Presence of high molecular weight ubiquitin smears/bands. |
| TR-FRET Ubiquitylation Assay | A homogeneous assay using time-resolved fluorescence resonance energy transfer to detect the formation of polyubiquitin (B1169507) chains.[20] | TR-FRET ratio, IC50/EC50 for modulators. |
| Substrate Ubiquitylation Assay | Similar to the auto-ubiquitylation assay but includes a known substrate of the E3 ligase to monitor its specific ubiquitination.[14][17] | Disappearance of substrate band and appearance of ubiquitinated substrate. |
Detailed Experimental Protocol: Western Blot-Based Auto-Ubiquitylation Assay
This is a standard, relatively low-throughput method to visualize E3 ligase activity.[20]
1. Materials and Reagents:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (cognate for the E3 of interest).
-
Recombinant E3 ligase of interest.
-
Novel E3 ligand and negative control (inactive analog).
-
Human recombinant ubiquitin.
-
ATP solution (100 mM).
-
Ubiquitylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies (e.g., anti-Ubiquitin, anti-E3 ligase).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
2. Procedure:
-
Reaction Setup: On ice, prepare master mixes for the reactions. A typical 20 µL reaction might contain: 100 nM E1, 500 nM E2, 500 nM E3, 5 µM Ubiquitin, and 5 mM ATP in reaction buffer.
-
Ligand Addition: Add the novel ligand to the experimental tubes at the desired final concentration (e.g., 1 µM). Add a vehicle control (e.g., DMSO) and a negative control compound to separate tubes. Pre-incubate the E3 ligase with the ligand for 15-30 minutes at room temperature.
-
Initiate Reaction: Initiate the reaction by adding the ATP solution. Transfer the tubes to a 37°C water bath and incubate for a set time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.
-
Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: An active E3 ligase will produce a high molecular weight "smear" or ladder of bands above its unmodified molecular weight, corresponding to polyubiquitinated species. The presence of this smear in the ligand-treated sample confirms the ligase remains active when bound.
Part 3: Cellular Characterization
The ultimate test for a novel E3 ligase ligand, particularly for PROTAC development, is its ability to function within the complex environment of a living cell.[22] This involves confirming target engagement, ternary complex formation, and downstream functional outcomes like protein degradation.
Experimental Workflow for Cellular Characterization
Caption: Stepwise workflow for the cellular validation of an E3 ligase ligand.
Key Cellular Assays
These assays assess the ligand's performance in a physiological setting, often after it has been incorporated into a PROTAC molecule.
| Assay | Principle | Key Quantitative Outputs |
| Cellular Target Engagement | Confirms the ligand can enter the cell and bind to the E3 ligase. Methods include NanoBRET and Cellular Thermal Shift Assay (CETSA).[22] | Cellular IC50, Target engagement at specific concentrations. |
| Ternary Complex Formation | Measures the PROTAC-induced formation of the key POI-PROTAC-E3 ligase complex.[16] Techniques include co-immunoprecipitation (Co-IP) and in-cell BRET/FRET assays.[23][24] | Detection of complex, cooperativity factor (alpha). |
| Protein Degradation Assay | Directly measures the reduction in the levels of a target protein (POI) after treatment with a PROTAC incorporating the novel E3 ligand. | DC50 (concentration for 50% degradation), Dmax (maximal degradation). |
| Quantitative Proteomics (MS-based) | Provides an unbiased, global view of protein level changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-targets.[15] | Fold-change of thousands of proteins, selectivity analysis. |
Detailed Experimental Protocol: Western Blot for Protein Degradation
This is the most common method for validating the primary functional outcome of a PROTAC.
1. Materials and Reagents:
-
Cell line expressing the POI and the E3 ligase of interest.
-
PROTAC molecule synthesized with the novel E3 ligand.
-
Cell culture medium, plates, and incubator.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-Actin).
-
SDS-PAGE and Western blotting equipment as described previously.
2. Procedure:
-
Cell Plating: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC molecule in cell culture medium. Treat the cells for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with SDS-PAGE loading buffer.
-
Perform SDS-PAGE and Western blotting as described in Part 2.
-
Probe membranes with a primary antibody for the POI.
-
Strip or cut the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Conclusion
The initial characterization of a novel E3 ligase ligand is a multi-step process that requires rigorous validation through orthogonal assays. This guide outlines a systematic progression from confirming direct biochemical binding to demonstrating functional activity in vitro and, ultimately, validating desired cellular outcomes. By following this workflow, researchers can build a comprehensive data package to confidently establish the utility of a new ligand, paving the way for its use in developing next-generation protein degraders and expanding the druggable E3 ligase landscape.[4]
References
- 1. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structural Diversity of Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biophysical studies on interactions and assembly of full-size E3 ubiquitin ligase: suppressor of cytokine signaling 2 (SOCS2)-elongin BC-cullin 5-ring box protein 2 (RBX2) | MRC PPU [ppu.mrc.ac.uk]
- 14. E3 Ligases Assays - Creative Biogene [creative-biogene.com]
- 15. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [promega.com]
- 17. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 18. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. E3 ligase activity assay - Profacgen [profacgen.com]
- 21. E3 Ligase Auto-Ubiquitylation Assay Kit (ab139469) | Abcam [abcam.com]
- 22. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ternary complex formation - Profacgen [profacgen.com]
- 24. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
Exploring the Chemical Space of E3 Ligase Recruiters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a transformative therapeutic modality. This approach utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack E3 ubiquitin ligases and induce the degradation of specific proteins of interest. The selection and engagement of an appropriate E3 ligase are critical for the successful design and efficacy of these degraders. This technical guide provides a comprehensive overview of the expanding chemical space of E3 ligase recruiters, detailing their binding characteristics, the experimental protocols for their evaluation, and the signaling pathways they modulate.
The Landscape of E3 Ligase Recruiters
Over 600 E3 ubiquitin ligases are encoded in the human genome, offering a vast and largely untapped resource for targeted protein degradation.[1][2] While the majority of current efforts have focused on a select few, the repertoire of E3 ligases that can be recruited by small molecules is steadily growing. This expansion is crucial for overcoming limitations such as tissue-specific expression, intrinsic resistance mechanisms, and to broaden the scope of degradable targets.
The two most prominently utilized E3 ligases in targeted protein degradation are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] However, significant progress has been made in developing recruiters for a growing number of other E3 ligases, including MDM2, cIAP1, RNF4, RNF114, DCAF11, DCAF16, and KEAP1. These recruiters can be broadly categorized into two classes: those that bind non-covalently and those that form a covalent bond with the E3 ligase.
Quantitative Data on E3 Ligase Recruiters
The binding affinity of a recruiter for its E3 ligase is a critical parameter in the design of effective degraders. The following tables summarize the binding affinities (Kd or IC50) of representative recruiters for various E3 ligases.
Table 1: Non-Covalent E3 Ligase Recruiters
| E3 Ligase | Recruiter Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| VHL | VH032 | 185 nM (Kd) | SPR | [1][4][5] |
| VH101 | 44 nM (Kd) | SPR | [1][4] | |
| VL285 Analog | 29 nM - 171 nM (Kd) | Not Specified | [3] | |
| CRBN | Thalidomide | ~250 nM (Kd) | Not Specified | [3] |
| Lenalidomide | 699 nM (IC50) | Not Specified | [6] | |
| Pomalidomide | 400 nM (IC50) | Not Specified | [6] | |
| Degronimer 1 & 2 | < 10 µM (Kd) | Not Specified | [5] | |
| MDM2 | Nutlin-3a | 90 nM (IC50) | Not Specified | |
| MI-1061 | 80 nM (Kd) | Not Specified | ||
| RG7388 | Not Specified | Not Specified | ||
| cIAP1 | GDC-0152 | 17 nM (Ki for cIAP1-BIR3) | Not Specified | [5] |
| LCL-161 | Not Specified | Not Specified | [5] | |
| KEAP1 | KI696 (KEAP1-L) | 1.3 nM (Kd) | ITC | [5][7] |
| DGY-06-177 | 145 nM (IC50) | TR-FRET | [8] |
Table 2: Covalent E3 Ligase Recruiters
| E3 Ligase | Recruiter Ligand | Target Cysteine(s) | Efficacy Metric | Assay Method | Reference |
| RNF4 | TRH 1-23 | C132, C135 | Not Specified | Gel-based ABPP | [9] |
| CCW 16 | C132, C135 | Not Specified | Gel-based ABPP | [9] | |
| CCW 28-3 | Not Specified | 0.54 µM (IC50) | Gel-based ABPP | [10][11] | |
| RNF114 | Nimbolide | Cys8 | Not Specified | ABPP | [12] |
| EN219 | Cys8 | DC50 of 14-36 nM for BRD4 degradation | Cell-based degradation | [12] | |
| DCAF11 | 21-SLF | C460, C443, C485 | >70% degradation of FKBP12 | Cell-based degradation | [13][14] |
| DCAF16 | KB02 | C177, C179 | Low fractional engagement | Proteomics | [15][16] |
| AMPTX-1 | Cys58 | 71-82% unmodified DCAF16 | ESI/MS | ||
| MC-25B | C177-179 | ~30% engagement | ABPP | [16] |
Signaling Pathways and Recruitment Mechanisms
Understanding the cellular context and the mechanism by which an E3 ligase is recruited is essential for rational degrader design. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and recruitment mechanisms for several E3 ligases.
VHL Recruitment Pathway
The von Hippel-Lindau (VHL) E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α). PROTACs recruiting VHL typically contain a ligand that mimics the hydroxylated proline residue of HIF-1α, thereby inducing the formation of a ternary complex between the VHL complex, the PROTAC, and the protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.
CRBN Recruitment Pathway
Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex. Recruiters for CRBN, such as the immunomodulatory drugs (IMiDs) and their derivatives, bind to CRBN and alter its substrate specificity, leading to the recruitment of neo-substrates for ubiquitination and degradation. This mechanism is utilized by both molecular glues and PROTACs.
MDM2 Recruitment Pathway
MDM2 is an E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor. PROTACs that recruit MDM2 utilize ligands, often derived from MDM2-p53 interaction inhibitors like nutlins, to bring a target protein into proximity with MDM2 for degradation.
Covalent Recruiter Experimental Workflow
The discovery of covalent E3 ligase recruiters often involves a multi-step process that begins with screening libraries of electrophilic compounds. Hits from phenotypic screens are then subjected to target deconvolution using chemoproteomic methods to identify the covalently modified E3 ligase. Subsequent validation and optimization lead to the development of potent and selective covalent degraders.
Experimental Protocols for Characterizing E3 Ligase Recruiters
A robust and quantitative assessment of E3 ligase recruiter binding and the subsequent steps in the degradation process is essential for the development of effective degraders. This section provides an overview of key experimental protocols.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding between a recruiter and an E3 ligase, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Express and purify the E3 ligase or its ligand-binding domain.
-
Dissolve the recruiter ligand in a buffer identical to the protein's dialysis buffer to minimize heats of dilution. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe is 100-500 µM (10-fold molar excess).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics of binding (association and dissociation rates) and the affinity (Kd) of a recruiter for an E3 ligase. SPR can also be used to study the formation of the ternary complex (E3 ligase-recruiter-target protein).
Methodology:
-
Chip Preparation:
-
Immobilize the purified E3 ligase onto a sensor chip surface (e.g., via amine coupling or affinity capture).
-
-
Binding Analysis:
-
Flow a series of concentrations of the recruiter ligand (analyte) over the sensor chip surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
-
Ternary Complex Analysis:
-
To study ternary complex formation, the E3 ligase can be immobilized, and a pre-incubated mixture of the PROTAC and the target protein can be flowed over the surface. Alternatively, the target protein can be immobilized.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the binding affinity of a recruiter to an E3 ligase in a high-throughput format. TR-FRET can also be adapted to detect the formation of the ternary complex.
Methodology:
-
Assay Components:
-
A donor fluorophore-labeled molecule (e.g., an antibody against a tag on the E3 ligase, labeled with Terbium).
-
An acceptor fluorophore-labeled molecule (e.g., a fluorescently labeled tracer ligand that binds to the E3 ligase).
-
-
Competitive Binding Assay:
-
Incubate the tagged E3 ligase, the donor-labeled antibody, and the acceptor-labeled tracer ligand in a microplate well.
-
Add varying concentrations of the unlabeled recruiter ligand to compete with the tracer for binding to the E3 ligase.
-
Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki value.
-
In Vitro Ubiquitination Assay
Objective: To biochemically reconstitute the ubiquitination of a target protein induced by a PROTAC and an E3 ligase.
Methodology:
-
Reaction Components:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and the E3 ligase complex.
-
Purified target protein.
-
Ubiquitin (wild-type or tagged, e.g., with HA or biotin).
-
ATP and an ATP regeneration system.
-
PROTAC molecule.
-
-
Ubiquitination Reaction:
-
Combine all reaction components in a reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein or an antibody against the ubiquitin tag.
-
The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful ubiquitination.
-
Conclusion
The field of targeted protein degradation is rapidly evolving, with the discovery of new E3 ligase recruiters being a key driver of innovation. Expanding the toolbox of available E3 ligases will enable the development of degraders with improved tissue specificity, enhanced degradation profiles, and the ability to overcome resistance. The quantitative characterization of recruiter binding and the elucidation of their recruitment mechanisms are paramount for the rational design of the next generation of protein-degrading therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the vast potential of the E3 ligase chemical space.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of KEAP1 E3 Ligase to the PROTAC Platform [yakhak.org]
- 7. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. biorxiv.org [biorxiv.org]
E3 ligase Ligand 32 CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 ligase Ligand 32, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in targeted protein degradation, and relevant experimental protocols.
Chemical Information
This compound is a small molecule that functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. It is a key building block for the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2300099-98-1[1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₂BrN₃O₃[1][2][3][4] |
| IUPAC Name | 3-(5-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione[1][2] |
| Molecular Weight | 338.16 g/mol |
| SMILES | CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O[1][2] |
Mechanism of Action in Targeted Protein Degradation
This compound is an essential component of the PROTAC technology, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.
A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a linker, and an E3 ligase ligand, such as Ligand 32. By binding to both the target protein and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Diagram 1: General Mechanism of Action for a PROTAC
Caption: A diagram illustrating the PROTAC mechanism of action.
Application in SMARCA2/4 Degradation
This compound is notably used in the synthesis of PROTAC SMARCA2/4-degrader-29 . This PROTAC is designed to target SMARCA2 and SMARCA4, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. Mutations in these proteins are implicated in various cancers.
Table 2: Biological Activity of PROTAC SMARCA2/4-degrader-29
| Target | Cell Line | Activity | Value |
| SMARCA2 | A549 (Non-small cell lung cancer) | DC₅₀ | < 100 nM[6][7] |
| SMARCA4 | MV411 (Acute myeloid leukemia) | DC₅₀ | < 100 nM[6][7] |
Experimental Protocols
The following are representative protocols for the synthesis of the PROTAC and the evaluation of its biological activity.
General Synthesis of a PROTAC Incorporating this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of a PROTAC involves a multi-step process. This typically includes the synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation via a linker. The synthesis of benzo[d]imidazol-1-yl)piperidine-2,6-dione derivatives often involves the reaction of a substituted benzene-1,2-diamine with a suitable reagent to form the benzimidazole (B57391) core, followed by further modifications.
Diagram 2: General PROTAC Synthesis Workflow
Caption: A simplified workflow for the synthesis of a PROTAC.
Western Blot Analysis of SMARCA2/4 Degradation
This protocol describes how to assess the degradation of SMARCA2 and SMARCA4 proteins in cancer cell lines after treatment with a PROTAC containing this compound.
Diagram 3: Western Blot Experimental Workflow
Caption: A step-by-step workflow for Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture A549 or MV411 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the SMARCA2/4-degrading PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ value by plotting the percentage of degradation against the PROTAC concentration.
-
Ternary Complex Formation Assay (TR-FRET)
This assay is used to measure the formation of the ternary complex between the target protein (SMARCA2/4), the PROTAC, and the E3 ligase (CRBN).
Diagram 4: TR-FRET Assay Principle
Caption: Principle of the TR-FRET assay for ternary complex formation.
Detailed Protocol:
-
Reagents and Plate Setup:
-
Use purified, tagged versions of the target protein (e.g., His-SMARCA2) and the E3 ligase complex (e.g., GST-CRBN/DDB1).
-
Use a donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Tb) and an acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2).
-
In a microplate, add the tagged proteins and the labeled antibodies.
-
-
PROTAC Addition and Incubation:
-
Add the PROTAC at various concentrations to the wells.
-
Incubate the plate to allow for ternary complex formation.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET signal against the PROTAC concentration, which is characteristic of ternary complex formation.
-
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its ability to recruit the CRBN E3 ligase makes it a key component in the development of PROTACs against a variety of disease-relevant targets, as exemplified by its use in PROTACs targeting SMARCA2 and SMARCA4. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this ligand, facilitating further research and development in this exciting therapeutic modality.
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione | C13H12BrN3O3 | CID 138491537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > Building Blocks > 2300099-98-1 | 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione [synthonix.com]
- 4. precisepeg.com [precisepeg.com]
- 5. 2300099-98-1|3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione| Ambeed [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC SMARCA2/4-degrader-29 | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Development of E3 Ligase Ligand 32: A Technical Review
For Immediate Release
This whitepaper provides a comprehensive technical guide to the development of E3 ligase Ligand 32, a notable Cereblon (CRBN) E3 ubiquitin ligase ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to this compound
This compound, chemically identified as 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione, is a key building block in the synthesis of PROTACs. As a ligand for the E3 ubiquitin ligase Cereblon, it serves as the crucial link to the cell's natural protein disposal machinery, enabling the targeted degradation of specific proteins of interest. Its unique benzimidazolone scaffold represents a distinct chemical class of CRBN ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₂BrN₃O₃ |
| Molecular Weight | 338.16 g/mol |
| CAS Number | 2300099-98-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis and Manufacturing
The synthesis of this compound is detailed in patent US11358948B2, where it is referred to as compound I-8. The synthetic route involves a multi-step process culminating in the formation of the benzimidazolone-piperidinedione core structure.
Experimental Protocol: Synthesis of 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione (Ligand 32)
A detailed, step-by-step protocol for the synthesis of this compound, as derived from the patent literature, is provided below.
Step 1: Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
-
A mixture of 4-bromo-2-nitroaniline (B116644) (1.0 eq), and potassium carbonate (2.0 eq) in N,N-Dimethylformamide (DMF) is stirred at room temperature.
-
Methyl iodide (1.2 eq) is added dropwise, and the reaction mixture is stirred for 12 hours.
-
The reaction is then quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then dissolved in ethanol (B145695) and iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq) in water are added. The mixture is heated to reflux for 4 hours.
-
After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated.
-
The residue is then dissolved in tetrahydrofuran (B95107) (THF), and triphosgene (B27547) (0.5 eq) is added at 0°C. The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Synthesis of 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
-
To a solution of 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C.
-
The mixture is stirred for 30 minutes, followed by the addition of 3-bromopiperidine-2,6-dione (B1280227) (1.1 eq).
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione.
Biological Activity and Cereblon Binding
This compound functions by binding to Cereblon, thereby enabling the recruitment of this E3 ligase to a target protein when incorporated into a PROTAC molecule. The binding affinity of this ligand to Cereblon is a critical parameter for its efficacy in inducing protein degradation.
Experimental Protocol: Cereblon Binding Assay
The affinity of this compound for Cereblon can be determined using a competitive binding assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials:
-
Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)
-
A fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide)
-
Europium-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
Test compound (this compound)
-
-
Procedure:
-
A serial dilution of the test compound (this compound) is prepared in the assay buffer.
-
The recombinant CRBN protein and the fluorescently labeled CRBN ligand are added to the wells of the 384-well plate.
-
The serially diluted test compound is then added to the wells.
-
The europium-labeled anti-GST antibody is added to all wells.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the donor (europium) and acceptor fluorophores.
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence intensity is calculated.
-
The data is then plotted as the TR-FRET ratio versus the logarithm of the test compound concentration.
-
The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the binding of the fluorescent ligand, is determined by fitting the data to a four-parameter logistic equation.
-
While the specific quantitative binding data for this compound is detailed within the patent literature, it is characterized as a potent binder to Cereblon, enabling its effective use in PROTAC design.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs incorporating this compound and the general workflow for their development are illustrated in the following diagrams.
Caption: Mechanism of action of a PROTAC utilizing Ligand 32.
Caption: General workflow for PROTAC development using Ligand 32.
Conclusion
This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its well-defined synthesis and confirmed binding to Cereblon make it a reliable component for the construction of novel PROTACs aimed at a wide range of therapeutic targets. This technical guide provides a foundational understanding of its development and application for researchers and drug developers.
Bifunctional Molecules for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, TPD offers the complete removal of the target protein, a strategy that can overcome resistance mechanisms and target proteins previously considered "undruggable".[1][3] This is achieved through the use of bifunctional molecules that act as molecular bridges, bringing a target protein into close proximity with an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[3][4] This induced proximity leads to the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.[3][5][6]
Two major classes of bifunctional molecules dominate the TPD landscape: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][7] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ligase.[1][3][5] In contrast, molecular glues are smaller, monovalent compounds that induce a novel interaction between an E3 ligase and a target protein by subtly altering the surface of the E3 ligase.[7][8]
This technical guide provides an in-depth overview of the core principles of bifunctional molecules for protein degradation, with a focus on PROTACs. It details the underlying signaling pathways, experimental workflows for their evaluation, and key quantitative data for prominent clinical candidates.
The Ubiquitin-Proteasome System: The Engine of Protein Degradation
The ubiquitin-proteasome system (UPS) is a highly regulated cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a crucial role in maintaining protein homeostasis.[6][9] The process of tagging a protein for degradation involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates a ubiquitin molecule.[6][9][10]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.[6][9][10]
-
E3 Ubiquitin Ligase: The E3 ligase acts as a substrate recognition module, binding to both the E2-ubiquitin complex and the target protein. It then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[5][6][10]
The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the 26S proteasome.[11] The proteasome, a large multi-protein complex, then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[10][11]
References
- 1. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emolecules.com [emolecules.com]
- 8. benchchem.com [benchchem.com]
- 9. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of a SMARCA2/4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to degrade the chromatin remodeling proteins SMARCA2 and SMARCA4. The synthesis involves the use of a specific E3 ligase ligand, referred to as Ligand 32, in the assembly of the final degrader molecule.
Introduction
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Aberrations in these proteins are implicated in various cancers, making them attractive therapeutic targets. PROTAC technology offers a novel approach to target these proteins for degradation by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
This protocol outlines the synthesis of a heterobifunctional PROTAC molecule that links a ligand targeting the SMARCA2/4 bromodomains to Ligand 32, which recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of SMARCA2 and SMARCA4 by the proteasome.
Data Presentation
The following table summarizes the degradation potency and efficacy of representative SMARCA2/4 degraders as reported in the literature. This data is essential for evaluating the performance of newly synthesized compounds.
| Compound Name | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | <100 | >90 | MedChemExpress |
| SMARCA4 | MV411 | <100 | >90 | MedChemExpress | |
| PROTAC SMARCA2/4-degrader-32 | SMARCA2/4 | A549 | <100 | >90 | MedChemExpress, TargetMol[1] |
| ACBI1 | SMARCA2/4 | - | - | - | Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC |
| A947 | SMARCA2 | SW1573 | 0.039 | 96 | Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers |
| SMARCA4 | SW1573 | 1.1 | 92 | Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of the SMARCA2/4 degrader and a general experimental workflow for its synthesis and evaluation.
Caption: Mechanism of SMARCA2/4 degradation by a PROTAC molecule.
Caption: General workflow for the synthesis and evaluation of a SMARCA2/4 degrader.
Experimental Protocols
While a specific, detailed, step-by-step synthesis protocol for a SMARCA2/4 degrader explicitly using "Ligand 32" is proprietary and not fully disclosed in the public domain, the following general protocols are based on established methods for the synthesis of similar PROTAC molecules, particularly those found in patent literature such as WO2020251971A1, which is associated with PROTAC SMARCA2/4-degrader-32.[2]
Materials and General Methods:
-
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining.
-
Purification of intermediates and final products should be performed by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
The structure and purity of all compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 1: General Synthesis of the SMARCA2/4 Ligand-Linker Intermediate
This protocol describes the coupling of a SMARCA2/4 bromodomain ligand with a suitable linker. The choice of SMARCA2/4 ligand and linker will vary depending on the desired properties of the final degrader.
-
Starting Materials:
-
Reaction Procedure (Example using an amine-containing SMARCA2/4 ligand and a carboxylic acid-containing linker): a. Dissolve the SMARCA2/4 ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). b. Add a coupling agent such as HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) to the solution. c. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid on the linker. d. Add the linker (1 equivalent) to the reaction mixture. e. Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to obtain the SMARCA2/4 ligand-linker intermediate.
Protocol 2: Final Coupling with this compound
This protocol describes the final step of the synthesis, which involves coupling the SMARCA2/4 ligand-linker intermediate with Ligand 32. Ligand 32 is an E3 ligase ligand, likely for the von Hippel-Lindau (VHL) E3 ligase, and would possess a reactive handle for this conjugation.
-
Starting Materials:
-
SMARCA2/4 ligand-linker intermediate from Protocol 1.
-
This compound. Commercial vendors state that this ligand is used in the synthesis of PROTAC SMARCA2/4-degrader-29.
-
-
Reaction Procedure (Example using a deprotection and subsequent coupling): a. If the SMARCA2/4 ligand-linker intermediate has a protecting group on the linker's terminal functional group, deprotect it using standard conditions (e.g., trifluoroacetic acid for a Boc group). b. In a separate flask, dissolve the deprotected intermediate (1 equivalent) and Ligand 32 (1 equivalent) in a suitable aprotic solvent (e.g., DMF). c. Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). d. Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS. e. Once the reaction is complete, perform an aqueous workup as described in Protocol 1. f. Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%). g. Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 3: Characterization of the Final SMARCA2/4 Degrader
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure of the synthesized degrader.
-
-
Mass Spectrometry (MS):
-
Analyze the final product using high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Protocol 4: In vitro Degradation Assay
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of SMARCA2 and SMARCA4 in a cellular context.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549, a non-small cell lung cancer line) in appropriate media and conditions.
-
-
Treatment:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized SMARCA2/4 degrader for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration in each lysate using a standard method such as the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. This data can be used to calculate DC50 and Dmax values.
-
Conclusion
The synthesis of a SMARCA2/4 degrader using Ligand 32 represents a promising strategy for the targeted degradation of these key chromatin remodeling proteins. The protocols outlined above provide a general framework for the chemical synthesis, purification, characterization, and in vitro evaluation of such a PROTAC. Researchers should adapt and optimize these protocols based on the specific SMARCA2/4 ligand and linker being utilized. Careful characterization and biological evaluation are crucial to confirm the identity, purity, and degradation activity of the final compound.
References
Application Notes and Protocols: E3 Ligase Ligand 32 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
This document provides detailed information on E3 Ligase Ligand 32 , a brominated thalidomide (B1683933) derivative that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This ligand is a key building block in the synthesis of CRBN-based PROTACs, such as PROTAC SMARCA2/4-degrader-29.[2] We will cover its linker chemistry, attachment points, and provide protocols for the synthesis and evaluation of PROTACs incorporating this ligand.
This compound: Chemical Structure and Properties
This compound is a derivative of thalidomide, a well-established ligand for the CRBN E3 ubiquitin ligase.[3][4] The key feature of this ligand is the presence of a bromine atom on the phthalimide (B116566) ring, which serves as a versatile chemical handle for linker attachment through various cross-coupling reactions.[5]
Chemical Structure:
The bromine atom provides a reactive site for the synthesis of PROTACs, allowing for the connection of a linker which is then attached to a ligand for a specific protein of interest.
Linker Chemistry and Attachment Points
The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. For this compound, the bromine atom on the phenyl ring is the primary attachment point for the linker.
Common linker chemistries employed with this type of brominated CRBN ligand include:
-
Alkyl and PEG Linkers: These are the most common types of linkers used to connect the E3 ligase ligand to the POI ligand. They offer flexibility and can be synthesized in various lengths to optimize the distance and orientation between the two ends of the PROTAC for efficient ternary complex formation.[6]
-
Rigid Linkers: In some cases, more rigid linkers, such as those containing cyclic structures, are used to pre-organize the PROTAC molecule in a conformation that is favorable for binding to both the E3 ligase and the target protein.[3]
The attachment of the linker to this compound is typically achieved through carbon-carbon bond-forming reactions , such as Suzuki or Sonogashira coupling, or through carbon-heteroatom bond-forming reactions like Buchwald-Hartwig amination.[5][7] These reactions allow for the versatile connection of a wide range of linker moieties.
Quantitative Data on PROTACs Utilizing Brominated CRBN Ligands
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation) values.
Below is a table summarizing the degradation data for PROTACs that utilize a brominated CRBN ligand to target the BRD4 protein. This data illustrates how linker composition and length can impact degradation efficiency.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 10 | 50 | >90 |
| PROTAC 2 | Alkyl | 10 | 75 | >90 |
| PROTAC 3 | PEG | 12 | 25 | >95 |
| PROTAC 4 | Alkyl | 12 | 40 | >95 |
This table presents representative data from analogous compounds to illustrate the impact of linker modifications.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a PROTAC by coupling this compound with a boronic acid-functionalized linker, followed by amide coupling to a POI ligand.
Materials:
-
This compound (4-bromo-thalidomide derivative)
-
Linker with a boronic acid or ester at one end and a protected amine at the other
-
POI ligand with a carboxylic acid functional group
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagent (e.g., TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve this compound (1 eq.) and the boronic acid-functionalized linker (1.2 eq.) in a mixture of dioxane and water.
-
Add the palladium catalyst (0.1 eq.) and the base (2 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Deprotection of the Amine:
-
Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add the deprotection reagent (e.g., TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the deprotected linker-E3 ligase ligand conjugate (1 eq.) and the POI ligand with a carboxylic acid (1.1 eq.) in a suitable solvent (e.g., DMF).
-
Add the amide coupling reagents, HATU (1.2 eq.) and DIPEA (3 eq.).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the DMSO control.
-
Plot the data and determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Logic of PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Analysis of E3 Ligase Ligand 32 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a large family of several hundred enzymes that play a pivotal role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of approximately 80-90% of intracellular proteins.[1] By catalyzing the transfer of ubiquitin to specific substrate proteins, E3 ligases tag them for degradation by the proteasome.[2][3] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer.[2]
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5] This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand that binds to a target protein and another ligand that recruits an E3 ligase, connected by a linker.[6]
This document provides detailed application notes and protocols for a suite of cellular assays to characterize the activity of a novel E3 ligase ligand, herein referred to as "Ligand 32." These assays are designed to assess the fundamental aspects of Ligand 32's function, from target engagement to the downstream consequences of protein degradation and its impact on cellular signaling.
I. Target Engagement Assays
Confirming that Ligand 32 binds to its intended E3 ligase target within a cellular context is the critical first step in its characterization.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[7][8][9]
Protocol: Real-Time Cellular Thermal Shift Assay (RT-CETSA)
This protocol is adapted for a real-time PCR instrument coupled with a luminescence detector.[7][10]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Treat cells with varying concentrations of Ligand 32 or a vehicle control for a predetermined time.
-
-
Thermal Challenge:
-
Place the plate in a real-time PCR instrument programmed with a temperature gradient.
-
Heat the samples across a range of temperatures (e.g., 37°C to 90°C).
-
-
Lysis and Detection:
-
After the thermal challenge, lyse the cells.
-
If the target E3 ligase is tagged with a reporter like NanoLuciferase, luminescence can be measured directly.[7] Otherwise, the soluble protein fraction can be analyzed by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of Ligand 32 indicates target engagement and stabilization.
-
Calculate the cellular thermal shift EC50 value, which represents the concentration of Ligand 32 required to achieve half-maximal thermal stabilization.[8]
-
Expected Data:
| Concentration of Ligand 32 | Apparent Tagg (°C) |
| Vehicle Control | 52.5 |
| 1 µM | 55.2 |
| 10 µM | 58.9 |
| 100 µM | 62.1 |
II. Ubiquitination Assays
Once target engagement is confirmed, the next step is to determine if Ligand 32 can induce the ubiquitination of a target protein when incorporated into a PROTAC.
A. In-Cell Ubiquitination Assay
This assay measures the increase in ubiquitination of a target protein upon treatment with a PROTAC containing Ligand 32.
Protocol: Immunoprecipitation-Western Blot for Ubiquitination
-
Cell Treatment:
-
Treat cells with the Ligand 32-containing PROTAC, a negative control PROTAC (with an inactive E3 ligand), and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein to pull it down.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Probe the Western blot with an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains attached to the target protein. A high-molecular-weight smear indicates polyubiquitination.
-
Expected Data:
| Treatment | Ubiquitination Level (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| Ligand 32-PROTAC (1 µM) | 4.5 |
| Negative Control PROTAC (1 µM) | 1.2 |
| Ligand 32-PROTAC + MG132 | 8.2 |
III. Protein Degradation Assays
The ultimate goal of an E3 ligase ligand in a PROTAC is to induce the degradation of the target protein. The following assays quantify this degradation.
A. HiBiT Protein Tagging System
The HiBiT system is a sensitive bioluminescent assay that allows for the quantification of protein levels in real-time in living cells.[11][12][13] A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[11]
Protocol: HiBiT-Based Protein Degradation Assay
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the gene of the target protein in the desired cell line.[11]
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Add varying concentrations of the Ligand 32-PROTAC.
-
-
Luminescence Measurement:
-
At desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary LgBiT protein and substrate.[14]
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to vehicle-treated cells.
-
Determine key degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Expected Data:
| Ligand 32-PROTAC Conc. (nM) | % Degradation of Target Protein |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 92 |
| 1000 | 93 |
B. dTAG System for Targeted Protein Degradation
The dTAG system is another powerful chemical-genetic tool for rapid and specific protein degradation.[15][16][17] It involves fusing the target protein with a mutant FKBP12F36V tag. A heterobifunctional dTAG molecule then brings the tagged protein to an E3 ligase for degradation.[15][17] While not a direct assay for Ligand 32, understanding this system is valuable for researchers in the TPD field.
IV. Signaling Pathway Analysis
E3 ligases are critical nodes in many signaling pathways.[2][18][19] Assessing the impact of target protein degradation on these pathways is essential.
A. Phospho-Protein Analysis by Western Blot
Many signaling pathways are regulated by protein phosphorylation. Degrading a key protein in a pathway can alter the phosphorylation status of downstream components.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis:
-
Treat cells with the Ligand 32-PROTAC for various times.
-
Lyse the cells in a buffer containing phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE.
-
Probe membranes with antibodies specific for the phosphorylated forms of key signaling proteins downstream of the degraded target.
-
Also, probe for the total protein levels of these signaling molecules as a loading control.
-
Expected Data:
| Treatment Time with Ligand 32-PROTAC | p-ERK1/2 Levels (Fold Change) | Total ERK1/2 Levels |
| 0 hr | 1.0 | Unchanged |
| 2 hr | 0.6 | Unchanged |
| 6 hr | 0.2 | Unchanged |
| 24 hr | 0.1 | Unchanged |
Visualizations
Caption: PROTAC-mediated degradation pathway.
Caption: HiBiT protein degradation assay workflow.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 4. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 16. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 18. Frontiers | E3 ubiquitin ligases in the acute leukemic signaling pathways [frontiersin.org]
- 19. E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Designing a PROTAC with E3 Ligase Ligand 32 for a New Target
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the design, synthesis, and characterization of Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand 32 for a novel protein of interest (POI). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[3] We present detailed protocols for key biochemical, biophysical, and cell-based assays essential for validating a new PROTAC, along with structured tables for quantitative data analysis and visualizations to clarify complex workflows and mechanisms.
Introduction to PROTAC Technology
Principle of PROTACs
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the drug discovery paradigm from occupancy-driven inhibition to event-driven protein degradation.[4] Unlike traditional small molecule inhibitors that require high concentrations to block a protein's active site, PROTACs act catalytically at sub-stoichiometric concentrations to eliminate the entire target protein.[2] They achieve this by functioning as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[5]
The Role of E3 Ubiquitin Ligases
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. E3 ubiquitin ligases (of which there are over 600 in humans) are critical components of this system, responsible for recognizing specific substrates and catalyzing the transfer of ubiquitin to them.[4][6] This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[3] PROTACs exploit this natural process by recruiting a specific E3 ligase to a new, non-native target protein. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are most commonly used, the exploration of novel E3 ligase ligands is a growing area of research.[7][8][9]
This compound
This compound is a ligand for an E3 ubiquitin ligase that can be incorporated into PROTACs.[10][11] It serves as the "anchor" that recruits the E3 ligase machinery. This ligand is connected via a chemical linker to a "warhead" that binds the target protein, enabling the formation of the critical ternary complex required for degradation.[10][11]
Strategy for Targeting a New Protein of Interest (POI)
The development of a PROTAC for a new target is a multi-step process that requires careful design, synthesis, and rigorous validation.[12] The key steps include:
-
Target Validation: Confirming that the degradation of the POI will have a therapeutic benefit.
-
Ligand Identification: Identifying a suitable binder (warhead) for the POI with a viable exit vector for linker attachment.
-
PROTAC Design & Synthesis: Connecting the POI warhead to this compound with a chemically appropriate linker. Linker composition and length are critical for optimizing ternary complex formation and degradation efficiency.[5][13]
-
In Vitro & Cellular Characterization: A suite of assays is required to confirm binding, ternary complex formation, cellular target engagement, protein degradation, and functional consequences.[14][15]
PROTAC Design and Synthesis
The design of a PROTAC is a modular process involving three key components: the POI ligand, the E3 ligase ligand (Ligand 32), and the linker.[16][17]
PROTAC Development Workflow
The overall workflow for developing a novel PROTAC is an iterative cycle of design, synthesis, and testing.
Linker Design and Optimization
The linker is not merely a spacer but a critical determinant of PROTAC efficacy.[18] Its length, rigidity, and chemical composition influence the stability and conformation of the ternary complex.[13][]
-
Length: A linker that is too short may cause steric clashes, preventing ternary complex formation. A linker that is too long may not effectively bring the two proteins into proximity.[13]
-
Composition: Typically, linkers consist of polyethylene (B3416737) glycol (PEG) or alkyl chains. The choice of linker can impact solubility and cell permeability.[16]
-
Attachment Point: The exit vector on both the POI ligand and this compound must be chosen carefully to avoid disrupting binding to their respective proteins.[13]
General Synthesis Protocol
PROTACs are typically assembled using standard organic chemistry techniques, such as amide coupling or "click chemistry".[5] The following is a generalized protocol for coupling a carboxylic acid-functionalized POI ligand to an amine-functionalized linker attached to this compound.
-
Activate POI Ligand: Dissolve the POI ligand (1.0 eq) in a suitable solvent (e.g., DMF). Add a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the amine-functionalized Linker-Ligand 32 intermediate (1.0 eq) to the activated POI ligand solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress using LC-MS.
-
Purification: Upon completion, purify the crude product using reverse-phase preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using HRMS and ¹H NMR.
Experimental Protocols for PROTAC Characterization
Protocol 1: Biophysical Assays for Binding Affinity (Surface Plasmon Resonance - SPR)
Principle: SPR measures the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase independently (binary binding).[20]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified recombinant POI and E3 Ligase complex
-
PROTAC compound series
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the purified POI or E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
Binding Analysis: Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM).
-
Injection: Inject the PROTAC solutions over the immobilized protein surface at a constant flow rate.
-
Data Acquisition: Record the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[20]
Protocol 2: Ternary Complex Formation Assay
Principle: This protocol describes the characterization of the POI-PROTAC-E3 ligase ternary complex, which is essential for protein degradation.[15] The formation and stability of this complex can be measured using various biophysical techniques such as SPR, TR-FRET, or isothermal titration calorimetry (ITC).[14][21]
Protocol 3: Western Blot for Target Protein Degradation
Principle: Western blotting is a fundamental method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[15]
Materials:
-
Appropriate cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the POI and loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control (e.g., DMSO).
Protocol 4: High-Throughput Degradation Assay (e.g., HiBiT)
Principle: For higher throughput screening, tag-based systems like Nano-Glo® HiBiT can be used.[15] The POI is endogenously tagged with the small 11-amino-acid HiBiT peptide. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged POI.
Materials:
-
CRISPR/Cas9 engineered cell line with the POI endogenously tagged with HiBiT
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells into assay plates.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC compounds and incubate for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT lytic reagent directly to the wells.
-
Signal Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of remaining protein versus PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 5: Cell Viability Assay
Principle: To assess the cytotoxic effects of the PROTAC and its parent ligands, a cell viability assay such as CellTiter-Glo® is performed. This assay measures ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cell line of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature. Measure luminescence.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability versus concentration and fit to a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of viability).
Protocol 6: Mechanism of Action Validation
Principle: To confirm that degradation is occurring via the intended ubiquitin-proteasome pathway, cells are co-treated with the PROTAC and inhibitors of the pathway.[12]
Materials:
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132, Carfilzomib)[12]
-
Neddylation inhibitor (e.g., MLN4924), which inhibits Cullin-RING ligase activity[12]
Procedure:
-
Co-treatment: Pre-treat cells with the proteasome inhibitor (e.g., 1 µM MG132) or neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
PROTAC Addition: Add the PROTAC at a concentration known to cause significant degradation (e.g., 10x DC₅₀).
-
Incubation: Incubate for the standard degradation time (e.g., 8 hours).
-
Analysis: Harvest cell lysates and perform a Western blot as described in Protocol 3.3.
-
Interpretation: A rescue of protein degradation in the presence of the inhibitors confirms that the PROTAC acts through the proteasome and the recruited Cullin-RING E3 ligase.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clear comparison and analysis.
Table 1: Summary of Biophysical and Biochemical Data
| Compound ID | Target | Binary Binding POI KD (nM) | Binary Binding E3 Ligase KD (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-001 | New Target | 15.2 | 150.5 | 5.8 | 4.4 |
| PROTAC-002 | New Target | 18.9 | 145.3 | 25.1 | 1.3 |
| POI Ligand | New Target | 12.5 | >10,000 | N/A | N/A |
| Ligand 32 | E3 Ligase | >10,000 | 130.8 | N/A | N/A |
Cooperativity (α) is calculated as (Binary KD POI * Binary KD E3) / (Ternary KD * Binary KD of first binding partner). An α > 1 indicates positive cooperativity.
Table 2: Summary of Cellular Degradation and Potency Data
| Compound ID | Target | DC₅₀ (nM) [24h] | Dₘₐₓ (%) [24h] | IC₅₀ (nM) [72h] |
| PROTAC-001 | New Target | 8.7 | 92 | 25.4 |
| PROTAC-002 | New Target | 150.3 | 75 | >1000 |
| POI Ligand | New Target | >10,000 | <10 | 45.1 |
Interpreting the Results
A successful PROTAC (like PROTAC-001 in the example tables) will exhibit:
-
Strong Binding: Good affinity for both the POI and the E3 ligase.
-
Ternary Complex Formation: Ideally with positive cooperativity (α > 1), indicating the POI and E3 ligase prefer to bind the PROTAC simultaneously.[5]
-
Potent Cellular Degradation: A low DC₅₀ value and a high Dₘₐₓ value.
-
Selective Cytotoxicity: The IC₅₀ from the viability assay should ideally be driven by the degradation of the target protein, not by off-target effects or the inhibitory activity of the parent warhead alone.
-
Confirmed Mechanism: Degradation should be rescued by co-treatment with proteasome and neddylation inhibitors.
Conclusion
The development of a novel PROTAC using this compound requires a systematic and multi-faceted approach. By following the design principles and detailed experimental protocols outlined in this application note, researchers can effectively synthesize, characterize, and optimize potent and selective degraders for new proteins of interest. The combination of biophysical, biochemical, and cellular assays provides a robust framework for validating the mechanism of action and advancing promising PROTAC candidates in drug discovery pipelines.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivochem.net [invivochem.net]
- 12. escholarship.org [escholarship.org]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 22. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays Featuring a Novel E3 Ligand
Abstract
This document provides a comprehensive guide for performing in vitro ubiquitination assays, with a special focus on the characterization of novel E3 ligase ligands. Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes, making E3 ligases attractive targets for therapeutic development.[1] These protocols detail the necessary steps to validate the activity of a new E3 ligase, determine its optimal E2 conjugating enzyme pairing, and assess its substrate specificity. Furthermore, we provide standardized templates for data presentation and visualization to facilitate clear and reproducible results.
Introduction to the Ubiquitination Cascade
The ubiquitination process involves a sequential enzymatic cascade that covalently attaches ubiquitin, a small regulatory protein, to substrate proteins.[2] This cascade is mediated by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[1]
The specificity of this system is primarily determined by the E3 ligase, of which there are over 600 in humans, each targeting a specific set of substrates.[1] This specificity makes E3 ligases highly sought-after targets for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the ubiquitination machinery to degrade disease-causing proteins.
Signaling Pathway: The Ubiquitination Cascade
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.
Caption: The Ubiquitination Cascade.
Experimental Workflow for Characterizing a Novel E3 Ligase
The following diagram outlines the experimental workflow for the validation and characterization of a novel E3 ligase and its ligand.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Reagents and Materials
-
E1 Ubiquitin-Activating Enzyme: (e.g., Human UBE1)
-
Panel of E2 Ubiquitin-Conjugating Enzymes: (e.g., UBE2D1, UBE2D2, UBE2D3, UBE2E1, UBE2L3)
-
Novel E3 Ubiquitin Ligase: Purified recombinant protein
-
Substrate Protein: Purified recombinant protein of interest
-
Ubiquitin: (e.g., Human recombinant ubiquitin)
-
ATP Solution: 100 mM in sterile water
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 250 mM MgCl₂, 10 mM DTT
-
SDS-PAGE Gels and Buffers
-
Western Blotting Equipment and Reagents
-
Primary Antibodies: Anti-Ubiquitin, Anti-Substrate, Anti-His/GST (for tagged proteins)
-
Secondary Antibodies: HRP-conjugated
-
Chemiluminescent Substrate
Protocol 1: E3 Ligase Auto-ubiquitination and E2 Pairing Screen
This protocol is designed to validate the enzymatic activity of the novel E3 ligase and to identify the most efficient E2 conjugating enzyme.
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following reagents in the order listed:
| Reagent | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free water | - | to 25 µL | - |
| 10x Reaction Buffer | 10x | 2.5 | 1x |
| ATP Solution | 100 mM | 2.5 | 10 mM |
| Ubiquitin | 10 mg/mL | 1.0 | ~47 µM |
| E1 Enzyme | 5 µM | 0.5 | 100 nM |
| E2 Enzyme (from panel) | 25 µM | 1.0 | 1 µM |
| Novel E3 Ligase | 10 µM | 1.0 | 400 nM |
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 8 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products on a 4-12% SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to visualize the formation of polyubiquitin (B1169507) chains, which indicates E3 ligase activity. A smear or ladder of high molecular weight bands is indicative of auto-ubiquitination.
-
Compare the intensity of the polyubiquitin smear across the different E2 enzymes to determine the optimal E2 pairing.
-
Protocol 2: Substrate Ubiquitination Assay
This protocol assesses the ability of the novel E3 ligase to ubiquitinate a specific substrate protein using the optimal E2 enzyme identified in Protocol 1.
-
Reaction Setup: On ice, prepare the reactions as described in Protocol 1, with the addition of the substrate protein. It is crucial to set up negative control reactions omitting E1, E2, E3, or ATP to ensure the observed ubiquitination is specific.
| Reagent | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free water | - | to 25 µL | - |
| 10x Reaction Buffer | 10x | 2.5 | 1x |
| ATP Solution | 100 mM | 2.5 | 10 mM |
| Ubiquitin | 10 mg/mL | 1.0 | ~47 µM |
| Substrate Protein | 50 µM | 2.0 | 4 µM |
| E1 Enzyme | 5 µM | 0.5 | 100 nM |
| Optimal E2 Enzyme | 25 µM | 1.0 | 1 µM |
| Novel E3 Ligase | 10 µM | 1.0 | 400 nM |
-
Incubation: Mix gently and incubate at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 8 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Separate the products by SDS-PAGE.
-
Perform a Western blot and probe with an anti-substrate antibody. A ladder of higher molecular weight bands above the unmodified substrate band indicates ubiquitination.
-
A parallel Western blot with an anti-ubiquitin antibody can confirm that the higher molecular weight species are indeed ubiquitinated.
-
Data Presentation and Interpretation
Clear and quantitative data presentation is essential for the interpretation of in vitro ubiquitination assays.
E2 Pairing Screen Data
The results from the E2 pairing screen can be quantified by densitometry of the polyubiquitin smear on the Western blot.
| E2 Enzyme | Relative Densitometry (Polyubiquitin Smear) | Rank |
| UBE2D1 | 1.2 | 3 |
| UBE2D2 | 3.5 | 1 |
| UBE2D3 | 2.8 | 2 |
| UBE2E1 | 0.5 | 5 |
| UBE2L3 | 0.8 | 4 |
| No E2 Control | 0.1 | 6 |
Substrate Ubiquitination Data
Quantify the percentage of ubiquitinated substrate relative to the total substrate in each reaction.
| Condition | % Ubiquitinated Substrate | Fold Change vs. No E3 |
| Complete Reaction | 45% | 45 |
| No E1 | <1% | 1 |
| No E2 | <1% | 1 |
| No E3 | 1% | 1 |
| No ATP | <1% | 1 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3) | Test each enzyme individually. Ensure proper storage and handling. |
| Non-optimal reaction conditions | Titrate enzyme concentrations and incubation time. | |
| Incorrect E2-E3 pairing | Screen a wider panel of E2 enzymes. | |
| High background smear in all lanes | Contaminating ubiquitin ligase activity | Use highly purified recombinant proteins. |
| Non-specific antibody binding | Optimize antibody concentration and blocking conditions. | |
| Weak signal | Low enzyme activity | Increase enzyme concentrations or incubation time. |
| Inefficient antibody | Use a high-affinity, validated antibody. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of novel E3 ligase ligands. By systematically validating E3 ligase activity, identifying optimal E2 partners, and quantifying substrate ubiquitination, researchers can confidently assess the potential of new E3 ligase-based therapeutics. The provided templates for data presentation and troubleshooting will further aid in generating high-quality, reproducible results.
References
Application Notes and Protocols: E3 Ligase Ligand 32 for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
E3 ligase Ligand 32 is a molecule that binds to an E3 ubiquitin ligase and is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2][3][4] The successful use of this compound in cell-based assays is contingent upon its solubility and stability in the experimental system. Poor solubility can lead to inaccurate concentration-response relationships, while instability can result in a decrease in the effective concentration of the ligand over the course of an experiment.[5][6]
This document provides detailed application notes and protocols for assessing the solubility and stability of this compound to ensure its effective use in cell-based assays.
Physicochemical Properties of this compound
Proper handling and storage of this compound are critical for maintaining its integrity. Stock solutions should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at appropriate temperatures.[7]
Storage Recommendations
| Storage Condition | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended storage conditions for this compound stock solutions.[1]
Solubility Data
The following table summarizes the kinetic solubility of this compound in common solvents and buffers. This data is essential for preparing appropriate stock and working solutions for cell-based assays.
| Solvent/Buffer | Temperature (°C) | Solubility (µM) | Method |
| DMSO | 25 | > 50,000 | Nephelometry |
| Ethanol | 25 | ~10,000 | Nephelometry |
| PBS (pH 7.4) | 25 | < 50 | Nephelometry |
| DMEM + 10% FBS | 37 | ~100 | HPLC-MS |
Table 2: Kinetic solubility of this compound in various solvents and cell culture media. Note: These are representative values and should be confirmed experimentally.
Stability Data
The stability of this compound in cell culture media is crucial for experiments with extended incubation times. The following table provides an example of the stability profile of the ligand in a common cell culture medium at 37°C.
| Time (hours) | % Remaining (DMEM + 10% FBS) | % Remaining (PBS, pH 7.4) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 6 | 95 | 97 |
| 12 | 91 | 96 |
| 24 | 85 | 94 |
| 48 | 75 | 90 |
Table 3: Stability of this compound in cell culture media and PBS at 37°C. Note: These are representative values and should be confirmed experimentally.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to degrade specific proteins.[4] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[3][8] The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]
Caption: Mechanism of action of a PROTAC utilizing an E3 ligase ligand.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is the first step in ensuring reliable experimental results.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound using an analytical balance.
-
Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[7]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in aqueous buffers.[9][10]
Caption: Workflow for determining kinetic solubility by nephelometry.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
384-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a microtiter plate.
-
Add the aqueous buffer (e.g., 99 µL of PBS) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound.
Protocol 3: Stability Assessment in Cell Culture Media using HPLC-MS
This protocol describes how to determine the stability of this compound in cell culture media over time.[7][11]
Caption: Workflow for assessing small molecule stability in cell culture media.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Acetonitrile (cold)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C.
-
At each specified time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove one tube.
-
To precipitate proteins, add 2 volumes of cold acetonitrile to the sample, vortex, and incubate on ice.[5]
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of the remaining this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the amount at time 0.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
Application of E3 Ligase Ligand 32 in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in oncology, offering the potential to eliminate disease-causing proteins that were previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively destroy proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This application note focuses on E3 ligase Ligand 32 , a ligand for the Cereblon (CRBN) E3 ligase, and its application in the development of PROTACs for cancer research, with a specific focus on the degradation of the chromatin remodelers SMARCA2 and SMARCA4.
This compound (IUPAC Name: 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione; CAS: 2300099-98-1) serves as a crucial building block for constructing potent and specific protein degraders. Its incorporation into PROTACs enables the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to a desired cancer-associated protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the application of this compound in oncology is its role in the formation of a ternary complex. A PROTAC molecule synthesized using this ligand will simultaneously bind to the target protein (e.g., SMARCA2/4) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in SMARCA2/4 Degradation for Cancer Therapy
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. In certain cancers, mutations leading to the loss of SMARCA4 create a dependency on its paralog, SMARCA2, for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient tumors.
PROTAC SMARCA2/4-degrader-29 (also known as HY-162743) is a PROTAC that incorporates this compound to recruit CRBN for the degradation of both SMARCA2 and SMARCA4. This degrader has shown significant promise in preclinical models.
Quantitative Data
The efficacy of PROTAC SMARCA2/4-degrader-29 has been demonstrated through the quantification of protein degradation in cancer cell lines.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | < 100 | [1] |
| (HY-162743) | SMARCA4 | MV411 | < 100 | [1] |
Table 1: In vitro degradation activity of PROTAC SMARCA2/4-degrader-29. DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PROTACs utilizing this compound. These protocols are based on standard methodologies and can be adapted for specific experimental needs.
Protocol 1: Western Blotting for SMARCA2/4 Degradation
This protocol outlines the steps to assess the degradation of SMARCA2 and SMARCA4 proteins in cancer cells following treatment with a PROTAC.
Materials:
-
Cancer cell lines (e.g., A549, MV411)
-
Cell culture medium and supplements
-
PROTAC SMARCA2/4-degrader-29
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of PROTAC SMARCA2/4-degrader-29 in cell culture medium. Include a vehicle-only control (DMSO).
-
Treat cells with the PROTAC or vehicle for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix the normalized lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SMARCA2 or anti-SMARCA4, and a loading control antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of PROTAC-induced protein degradation on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
PROTAC SMARCA2/4-degrader-29
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well).
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells and incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's protocol to add the reagent to the wells.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathway in SMARCA4-Deficient Cancers
The therapeutic rationale for targeting SMARCA2 in SMARCA4-deficient cancers is based on the concept of synthetic lethality. In normal cells, both SMARCA2 and SMARCA4 contribute to the function of the SWI/SNF complex. However, in cancer cells with a loss-of-function mutation in SMARCA4, the cells become solely dependent on SMARCA2 for survival. Degrading SMARCA2 in these cells leads to the collapse of the SWI/SNF complex function, resulting in cell cycle arrest and apoptosis.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs in oncology research. Its application in PROTACs like SMARCA2/4-degrader-29 demonstrates a promising strategy for targeting previously challenging cancer dependencies, such as the synthetic lethal relationship between SMARCA4 and SMARCA2. The detailed protocols provided herein offer a framework for researchers to effectively evaluate the in vitro efficacy of novel PROTACs designed with this versatile E3 ligase ligand. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized E3 ligase ligands like Ligand 32 will be instrumental in advancing the next generation of cancer therapeutics.
References
Application Notes and Protocols for Measuring PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS), for the selective elimination of target proteins of interest (POIs).[1] A PROTAC molecule is composed of three key components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2] This tripartite assembly facilitates the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for subsequent recognition and degradation by the 26S proteasome.[4][5] Unlike traditional inhibitors that function via stoichiometric occupancy, PROTACs act catalytically, enabling them to induce degradation of target proteins at sub-stoichiometric levels.[1]
The validation and optimization of PROTACs necessitate a robust toolkit of analytical methods to accurately quantify protein degradation and elucidate the mechanism of action. This document provides detailed application notes and experimental protocols for the key assays used to measure PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
The efficacy of a PROTAC is determined by a sequence of intracellular events, beginning with cell permeability and culminating in the catalytic degradation of the target protein. Understanding this pathway is crucial for designing effective experiments and interpreting results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for RNF114 Ligand-Mediated Degradation of Non-Druggable Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality, offering the potential to address protein targets previously considered "undruggable."[1][2] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A key component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. While the field has been dominated by ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), the discovery and utilization of novel E3 ligase recruiters are expanding the scope of this technology.
This document provides detailed application notes and protocols for the use of a covalent ligand for the E3 ubiquitin ligase RNF114 in the development of PROTACs for the degradation of non-druggable targets. The natural product nimbolide (B1678885) has been identified as a covalent ligand that targets a unique cysteine residue (Cys8) in an intrinsically disordered region of RNF114, enabling its recruitment for targeted protein degradation.[3] PROTACs utilizing nimbolide have been shown to effectively degrade challenging targets such as the bromodomain-containing protein 4 (BRD4) and the oncogenic fusion protein BCR-ABL.[3][4]
Mechanism of Action: RNF114-Mediated Protein Degradation
The nimbolide-based PROTAC is a heterobifunctional molecule comprising three key components: a warhead that binds to the protein of interest (POI), a linker, and the nimbolide moiety that covalently binds to and recruits the E3 ligase RNF114.
The degradation process is initiated by the formation of a ternary complex between the POI, the PROTAC, and RNF114. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.
Quantitative Data for RNF114-Based PROTACs
The efficacy of RNF114-based PROTACs has been demonstrated against several non-druggable targets. The following table summarizes key quantitative data for the degradation of BRD4 and BCR-ABL.
| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |
| BRD4 (long isoform) | XH2 (Nimbolide-JQ1) | 231MFP | 36 nM | >90% | [3] |
| BRD4 (short isoform) | XH2 (Nimbolide-JQ1) | 231MFP | 14 nM | >90% | [3] |
| BCR-ABL | Arg-PEG1-Dasa | K562 | 0.85 nM | ~99% | [5] |
| BCR-ABL | SIAIS100 | K562 | 2.7 nM | 91.2% | [6] |
Table 1: Summary of quantitative degradation data for RNF114-based PROTACs. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax represents the maximum percentage of degradation observed.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involved in the evaluation of RNF114-based PROTACs.
Protocol 1: Synthesis of Nimbolide-JQ1 PROTAC (XH2)
This protocol describes the synthesis of a PROTAC (XH2) that recruits RNF114 to degrade BRD4, using nimbolide as the RNF114 ligand and JQ1 as the BRD4 binder.[2]
Materials:
-
Nimbolide
-
JQ1-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Acid functionalization of Nimbolide: Modify nimbolide to introduce a carboxylic acid handle for linker attachment. This typically involves selective hydrolysis or oxidation at a suitable position on the nimbolide scaffold. Refer to the supplementary information of Spradlin et al., 2019 for detailed synthetic steps.
-
Amide Coupling: a. Dissolve the acid-functionalized nimbolide (1 equivalent) and the JQ1-amine derivative (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. b. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final PROTAC, XH2.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cellular Degradation Assay using Western Blotting
This protocol details the procedure for treating cells with an RNF114-based PROTAC and assessing target protein degradation by Western blotting.
Materials:
-
Cell line expressing the target protein (e.g., 231MFP for BRD4, K562 for BCR-ABL)
-
Complete cell culture medium (e.g., L-15 for 231MFP, IMDM for K562) with 10% FBS
-
RNF114-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BCR-ABL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10^5 cells/well for 231MFP). Allow cells to adhere overnight.
-
PROTAC Treatment: a. Prepare serial dilutions of the RNF114-based PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). b. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment. c. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. d. Aspirate the old medium and add the medium containing the PROTAC or controls to the cells. e. Incubate for the desired time period (e.g., 12-24 hours).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentration of all samples with lysis buffer. c. Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes.
-
Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Incubate the membrane with ECL substrate and capture the chemiluminescent signal. j. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: In-solution Digestion for Quantitative Proteomics
This protocol outlines the steps for preparing protein lysates for analysis by mass spectrometry to assess the selectivity of protein degradation.
Materials:
-
Protein lysate from PROTAC-treated and control cells
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Denaturation and Reduction: a. Take a defined amount of protein lysate (e.g., 50 µg) and adjust the volume with 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 60°C for 1 hour.
-
Alkylation: a. Cool the sample to room temperature. b. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
Trypsin Digestion: a. Add trypsin at a 1:50 (trypsin:protein) ratio. b. Incubate overnight at 37°C.
-
Digestion Quenching and Desalting: a. Quench the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
Sample Preparation for LC-MS/MS: a. Dry the desalted peptides in a vacuum centrifuge. b. Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for evaluating an RNF114-based PROTAC and the logical relationship between different experimental stages.
Conclusion
The use of nimbolide to recruit the E3 ligase RNF114 represents a promising strategy for the development of PROTACs against non-druggable targets. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and characterize novel RNF114-based degraders. By expanding the repertoire of utilized E3 ligases, the field of targeted protein degradation can continue to push the boundaries of modern drug discovery.
References
- 1. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selecting Cell Lines in E3 Ligase Ligand Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the rational selection of cell lines for experiments involving specific E3 ligase ligands, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). Adherence to the outlined protocols will enable robust experimental design and yield reproducible, high-quality data for advancing drug discovery and development programs.
Introduction to E3 Ligase Ligands and Cell Line Selection
The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation, and E3 ubiquitin ligases are key components that confer substrate specificity.[1][2] Small molecule ligands that modulate E3 ligase activity, such as PROTACs, have emerged as a promising therapeutic modality.[3] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3]
The success of experiments involving E3 ligase ligands is highly dependent on the cellular context. Therefore, the careful selection of an appropriate cell line is a critical first step. Key factors to consider include the expression levels of the E3 ligase and the target protein, as well as the functional status of the UPS in the chosen cell line.
Key Considerations for Cell Line Selection
A systematic approach to cell line selection is essential for the successful design and interpretation of experiments with E3 ligase ligands. The following logical workflow outlines the key decision points and experimental validations.
Expression Levels of the E3 Ligase and Target Protein
The abundance of the E3 ligase and the target protein are primary determinants of the efficacy of an E3 ligase ligand.
-
E3 Ligase Expression: The expression of the recruited E3 ligase can vary significantly across different cell lines and tissues.[2][4] For instance, the activity of Cereblon (CRBN)-based PROTACs is often higher in hematopoietic cancer cell lines due to higher CRBN expression.[2] It is crucial to select cell lines that endogenously express the E3 ligase of interest at a sufficient level. Publicly available databases such as The Cancer Genome Atlas (TCGA) and the Human Protein Atlas can provide initial insights into E3 ligase expression across various cancer types.[5][6]
-
Target Protein Expression: The cell line must express the target protein of interest. The level of expression can influence the dynamic range of degradation and the sensitivity of detection assays.
Table 1: Relative mRNA Expression of VHL and CRBN in Common Cancer Cell Lines (Data from TCGA)
| Cell Line | Cancer Type | VHL Expression (FPKM) | CRBN Expression (FPKM) |
| KBM7 | Chronic Myelogenous Leukemia | High | High |
| HEK293T | Embryonic Kidney | Moderate | High |
| HeLa | Cervical Cancer | Low | Moderate |
| A549 | Lung Carcinoma | Moderate | Moderate |
| MCF7 | Breast Adenocarcinoma | Low | High |
| DU145 | Prostate Carcinoma | Moderate | Moderate |
| U-2 OS | Osteosarcoma | Moderate | High |
FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are qualitative categories based on publicly available data. Actual values can be obtained from sources like the TCGA database.[2][4]
Functional Competence of the Ubiquitin-Proteasome System
The selected cell line must have a fully functional UPS to support protein degradation. This includes the activity of E1 activating enzymes, E2 conjugating enzymes, and the proteasome itself. While most commonly used cell lines have a functional UPS, this can be confirmed by treating the cells with a known proteasome inhibitor (e.g., MG132) and observing the accumulation of ubiquitinated proteins.
Experimental Protocols
Protocol 1: Western Blot for E3 Ligase and Target Protein Expression
This protocol describes the detection and relative quantification of the E3 ligase and target protein in selected cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the E3 ligase, target protein, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture the selected cell lines to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-based)
This protocol is for confirming that the target protein is ubiquitinated upon treatment with the E3 ligase ligand.
Materials:
-
Cell culture reagents and the specific E3 ligase ligand
-
Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)
-
Antibody for immunoprecipitation (specific to the target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Other reagents for Western blotting as described in Protocol 1
Procedure:
-
Cell Treatment:
-
Seed the cells and allow them to attach overnight.
-
Treat the cells with the E3 ligase ligand at various concentrations and time points. Include a vehicle control.
-
Optional: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing DUB inhibitors to preserve the ubiquitination status of proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitinated target protein. A ladder-like pattern of high molecular weight bands indicates poly-ubiquitination.
-
Protocol 3: In-Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of an E3 ligase to ubiquitinate a substrate in the presence of a specific ligand.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (appropriate for the E3 ligase)
-
Recombinant E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
E3 ligase ligand
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3, and the target protein.
-
Add the E3 ligase ligand at the desired concentration. Include a no-ligand control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin. An increase in high-molecular-weight species of the target protein in the presence of the ligand indicates successful ubiquitination.[7][8][9][10]
-
Protocol 4: Determining PROTAC Potency and Efficacy (DC50 and Dmax)
This protocol outlines the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a PROTAC.
Materials:
-
Selected cell line
-
PROTAC of interest
-
Reagents and equipment for Western blotting or a quantitative protein detection method (e.g., ELISA, mass spectrometry)
Procedure:
-
Cell Treatment:
-
Seed the cells in multi-well plates.
-
Treat the cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control.
-
-
Protein Level Quantification:
-
Lyse the cells and quantify the level of the target protein using Western blotting or another quantitative method.
-
-
Data Analysis:
-
Normalize the target protein levels to a loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[11][12]
-
Table 2: Example PROTAC Activity in Different Cancer Cell Lines
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | CRBN | KBM7 | 8 | >95 |
| MZ1 | BRD4 | VHL | HeLa | 25 | >90 |
| Compound GP262 | PI3K/mTOR | CRBN | MDA-MB-231 | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | 71.3 - 88.6 (PI3K), 74.9 (mTOR) |
Data is illustrative and compiled from various sources. Actual values will be experiment-dependent.[11][13]
Visualizing Key Processes
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.
Experimental Workflow: Validating a Cell Line for a PROTAC Study
This diagram outlines the key experimental steps to validate a chosen cell line for its suitability in a PROTAC-based study.
Logical Relationships: Interpreting Experimental Outcomes
This diagram provides a decision-making framework for interpreting the results of initial cell-based assays with an E3 ligase ligand.
References
- 1. System-Wide Profiling of Ubiquitin E3 Ligase Activities with Quantitative Proteomics and Bioinformatics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Efficacy
This technical support center provides guidance for researchers encountering issues with Proteolysis Targeting Chimeras (PROTACs), specifically focusing on scenarios where an E3 ligase Ligand 32-based PROTAC fails to induce the degradation of the target protein. The following question-and-answer format directly addresses common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is not causing any degradation of my target protein. What are the primary reasons for this lack of activity?
There are several potential reasons for a PROTAC's lack of efficacy. The most common issues can be categorized into problems with cellular permeability, inefficient ternary complex formation, or a failure in the ubiquitination process. It is also possible that the chosen E3 ligase is not appropriate for the target or cell line, or that the PROTAC itself is unstable.[1][2][3]
Q2: What is the "hook effect" and how can I determine if it's affecting my experiment?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To identify a potential hook effect, it is essential to perform a wide dose-response experiment. If you observe a bell-shaped curve where degradation decreases at higher concentrations, the hook effect is likely occurring.[1]
Q3: How do I know if my PROTAC is cell-permeable?
Due to their larger molecular weight and often polar nature, PROTACs can have poor cell permeability.[4][5][6] Several methods can be used to assess this:
-
Computational Modeling: In silico tools can predict physicochemical properties that influence permeability.
-
Cell-Free Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion.[5][7][8]
-
Cell-Based Permeability Assays: The Caco-2 permeability assay uses a monolayer of cells to model the human intestinal epithelium and provides a more comprehensive assessment of permeability.[5][8][9]
-
Cellular Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET® can confirm that the PROTAC is binding to its target and the E3 ligase within the cell. A significant difference in potency between live and permeabilized cells can indicate a permeability issue.[1][10][11][12]
Q4: Could the choice of E3 ligase be the problem?
Yes, the choice of E3 ligase is critical. Not all E3 ligases are equally effective for every target protein.[2][13] It is important to confirm that the E3 ligase recruited by your PROTAC (e.g., VHL, CRBN) is expressed in your chosen cell line.[14] If expression is low or absent, the PROTAC will not be effective. Additionally, some target proteins may be more amenable to degradation by a different E3 ligase.[15][16][17]
Troubleshooting Guide: No Protein Degradation
If you are observing no degradation of your target protein, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Conditions and Reagents
Before investigating complex biological reasons, ensure the fundamentals of your experiment are sound.
-
PROTAC Integrity: Confirm the chemical integrity and purity of your PROTAC stock.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency.
-
Antibody Validation: Validate that your primary antibody for Western blotting is specific and sensitive enough to detect the target protein.
Step 2: Assess Cellular Permeability and Target Engagement
A PROTAC must enter the cell and bind to both the target protein and the E3 ligase.
-
Experiment: Perform a cellular permeability assay (e.g., PAMPA or Caco-2).
-
Experiment: Conduct a cellular target engagement assay (e.g., CETSA or NanoBRET®) to confirm binding in a cellular context.[1][10][11]
Step 3: Investigate Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated degradation.[18][][20]
-
Experiment: Perform a Co-Immunoprecipitation (Co-IP) experiment. Pull down the E3 ligase and blot for the target protein, or vice versa. An interaction in the presence of the PROTAC suggests ternary complex formation.[3][21][22][23][24]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can provide quantitative data on the formation and stability of the ternary complex in vitro.[9][14][][25]
Step 4: Confirm Target Ubiquitination
The formation of a ternary complex should lead to the ubiquitination of the target protein.
-
Experiment: Conduct an in-cell ubiquitination assay. Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and perform a Western blot with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear indicates ubiquitination.[3][26][27][28][29]
Step 5: Evaluate Proteasome Function
The final step is the degradation of the ubiquitinated protein by the proteasome.
-
Experiment: Use a proteasome activity assay in your cell line to ensure the proteasome is functional.
-
Positive Control: Include a positive control PROTAC known to work in your cell line to confirm the integrity of the ubiquitin-proteasome system.
Data Presentation
Table 1: Example Dose-Response Data for PROTAC Activity
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 45% (Potential Hook Effect) |
Table 2: Troubleshooting Experimental Outcomes and Next Steps
| Observation | Potential Cause | Suggested Next Experiment |
| No degradation at any concentration | Poor cell permeability | PAMPA or Caco-2 Assay; Cellular Target Engagement (CETSA/NanoBRET®)[1][5][10] |
| No degradation, but PROTAC is permeable | Inefficient ternary complex formation | Co-Immunoprecipitation; Biophysical assays (SPR, FRET)[][21] |
| Ternary complex forms, but no degradation | Lack of ubiquitination | In-cell Ubiquitination Assay[3][27][29] |
| Target is ubiquitinated, but not degraded | Proteasome dysfunction | Proteasome Activity Assay |
| Degradation at low concentrations, but not high | Hook Effect | Wider dose-response with lower concentrations[1] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[30]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[30]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[30][31]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.[30][31]
-
Detection: Use an ECL substrate to detect the protein bands with an imaging system.[31]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[31]
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat with the PROTAC (at an effective concentration) or vehicle control for 4-6 hours.[21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer with protease inhibitors.[3][21]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Add a primary antibody against the E3 ligase (or target protein) to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.[3][21]
-
Washing and Elution: Wash the beads multiple times with lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.[21]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase.[21]
Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Formation of the productive ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 16. scienceopen.com [scienceopen.com]
- 17. precisepeg.com [precisepeg.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Ternary Complex Formation [promega.kr]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. o2hdiscovery.co [o2hdiscovery.co]
- 26. lifesensors.com [lifesensors.com]
- 27. Ubiquitination Assay - Profacgen [profacgen.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the linker length of your Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high binding affinity to the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
A1: This is a common and critical challenge in PROTAC development that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The linker is the crucial element that enables this complex to assemble effectively.[1] Potential linker-related problems include:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from binding simultaneously.[2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination because the two proteins are not brought into close enough proximity.[2][4]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that its surface lysine (B10760008) residues (sites for ubiquitination) are not accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[1][2]
-
Poor Physicochemical Properties: The linker's chemical composition can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations to be effective.[1][5]
Q2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
A2: The "hook effect" is a known phenomenon where high concentrations of a PROTAC lead to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][2] While this is an inherent characteristic of the PROTAC mechanism, linker design can significantly influence its severity.[1][6] Strategies include:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein (either the target or the E3 ligase) increases the PROTAC's affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[1]
-
Modify Linker Flexibility and Rigidity: A more rigid linker, for instance one containing aromatic rings or double bonds, can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the formation of non-productive binary complexes.[1][]
Q3: How does the chemical composition of the linker, beyond just its length, impact PROTAC performance?
A3: The linker is not merely a spacer; its chemical makeup profoundly influences the PROTAC's drug-like properties.[5][8] Key considerations include:
-
Solubility and Permeability: The composition affects the hydrophilicity or hydrophobicity of the entire molecule.[] Incorporating hydrophilic units like polyethylene (B3416737) glycol (PEG) can improve aqueous solubility and cell permeability.[][9][10] In contrast, more lipophilic alkyl chains can enhance membrane crossing but may reduce solubility.[5][11]
-
Metabolic Stability: The linker should be designed to avoid structural motifs that are easily recognized and metabolized by cellular enzymes, which would otherwise lead to a short in vivo half-life.[]
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl chains, PEGs) allow the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[5] However, excessive flexibility can come with an entropic penalty upon binding.[5][12] Rigid linkers (e.g., containing alkynes, piperazines, or triazoles) can lock the PROTAC in an active conformation, enhancing degradation activity.[][13]
Q4: What is a typical starting point for linker length, and how should I approach optimization?
A4: There is no universally optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[4][5] However, published studies provide a general starting range.
-
Common Range: Generally, linker lengths of 5-15 atoms are most common in PROTACs.[] Some sources suggest a broader range of 6 to 24 atoms.[]
-
Optimization Strategy: The most effective approach is to synthesize a library of PROTACs with systematically varied linker lengths (e.g., PEG linkers with 3 to 12 ethylene (B1197577) glycol units or alkyl chains of 6-12 carbons) and test their degradation efficiency in a relevant cell line.[][12] This empirical screening is crucial for identifying the "sweet spot" for your specific system.[4]
Data on Linker Length Optimization
Quantitative data from various studies highlight the critical impact of linker length on PROTAC efficacy. The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters used to evaluate performance.[9]
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [14][15]
| Compound ID | Linker Length (atoms) | Linker Type | DC₅₀ (nM) in MCF7 cells | Dₘₐₓ (%) |
| PROTAC 11 | 9 | Alkyl | ~140,000 | Low |
| PROTAC 12 | 12 | Alkyl | Moderate | Moderate |
| PROTAC 13 | 16 | Alkyl | ~26,000 | High |
| PROTAC 14 | 19 | Alkyl | Reduced | Low |
| PROTAC 15 | 21 | Alkyl | Reduced | Low |
| Data suggests that for ERα degradation using a specific VHL-recruiting PROTAC, a 16-atom linker was optimal, with both shorter and longer linkers showing significantly reduced efficacy.[2][14][15] |
Table 2: Impact of Linker Length on p38α Degradation [2][4]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 11 | >1000 | <20 |
| 13 | ~500 | ~50 |
| 15-17 | <100 | >80 |
| 19 | ~300 | ~60 |
| For p38α degradation, a linker length in the range of 15-17 atoms was identified as the most effective.[2][4] |
Visual Diagrams
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC inducing ubiquitination and degradation.
Troubleshooting Workflow for Poor Degradation
Caption: A decision tree for troubleshooting ineffective PROTACs.
The "Hook Effect"
Caption: How excess PROTAC concentration leads to unproductive binary complexes.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.[2] Below are foundational protocols.
Target Protein Degradation Assay (Western Blot)
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2]
Objective: To measure the DC₅₀ and Dₘₐₓ of a PROTAC.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF7, HEK293T) at an appropriate density and allow them to adhere overnight.[15][16]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[9]
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assay
These assays confirm that the PROTAC can successfully bridge the target protein and the E3 ligase. Several biophysical techniques can be used.[4][17]
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase complex.
Example Methodology (Fluorescence Polarization - FP):
-
Reagents: Purified recombinant target protein (POI), purified E3 ligase complex (e.g., VCB complex for VHL), and a fluorescently labeled tracer that binds to one of the proteins (e.g., a fluorescently labeled PROTAC or a fluorescent ligand for the E3 ligase).[17]
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent tracer and the protein it binds to (e.g., FAM-labeled HIF-1α peptide and VCB complex).[17]
-
Add increasing concentrations of the unlabeled PROTAC.
-
In a separate set of wells, repeat the above steps but also add a fixed, saturating concentration of the target protein (POI).
-
-
Measurement: Measure the fluorescence polarization (FP) in each well using a plate reader.
-
Analysis:
-
A decrease in FP upon adding the PROTAC indicates competitive displacement of the tracer, confirming binary binding.
-
A significant increase in FP in the presence of the target protein (compared to its absence) suggests the formation of a larger, slower-tumbling ternary complex, which is indicative of positive cooperativity.
-
In Vitro/In-Cell Ubiquitination Assay
This assay directly confirms that the ternary complex formed is productive, meaning it leads to the ubiquitination of the target protein.[2]
Objective: To detect the transfer of ubiquitin to the target protein.
Methodology (In Vitro Ubiquitination):
-
Reaction Mixture: Combine the following purified components in a reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)
-
E3 ubiquitin ligase
-
Target protein (POI)
-
Ubiquitin
-
ATP (to drive the reaction)
-
The PROTAC of interest or DMSO as a control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a "smear" above the unmodified target protein band in the PROTAC-treated lane indicates poly-ubiquitination. This confirms the PROTAC is facilitating the enzymatic activity of the E3 ligase on the target.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low PROTAC activity with E3 ligase Ligand 32.
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with their Proteolysis Targeting Chimeras (PROTACs), particularly in cases of low degradation activity. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows weak or no degradation of the target protein. What are the initial checks?
A1: When observing suboptimal degradation, a systematic evaluation of the experimental setup is crucial. Here are the primary checkpoints:
-
PROTAC Integrity and Activity: Confirm the correct storage and handling of your PROTAC. Verify its chemical structure and purity using methods like NMR and mass spectrometry.[1]
-
Cell Line Suitability: Ensure your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., VHL or CRBN). Low E3 ligase expression is a common reason for lack of degradation.[2]
-
Target Engagement: Confirm that your PROTAC can bind to the target protein and the E3 ligase within the cellular environment. Biophysical assays can be used to measure these binary affinities.[1]
-
Experimental Conditions: Review your treatment concentrations and incubation times. A typical incubation time to observe degradation is between 8-24 hours.[2] Also, ensure your cell lysis and Western blot protocols are optimized for your target protein.
Q2: I've confirmed my PROTAC is stable and my cell line is appropriate, but degradation is still low. What are the next troubleshooting steps?
A2: If initial checks don't resolve the issue, consider these more in-depth factors:
-
Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.[1] A stable complex does not always lead to efficient degradation; the geometry must be optimal for ubiquitination.[1] Consider the following:
-
Linker Optimization: The length and composition of the PROTAC's linker are critical for productive ternary complex formation.[3][4] Systematic variation of the linker can improve degradation efficacy.
-
E3 Ligase Choice: The choice of E3 ligase can significantly impact PROTAC effectiveness.[5] If a PROTAC recruiting one E3 ligase is ineffective, switching to a different E3 ligase may improve activity.[6]
-
-
Cell Permeability: PROTACs are often large molecules with poor cell membrane permeability.[3][6] Consider assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess this.[6]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.[3][7] Performing a wide dose-response experiment is essential to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[3]
Q3: How can I be sure that the observed protein loss is due to proteasomal degradation?
A3: To confirm that your PROTAC is working through the ubiquitin-proteasome system, you can perform a proteasome inhibitor rescue experiment. Pre-treating your cells with a proteasome inhibitor, such as MG132 or carfilzomib, should prevent the degradation of your target protein.[6] If protein levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Troubleshooting Workflow
Here is a logical workflow for troubleshooting low PROTAC activity.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). Below are tables with hypothetical data illustrating how different E3 ligase ligands and linkers can affect PROTAC performance against a target protein.
Table 1: Impact of E3 Ligase Ligand on PROTAC Activity
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | Ligand-X | Ligand 32 (VHL) | PEG4 | 50 | 95 |
| PROTAC-B | Ligand-X | Pomalidomide (CRBN) | PEG4 | 150 | 80 |
| PROTAC-C | Ligand-X | Nutlin-3 (MDM2) | PEG4 | >1000 | <20 |
Table 2: Impact of Linker Length on PROTAC Activity with Ligand 32
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-D | Ligand-X | Ligand 32 (VHL) | PEG2 | 200 | 70 |
| PROTAC-A | Ligand-X | Ligand 32 (VHL) | PEG4 | 50 | 95 |
| PROTAC-E | Ligand-X | Ligand 32 (VHL) | PEG8 | 100 | 85 |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cultured cells following PROTAC treatment.[8][9]
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH, anti-E3 ligase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[8] Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8][9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot normalized protein levels against PROTAC concentration to determine DC50 and Dmax.[2]
-
Caption: Workflow for Western blot analysis of protein degradation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[10]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL or CRBN complex)
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Reaction Setup:
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[10]
-
Caption: Step-by-step experimental workflow for an in vitro ubiquitination assay.
Signaling Pathways
Understanding the signaling pathways of the recruited E3 ligases is crucial for interpreting experimental results and identifying potential off-target effects.
VHL Signaling Pathway
The von Hippel-Lindau (VHL) E3 ligase is a key regulator of the hypoxia-inducible factor (HIF) pathway.[11] Under normal oxygen conditions, VHL targets HIF-α for ubiquitination and proteasomal degradation.[12]
Caption: Simplified VHL signaling pathway in normoxia and hypoxia/PROTAC-mediated degradation.
CRBN Signaling Pathway
Cereblon (CRBN) is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[13] It is known to regulate various cellular processes, and its activity is modulated by immunomodulatory drugs (IMiDs).[14][15]
Caption: Mechanism of CRBN-mediated ubiquitination and PROTAC-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 5. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 13. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect with E3 Ligase Ligand 32 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate experiments involving E3 ligase Ligand 32 degraders, with a specific focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound degrader experiments?
A1: The "hook effect" is a phenomenon observed in dose-response experiments with degraders, including those utilizing this compound, where the degradation of the target protein decreases at high degrader concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the degrader concentration.[1] Instead of a typical sigmoidal curve where increasing concentration leads to a greater effect up to a plateau, high concentrations of the degrader can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high degrader concentrations.[1][2][3] A degrader's function relies on forming a productive ternary complex, which consists of the target protein, the degrader, and the E3 ligase.[1][4] However, at excessive concentrations, the degrader can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-Degrader or E3 Ligase-Degrader).[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the consequences of the hook effect for my experimental results?
Troubleshooting Guides
Problem 1: My dose-response curve for the this compound degrader shows a bell shape, with degradation decreasing at higher concentrations.
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Likely Cause: You are observing the "hook effect."[1]
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Troubleshooting Steps:
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Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations, especially at the higher end where the effect is seen.[1] It is recommended to use at least 8-10 concentrations with half-log dilutions.[5]
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Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
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Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at various degrader concentrations.[1][5] This can help correlate the decrease in degradation with a reduction in ternary complex formation.[1]
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Perform a Time-Course Experiment: Evaluate degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[5]
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Problem 2: The this compound degrader shows weak or no degradation at concentrations where activity is expected.
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Likely Cause: The tested concentrations may fall within the hook effect region, or there could be other underlying issues.[5]
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Troubleshooting Steps:
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Test a Broader Concentration Range: It's possible the initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
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Verify Target Engagement and Ternary Complex Formation: Confirm that the degrader can bind to both the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]
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Check Cell Line and E3 Ligase Expression: Ensure that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
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Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, degrader concentration to determine the ideal incubation time.[1]
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Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the degrader, which may prevent effective degradation.[5]
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Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| Degrader Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 20 |
| 100 | 15 |
| 1000 | 45 |
| 10000 | 70 |
Table 2: Troubleshooting Checklist for Unexpected Degradation Results
| Checkpoint | Possible Issue | Recommended Action |
| Concentration Range | Tested concentrations are in the hook effect region. | Test a wider, more granular concentration range (pM to µM). |
| Ternary Complex | Inefficient formation of the productive ternary complex. | Perform Co-IP or NanoBRET assays to assess complex formation. |
| Protein Expression | Low expression of the target protein or E3 ligase. | Verify protein levels via Western Blot or qPCR. |
| Incubation Time | Suboptimal duration of degrader treatment. | Conduct a time-course experiment (e.g., 2-24 hours). |
| Cell Permeability | Poor uptake of the degrader into cells. | Perform cell permeability assays (e.g., PAMPA). |
Experimental Protocols
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with an this compound degrader.
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Cell Seeding: Culture cells of interest to approximately 80% confluency. Seed the cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
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Degrader Treatment: Prepare serial dilutions of the degrader in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the degrader-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
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Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
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SDS-PAGE and Western Blotting: Normalize protein amounts for each sample. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands.[5]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for verifying the formation of the ternary complex (Target Protein - Degrader - E3 Ligase).
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Cell Treatment: Treat cells with the desired concentrations of the degrader or vehicle for a specified time. To capture the ternary complex and prevent degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
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Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
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Immunoprecipitation: Pre-clear the cell lysate to reduce non-specific binding. Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex. Add protein A/G beads to capture the antibody-antigen complex.[1]
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Western Blot Analysis: Elute the captured proteins from the beads and analyze the eluates by Western blotting using antibodies against the E3 ligase and the target protein to confirm their interaction.
Mandatory Visualizations
Caption: Mechanism of the hook effect at high degrader concentrations.
Caption: Troubleshooting workflow for addressing the hook effect.
References
Technical Support Center: Enhancing Cell Permeability of E3 Ligase Ligand Constructs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of E3 ligase ligand constructs, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My E3 ligase ligand construct shows potent biochemical activity but has poor cellular efficacy. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1][2] Many E3 ligase ligand constructs, particularly PROTACs, are large molecules that fall "beyond the Rule of Five," possessing high molecular weights and a large number of hydrogen bond donors and acceptors, which can hinder their ability to cross the cell membrane.[2][3][4] It is crucial to assess the compound's ability to accumulate within the target cells.
Q2: What are the primary strategies to improve the cell permeability of my construct?
A2: Several strategies can be employed to enhance cell permeability, which can be broadly categorized as:
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Chemical Modifications:
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Linker Optimization: The linker connecting the E3 ligase ligand and the target protein binder plays a critical role in the overall physicochemical properties of the molecule.[5] Modifying the linker's length, rigidity, and composition can significantly impact permeability.[6][7] For instance, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid phenyl or piperazine-containing linkers has been shown to improve cellular uptake.[8][9]
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Amide-to-Ester Substitution: Replacing an amide bond with an ester bond within the linker can reduce the number of hydrogen bond donors, which often leads to improved permeability.[9]
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Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane transit.[3][8][10] For example, converting a carboxylic acid to an ethyl ester can increase permeability.[3][4]
-
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Formulation Strategies:
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Nanoparticle Encapsulation: Encapsulating the construct in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[10]
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Use of Permeability Enhancers: Co-administration with agents that transiently increase membrane permeability can improve uptake, though this approach requires careful toxicity assessment.
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Q3: Which assays are recommended for evaluating the cell permeability of my constructs?
A3: Two widely used in vitro assays for assessing cell permeability are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[11][12][13] It is a useful tool for initial screening and ranking of compounds based on their passive permeability.[13]
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Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[14][15][16] It provides a more comprehensive assessment of permeability by considering both passive diffusion and the effects of active transporters.[13][15]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
| Possible Cause | Troubleshooting Steps |
| High Polarity | - Reduce Hydrogen Bond Donors (HBDs): Systematically replace amide bonds with esters or other less polar groups. - Introduce Intramolecular Hydrogen Bonds: Design the linker to promote conformations that shield polar groups from the solvent.[6][7] |
| High Molecular Weight | - Shorten the Linker: Synthesize analogs with shorter linkers, but be mindful of maintaining the necessary distance and orientation for ternary complex formation. - Use Smaller E3 Ligase Ligands: If possible, select a smaller, yet potent, E3 ligase ligand.[8] |
| Poor Solubility in Assay Buffer | - Modify Formulation: Test different co-solvents or excipients in the donor buffer to improve solubility. - Check Compound Stability: Ensure the compound is not precipitating during the assay. |
Issue 2: High Efflux Ratio in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Active Efflux by Transporters (e.g., P-glycoprotein) | - Co-administer with an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm if your compound is a substrate.[14] - Structural Modifications: Alter the structure to reduce recognition by efflux transporters. This may involve masking charged groups or changing the overall shape of the molecule. |
| Low Apical to Basolateral (A-B) Permeability | - Address Passive Permeability Issues: Refer to the troubleshooting guide for low PAMPA permeability. - Investigate Uptake Transporters: While less common for large molecules, consider if any uptake transporters might be involved and if the Caco-2 cells express them at sufficient levels. |
Data Presentation: Impact of Chemical Modifications on Permeability
The following tables summarize quantitative data from studies investigating the impact of linker modification and amide-to-ester substitution on the permeability of PROTACs.
Table 1: Effect of Linker Composition on PAMPA Permeability of BRD4 PROTACs
| Compound | Linker Composition | PAMPA Pe (10-6 cm/s) | Reference |
| PROTAC 1 | PEG-based | High | [17] |
| PROTAC 2 | Alkyl | Intermediate | [17] |
| PROTAC 3 | Rigid Phenyl | Low | [17] |
Data from this table is illustrative of trends discussed in the cited literature.
Table 2: Impact of Amide-to-Ester Substitution on Permeability of BET Degraders
| Compound Modification | PAMPA Papp (10-6 cm/s) | ALogP | Reference |
| MZ1 (Amide) | 0.01 - 0.1 | 3.6 - 4.3 | [9] |
| MZ1 (Ester) | 0.2 - 0.3 | 4.2 - 4.8 | [9] |
| ARV-771 (Amide) | 0.01 - 0.1 | 3.6 - 4.3 | [9] |
| ARV-771 (Ester) | 0.2 - 0.3 | 4.2 - 4.8 | [9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for conducting a PAMPA experiment.
Materials:
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PAMPA plate (e.g., 96-well format with a lipid-coated filter)
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Acceptor plate (96-well)
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Test compound stock solution (e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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UV-Vis plate reader or LC-MS/MS system
Methodology:
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Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
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Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 50 µM).[11]
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Hydrate the PAMPA Membrane: Add 5 µL of the lipid solution (e.g., 4% lecithin (B1663433) in dodecane) to each well of the donor plate, ensuring the filter is fully coated.[18]
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Add Donor Solution: Add 200 µL of the donor solution to each well of the donor plate.[18]
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Assemble the "Sandwich": Carefully place the donor plate onto the acceptor plate.[19]
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Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18][19]
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Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
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Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
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t = Incubation time
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[C]A = Compound concentration in the acceptor well
-
[C]eq = Equilibrium compound concentration
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Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for performing a Caco-2 permeability assay.
Materials:
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Caco-2 cells
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Transwell inserts (e.g., 24-well format)
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Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
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Test compound
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Lucifer yellow (for monolayer integrity check)
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LC-MS/MS system
Methodology:
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Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]
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Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates good integrity.[20] Alternatively, perform a Lucifer yellow rejection assay.[14]
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Prepare Dosing Solutions: Dissolve the test compound in the transport buffer (e.g., HBSS) at the desired concentration.
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Permeability Measurement (Apical to Basolateral - A to B):
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Wash the cell monolayer with pre-warmed transport buffer.
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Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[20]
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Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
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Permeability Measurement (Basolateral to Apical - B to A):
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Follow the same procedure as for A to B, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[20]
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
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Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0)
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dQ/dt = rate of permeation
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A = surface area of the membrane
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C0 = initial concentration in the donor chamber[14]
-
-
Calculate the Efflux Ratio: ER = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests active efflux.[14]
-
Visualizations
Figure 1. Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PAMPA | Evotec [evotec.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. m.youtube.com [m.youtube.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
E3 ligase Ligand 32 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 ligase ligands, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating potential off-target effects to ensure experimental accuracy and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with E3 ligase ligands in PROTACs?
A1: Off-target effects primarily arise from the E3 ligase ligand component of a PROTAC recruiting unintended proteins, known as "neosubstrates," for degradation. For instance, immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, which bind to the E3 ligase Cereblon (CRBN), can alter CRBN's substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the intended target. Prominent examples of such off-target neosubstrates for IMiD-based PROTACs include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
Another source of off-target effects can be the ligand that binds to the protein of interest (POI), especially if it is not highly selective. However, even with a selective POI ligand, the formation of the ternary complex (POI-PROTAC-E3 ligase) can be influenced by the E3 ligase ligand and the linker, potentially leading to the degradation of proteins other than the intended target.
Q2: How can I rationally design a PROTAC to minimize off-target effects?
A2: Several strategies can be employed to enhance the selectivity of your PROTAC:
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Modification of the E3 Ligase Ligand: Introducing chemical modifications to the E3 ligase ligand can disrupt the binding interface required for neosubstrate recruitment while preserving the interaction with the E3 ligase. For example, substitutions at the C5 position of the phthalimide (B116566) ring in thalidomide-based ligands have been shown to reduce the degradation of off-target zinc finger proteins.[1]
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Linker Optimization: The length, composition, and attachment point of the linker connecting the E3 ligase ligand to the POI binder are critical. Optimizing the linker can influence the geometry of the ternary complex, favoring the on-target interaction over off-target neosubstrate recruitment.[1]
-
POI Ligand Selection: Utilizing a highly selective "warhead" that binds to your POI with high affinity can contribute significantly to the overall selectivity of the PROTAC.[1]
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Choice of E3 Ligase: With over 600 known E3 ligases, selecting one with a more restricted expression pattern (e.g., tissue-specific) can limit off-target effects to specific cell types.[3][4] While most current PROTACs utilize ligands for CRBN and von Hippel-Lindau (VHL), research is ongoing to develop ligands for other E3 ligases to improve tissue specificity and reduce off-target effects.[5][6][7]
Q3: What are the initial steps to take if I suspect off-target effects in my experiment?
A3: If you observe unexpected phenotypes, cell toxicity, or a broader than expected protein degradation profile, it is crucial to investigate potential off-target effects. The first steps should be:
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Validate with a Negative Control: Synthesize or obtain a negative control PROTAC. For VHL-based PROTACs, this is often the opposite stereoisomer of the VHL ligand, which does not bind to VHL but keeps the rest of the molecule identical.[6] For CRBN-based PROTACs, a molecule with a modification that abrogates CRBN binding can be used.
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Perform a Global Proteomics Analysis: Use an unbiased method like quantitative mass spectrometry to compare protein levels in cells treated with your active PROTAC, the negative control, and a vehicle control. This will provide a global view of all proteins that are degraded.
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Confirm with Orthogonal Methods: Once potential off-targets are identified from the proteomics data, validate their degradation using an orthogonal method, such as Western blotting or a HiBiT assay.
Troubleshooting Guides
Problem: High Cellular Toxicity Observed at Low PROTAC Concentrations
| Possible Cause | Troubleshooting Step |
| On-target toxicity | The intended protein of interest may be essential for cell survival. Titrate the PROTAC to the lowest effective concentration and perform time-course experiments to distinguish between rapid toxicity and slower, intended degradation effects. |
| Off-target toxicity | The PROTAC may be degrading an essential off-target protein. Perform a global proteomics analysis to identify unintended targets. If an essential off-target is identified, a redesign of the PROTAC (linker, E3 ligand modification) may be necessary. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, which can sometimes lead to non-specific effects. Perform a dose-response curve to identify the optimal concentration range for degradation and observe if toxicity decreases at higher concentrations. |
Problem: Global Proteomics Reveals Degradation of Multiple Unintended Proteins
| Possible Cause | Troubleshooting Step |
| Promiscuous E3 Ligase Ligand | The E3 ligase ligand may be recruiting known or novel neosubstrates. Review the literature for known off-targets of the E3 ligase ligand you are using (e.g., IKZF1/3 for IMiDs).[2] Consider redesigning the E3 ligase ligand moiety to reduce neosubstrate binding. |
| Non-selective POI Ligand | The "warhead" of your PROTAC may be binding to multiple proteins. Test the POI ligand alone in a binding or activity assay (e.g., KinomeScan for kinase inhibitors) to assess its selectivity.[8] |
| Linker-Mediated Off-Target Recruitment | The linker may be positioning the E3 ligase in proximity to off-target proteins. Synthesize a small library of PROTACs with varying linker lengths and compositions to identify a more selective molecule. |
Quantitative Data Summary
The following tables provide examples of on- and off-target degradation data for representative PROTACs. Note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: On-Target Degradation Potency of a Reversible Covalent BTK PROTAC (RC-3)
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| RC-3 | BTK | Mino | <10 | >85 |
Data from a study on a reversible covalent BTK PROTAC.[1]
Table 2: On- and Off-Target Degradation Profile of a Pomalidomide-Based HDAC8 PROTAC (ZQ-23)
| Compound | Target | Off-Targets | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | HDAC1, HDAC3 | Not specified | 147 | 93 |
Data from a study on a pomalidomide-based HDAC8 PROTAC.[1]
Experimental Protocols
Protocol: Global Proteomic Analysis to Identify Off-Target Effects
This protocol provides a general workflow for identifying on- and off-target protein degradation using quantitative mass spectrometry.
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with the active PROTAC, a negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Use a concentration that gives optimal on-target degradation.
2. Cell Lysis and Protein Digestion:
- Harvest cells and lyse them in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
- Digest proteins into peptides using an enzyme like trypsin.
3. Peptide Labeling (e.g., TMT labeling):
- Label the peptide samples from each condition (active, negative control, vehicle) with tandem mass tags (TMT) according to the manufacturer's protocol.
- Combine the labeled samples into a single tube.
4. Mass Spectrometry Analysis:
- Analyze the combined peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the active PROTAC-treated sample compared to the controls.
- Visualize the data using a volcano plot to highlight significantly downregulated proteins (potential targets and off-targets).[1]
Visualizations
Caption: PROTAC mechanism and potential for off-target effects.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
dealing with poor aqueous solubility of an E3 ligase ligand
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with E3 ligase ligands, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my E3 ligase ligand and resulting PROTAC have such poor aqueous solubility?
A1: Poor aqueous solubility is a common challenge with E3 ligase ligands and PROTACs due to their inherent molecular characteristics. These molecules often possess high molecular weights (frequently >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] This combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1] For instance, thalidomide-based ligands for Cereblon (CRBN) contribute to the lipophilicity of the resulting PROTACs.[1]
Q2: What are the experimental consequences of poor E3 ligase ligand or PROTAC solubility?
A2: Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data. Common consequences include:
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Precipitation in Assays: The compound may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
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Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
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Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of compound that can cross cell membranes and reach its intracellular target, thereby reducing efficacy.[1]
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Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I improve the solubility of my E3 ligase ligand-based molecule?
A3: Several strategies can be employed to improve the aqueous solubility of your compound:
-
Chemical Modification:
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Linker Optimization: The composition and length of the linker in a PROTAC are critical.[1] Incorporating polar groups or using PEG linkers can enhance solubility.
-
E3 Ligase Ligand Choice: Different E3 ligase ligands have varying physicochemical properties. For example, PROTACs based on CRBN E3 ligase ligands tend to be closer to the oral drug space than those based on VHL ligands.[2]
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Prodrug Strategy: A prodrug can be designed by adding a lipophilic group to the CRBN ligand, which has been shown to significantly increase the bioavailability of a PROTAC.[3]
-
-
Formulation Strategies:
-
Use of Co-solvents: For in vitro assays, using co-solvents like DMSO can help maintain the compound in solution.[1]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the compound in a polymer matrix (e.g., HPMCAS, Eudragit) to create a higher energy amorphous form that can lead to supersaturation in aqueous media.[1][4][5]
-
Lipid-Based Formulations: Incorporating the compound into micelles, emulsions, or lipid nanoparticles can improve its solubility and permeability.[4]
-
Salt Formation: If your molecule has ionizable groups, forming a salt can significantly enhance its aqueous solubility.
-
Q4: Which E3 ligase ligands are commonly associated with solubility issues?
A4: While solubility is a general challenge for many PROTAC components, ligands for CRBN (e.g., thalidomide, lenalidomide, pomalidomide) and VHL are frequently discussed in the context of poor solubility due to their widespread use and the resulting high molecular weight and lipophilicity of the PROTACs they form.[1][2]
Troubleshooting Guides
Guide 1: Compound Precipitation in Cellular Assays
Problem: You observe precipitation of your E3 ligase ligand or PROTAC after adding it to the cell culture medium.
Caption: Troubleshooting workflow for compound precipitation.
Steps:
-
Check Stock Solution: Visually inspect your stock solution (typically in 100% DMSO). If you see any precipitate, your stock may be too concentrated or may have crashed out of solution. Try gently warming the solution or preparing a fresh, less concentrated stock.
-
Determine Kinetic Solubility: Before proceeding with cellular assays, perform a kinetic solubility assay to determine the maximum concentration your compound can tolerate in the assay medium without precipitating.
-
Lower Final Concentration: If your intended assay concentration exceeds the kinetic solubility limit, you will need to lower the concentration.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. You may need to adjust your stock solution concentration to achieve this.
-
Use Solubilizing Excipients: For challenging compounds, consider the use of pharmaceutically acceptable solubilizing agents like Cremophor EL or Solutol HS 15 in your assay medium, but be sure to include appropriate vehicle controls to assess any effects of the excipient on the cells.
Guide 2: Inconsistent or Poor In Vivo Efficacy
Problem: Your compound shows good in vitro potency but has poor or variable efficacy in animal models.
Steps:
-
Assess Physicochemical Properties: Review the molecular weight, logP, and polar surface area of your compound. Highly lipophilic and large molecules often have poor oral bioavailability.
-
Conduct Formulation Screening:
-
Amorphous Solid Dispersions (ASDs): Screen various polymers (e.g., HPMCAS, PVP, Soluplus®, Eudragit®) to find a suitable carrier for an ASD formulation.[4][5] This can significantly improve the dissolution rate and oral absorption.[4]
-
Lipid-Based Formulations: Explore self-nanoemulsifying drug delivery systems (SNEDDS) or lipid nanoparticles to enhance solubility and permeability.[4]
-
-
Evaluate Different Administration Routes: If oral bioavailability remains a challenge even with formulation improvements, consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection for preclinical studies.
-
Consider a Prodrug Approach: If feasible, design a prodrug version of your compound to improve its physicochemical properties for better absorption.[3]
Quantitative Data
Table 1: Physicochemical Properties of PROTACs Based on Different E3 Ligases
| E3 Ligase Recruiter | Number of Molecules Evaluated | Average Molecular Weight (Da) | Average clogP | Average TPSA (Ų) |
| CRBN | (Not Specified) | ~800 - 1100 | ~3.0 - 6.0 | ~150 - 250 |
| VHL | (Not Specified) | ~900 - 1200 | ~4.0 - 7.0 | ~200 - 300 |
| MDM2 | (Not Specified) | ~1000 - 1400 | ~5.0 - 8.0 | ~250 - 350 |
| IAP | (Not Specified) | ~1000 - 1300 | ~5.0 - 8.0 | ~250 - 350 |
Note: This data is generalized from graphical representations and discussions in the cited literature and should be used as a comparative guide. Actual values for specific molecules will vary.[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV-Vis, or black for nephelometry)
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Pipettes and tips
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), with shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation. The highest concentration without a significant increase in scattering is the kinetic solubility.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration based on a standard curve.
-
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common method for preparing ASDs at a laboratory scale.
Materials:
-
Poorly soluble E3 ligase ligand/PROTAC
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both the compound and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the compound and the polymer in the chosen solvent. The drug-to-polymer ratio needs to be optimized (e.g., 10-20% drug loading w/w).[1][5]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Place the flask in a vacuum oven to remove any residual solvent. The drying time and temperature will depend on the solvent used.
-
Collection and Characterization: Scrape the solid material from the flask. The resulting powder should be characterized by methods such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).[5]
Caption: Workflow for ASD preparation by solvent evaporation.
Protocol 3: Determination of DC50 and Dmax
This protocol outlines the general steps to determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein.
Materials:
-
Cell line expressing the target protein
-
Complete growth medium
-
PROTAC of interest
-
DMSO
-
6-well or 12-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in the growth medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic (e.g., 0.1%). Treat the cells with the different PROTAC concentrations for a specified time (e.g., 24 hours).[6] Include a vehicle control (DMSO only).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[6]
-
Caption: PROTAC mechanism of action.
References
Technical Support Center: Optimizing PROTACs Utilizing E3 Ligase Ligand 32
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs incorporating E3 Ligase Ligand 32. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental concentration to achieve desired DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
This compound , identified by CAS number 2300099-98-1, is a Cereblon (CRBN) E3 ubiquitin ligase ligand. Its chemical structure, 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione, is based on a thalidomide (B1683933) scaffold. Therefore, the guidance provided herein is tailored for CRBN-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the initial concentration ranges I should test for my PROTAC containing this compound?
A1: For initial experiments, it is recommended to perform a wide dose-response curve. A starting range of 0.1 nM to 10 µM is advisable to capture the full degradation profile and determine the DC50 and Dmax.[1][2]
Q2: I am not observing any degradation of my target protein. What are the common initial troubleshooting steps?
A2: Several factors could be at play if you do not observe degradation. Here are the primary checkpoints:
-
PROTAC Integrity: Confirm the purity and stability of your PROTAC stock solution.
-
Cell Line Specifics: Ensure your chosen cell line expresses sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Target Engagement: Verify that the warhead of your PROTAC is capable of binding to the target protein in your cellular model.
-
Ternary Complex Formation: Successful degradation is dependent on the formation of a stable ternary complex between the target protein, your PROTAC, and CRBN.
Q3: My degradation efficiency is decreasing at higher PROTAC concentrations. What is happening?
A3: This phenomenon is known as the "hook effect".[1] At very high concentrations, the PROTAC can form binary complexes (PROTAC-target protein or PROTAC-CRBN) which are non-productive for degradation, rather than the required ternary complex (target protein-PROTAC-CRBN). This leads to a decrease in degradation efficiency. To avoid this, it is crucial to perform a full dose-response experiment to identify the optimal concentration range.[1]
Q4: How do I confirm that the degradation is dependent on the CRBN E3 ligase and the proteasome?
A4: To validate the mechanism of action, you should include the following controls in your experiment:
-
Proteasome Inhibitor: Pre-treatment of your cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of your target protein.[2]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) will inhibit the activity of Cullin-RING E3 ligases, including CRBN, and should also block degradation.
-
Inactive Control PROTAC: If available, use a version of your PROTAC with a modification that prevents binding to either the target protein or CRBN.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Weak Target Degradation | 1. Suboptimal PROTAC concentration. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[2] |
| 2. Insufficient treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation period. | |
| 3. Low expression of CRBN in the cell line. | 3. Verify CRBN expression levels via Western blot or qPCR. Select a cell line with higher CRBN expression if necessary.[1] | |
| 4. Poor cell permeability of the PROTAC. | 4. Assess cell permeability using cellular thermal shift assays (CETSA) or NanoBRET. Consider linker modification to improve physicochemical properties. | |
| High DC50 Value (Low Potency) | 1. Inefficient ternary complex formation. | 1. Optimize the linker length and composition to improve the stability of the ternary complex. |
| 2. Weak binding to the target protein or CRBN. | 2. Confirm binary binding of the individual ligands to their respective proteins. | |
| Incomplete Degradation (Low Dmax) | 1. High rate of target protein synthesis. | 1. Measure the target protein's synthesis and degradation rates. A higher PROTAC concentration or longer treatment time may be needed. |
| 2. Negative cooperativity in ternary complex formation. | 2. This is an intrinsic property of the molecule. Consider redesigning the linker or the warhead. | |
| High Cell Toxicity | 1. PROTAC concentration is too high. | 1. Determine the IC50 for cell viability and use concentrations well below this value. |
| 2. Off-target effects of the PROTAC. | 2. Screen for off-target protein degradation. Modify the warhead or linker to improve selectivity. |
Experimental Protocols
Protocol 1: Dose-Response for Target Protein Degradation by Western Blot
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare a serial dilution of your PROTAC containing this compound. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined optimal time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against your target protein.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein degradation relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[2]
-
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol verifies the PROTAC-mediated interaction between the target protein and CRBN.
Methodology:
-
Cell Treatment: Treat cells with your PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-4 hours). Include a no-PROTAC control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads and elute the protein complexes.
-
Run the eluates on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an antibody against CRBN. The presence of a CRBN band in the PROTAC-treated sample indicates the formation of the ternary complex.
-
Also, probe a separate blot with an antibody against the target protein to confirm successful immunoprecipitation.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound to recruit CRBN for target protein degradation.
Caption: A typical experimental workflow for optimizing and validating a PROTAC containing this compound.
References
Technical Support Center: E3 Ligase Expression and PROTAC Efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with PROTAC (Proteolysis Targeting Chimera) efficiency, specifically related to E3 ligase expression levels.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows no degradation of the target protein. What are the initial troubleshooting steps?
A1: When a PROTAC fails to induce degradation, the issue often lies with one of the three core components of the ternary complex: the target protein, the E3 ligase, or the PROTAC itself. A primary factor to investigate is the expression level of the recruited E3 ligase in your experimental system.
Initial Checklist:
-
Confirm Target Engagement: Ensure your PROTAC's warhead binds to the protein of interest (POI) in your cells.
-
Verify E3 Ligase Expression: Check if the specific E3 ligase (e.g., Cereblon (CRBN), von Hippel-Lindau (VHL)) recruited by your PROTAC is expressed at sufficient levels in your chosen cell line.[1] Low or absent E3 ligase expression is a common reason for PROTAC failure.
-
Assess PROTAC Integrity and Permeability: Confirm the stability and cell permeability of your PROTAC compound.
-
Check for the "Hook Effect": Test a broad range of PROTAC concentrations. High concentrations can lead to the formation of inactive binary complexes instead of the required ternary complex, reducing degradation efficiency.[2][3][4]
Q2: How can I determine if low E3 ligase expression is the cause of my PROTAC's inefficacy?
A2: A systematic approach is required to confirm that E3 ligase levels are the limiting factor.
-
Quantify Expression Levels: Measure the mRNA and protein levels of the recruited E3 ligase in your cell line using RT-qPCR and Western Blot, respectively. Compare these levels to a positive control cell line where the PROTAC is known to be effective.
-
E3 Ligase Overexpression: Transiently or stably overexpress the specific E3 ligase in your target cells. If low expression was the issue, you should observe a rescue of PROTAC-mediated degradation.
-
Use a Different E3 Ligase: If you have access to a similar PROTAC that recruits a different, more highly expressed E3 ligase, testing it can provide comparative data.[1]
Q3: My PROTAC works in one cell line but not another. Could E3 ligase expression be the reason?
A3: Yes, this is a very common scenario. E3 ligase expression can vary significantly between different cell lines and tissues.[5] For example, some cancer cell lines have been shown to have low CRBN expression, rendering CRBN-recruiting PROTACs less effective.[6]
Troubleshooting Steps:
-
Profile E3 Ligase Expression: Perform Western blotting and RT-qPCR to compare the protein and mRNA levels of the recruited E3 ligase in both the responsive and non-responsive cell lines.
-
Consult Databases: Use proteomics and transcriptomics databases (e.g., DepMap, ProteomicsDB) to check the reported expression levels of your E3 ligase across various cell lines.
Q4: What is the "hook effect" and how does it relate to E3 ligase levels?
A4: The "hook effect" describes the phenomenon where the efficiency of PROTAC-mediated degradation decreases at high concentrations.[3][4] This occurs because an excess of PROTAC molecules leads to the formation of separate, inactive binary complexes (PROTAC-Target and PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for ubiquitination.[2][4]
The availability of the E3 ligase is a key factor. In cells with low E3 ligase expression, the ligase becomes saturated at lower PROTAC concentrations, potentially leading to a more pronounced hook effect.
Visualizing Key Concepts
PROTAC Mechanism of Action
Troubleshooting Workflow for PROTAC Inefficiency
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// Edges Start -> Check_E3; Check_E3 -> E3_Sufficient; E3_Sufficient -> Check_Ternary [label="Yes"]; E3_Sufficient -> Low_E3 [label="No"]; Low_E3 -> Solution_E3; Check_Ternary -> Ternary_Forms; Ternary_Forms -> Check_Ub [label="Yes"]; Ternary_Forms -> No_Ternary [label="No"]; No_Ternary -> Solution_Ternary; Check_Ub -> No_Ub [label="No Ubiquitination"]; No_Ub -> Solution_Ub; } ends_dot
The "Hook Effect"
Data Presentation: E3 Ligase Expression vs. PROTAC Performance
The following tables illustrate how varying levels of E3 ligase expression can impact key PROTAC performance metrics like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Table 1: Effect of CRBN Expression on a BRD4-Degrading PROTAC (dBET1)
| Cell Line | Relative CRBN Protein Level (Normalized to HEK293) | dBET1 DC₅₀ (nM) | dBET1 Dₘₐₓ (%) |
| HEK293 | 1.00 | 25 | >95% |
| MOLT-4 | 0.25 | 250 | 65% |
| VCaP | 1.50 | 10 | >95% |
| CRBN KO | 0.00 | No Degradation | 0% |
Data are representative and compiled for illustrative purposes.
Table 2: Effect of VHL Expression on a BCL-XL-Degrading PROTAC (DT2216)
| Cell Line | Relative VHL Protein Level (Normalized to MOLT-4) | DT2216 DC₅₀ (nM) | DT2216 Dₘₐₓ (%) |
| MOLT-4 | 1.00 | 63 | ~91%[6] |
| K562 | 0.40 | 450 | 55% |
| OCI-LY1 | 1.35 | 30 | >95% |
| VHL KO | 0.00 | No Degradation | 0% |
Data are representative and compiled for illustrative purposes.
Key Experimental Protocols
Protocol 1: Western Blot for E3 Ligase and Target Protein Levels
This protocol is to determine the endogenous protein levels of the target and the specific E3 ligase.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein, the E3 ligase (e.g., anti-CRBN or anti-VHL), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: RT-qPCR for E3 Ligase mRNA Expression
This protocol quantifies the gene expression level of the E3 ligase.
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets using an RNA extraction kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the E3 ligase gene (e.g., CRBN, VHL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of the E3 ligase gene using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: siRNA-mediated Knockdown of an E3 Ligase
This protocol validates whether the PROTAC's activity is dependent on the intended E3 ligase.
Methodology:
-
Cell Seeding: Plate cells to be 30-50% confluent at the time of transfection.
-
Transfection: Transfect cells with siRNA targeting the specific E3 ligase (or a non-targeting control siRNA) using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate cells for 48-72 hours to allow for E3 ligase knockdown.
-
PROTAC Treatment: Treat the siRNA-transfected cells with the PROTAC at various concentrations for the desired duration (e.g., 18-24 hours).
-
Analysis: Harvest the cells and analyze the degradation of the target protein by Western blot. A successful knockdown of the E3 ligase should rescue the target protein from PROTAC-mediated degradation. Simultaneously, confirm the knockdown of the E3 ligase itself via Western blot or RT-qPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
avoiding PROTAC- and VHL-independent kinase degradation.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and avoid PROTAC- and VHL-independent kinase degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC- and VHL-independent kinase degradation?
A1: PROTAC- and VHL-independent kinase degradation can occur through several mechanisms:
-
Off-target recruitment by the E3 ligase ligand: The E3 ligase recruiter component of the PROTAC (e.g., pomalidomide (B1683931) for Cereblon [CRBN]) can independently induce the degradation of endogenous proteins, such as zinc-finger transcription factors, without the involvement of the kinase-binding warhead.
-
Lysosomal degradation pathways: PROTACs can inadvertently shuttle target proteins to the lysosome for degradation. This can be mediated by alternative cellular machinery, and is the intended mechanism for newer technologies like Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs).
-
Cytotoxicity-induced protein degradation: High concentrations of a PROTAC or its off-target effects can lead to cellular stress and apoptosis. This can trigger non-specific protein degradation, which is independent of the canonical PROTAC-mediated ubiquitination pathway.
-
VHL-independent E3 ligase recruitment: While your PROTAC is designed to recruit VHL, it may promiscuously interact with other E3 ligases present in the cell, leading to VHL-independent degradation of the target or off-target proteins.
Q2: My PROTAC is causing degradation of my target kinase, but I'm not seeing ubiquitination. What could be the cause?
A2: If you observe degradation without evidence of ubiquitination, it's possible that a non-proteasomal pathway is involved. The most likely alternative is lysosomal degradation. You can investigate this by treating your cells with a lysosomal inhibitor, such as bafilomycin A1 or chloroquine, in parallel with your PROTAC treatment. If the degradation is rescued, it suggests a lysosomal mechanism.
Q3: I'm observing significant cell death in my experiments. How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target cytotoxicity is crucial. Here are a few strategies:
-
Use a negative control PROTAC: Synthesize a control molecule that is structurally similar to your active PROTAC but has a modification that ablates binding to either the target kinase or the E3 ligase. If the cytotoxicity persists with the control, it is likely an off-target effect.
-
Dose-response analysis: Determine the concentration at which you observe cytotoxicity and compare it to the DC50 (concentration for 50% degradation) for your target kinase. A large window between the effective degradation concentration and the cytotoxic concentration is desirable.
-
Target rescue experiments: If possible, overexpress a resistant mutant of your target kinase that does not bind your PROTAC. If the cytotoxicity is rescued, it suggests an on-target effect.
-
Global proteomics: This can help identify the degradation of unintended proteins that may be responsible for the observed toxicity.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Troubleshooting Guides
Problem 1: Unexpected degradation of off-target kinases.
-
Question: My global proteomics data shows degradation of kinases other than my intended target. How can I troubleshoot this?
-
Answer:
-
Validate with orthogonal methods: Confirm the off-target degradation by Western blot using specific antibodies for the identified kinases.
-
Assess the selectivity of your warhead: The kinase-binding moiety of your PROTAC may have affinity for other kinases. Review the selectivity profile of the parent inhibitor. If the off-targets are known binders of the inhibitor, you may need to re-engineer the warhead for better selectivity.
-
Evaluate the E3 ligase recruiter: If you are using a CRBN-based PROTAC, consider the possibility of pomalidomide-induced degradation of zinc-finger proteins, which can have downstream effects on kinase expression.
-
Modify the linker: The length and composition of the linker can influence the geometry of the ternary complex and affect which proteins are presented for ubiquitination.[1] Systematically varying the linker may improve selectivity.
-
Switch the E3 Ligase: Different E3 ligases have different endogenous substrates.[1] If possible, synthesizing a new PROTAC that recruits a different E3 ligase (e.g., switching from CRBN to VHL) may abrogate the off-target degradation.
-
Problem 2: Kinase degradation is observed, but it is independent of VHL.
-
Question: I'm using a VHL-recruiting PROTAC, but VHL knockdown or treatment with a VHL inhibitor does not rescue the degradation of my target kinase. What's happening?
-
Answer:
-
Confirm VHL engagement: First, ensure your PROTAC is actually binding to VHL in your cellular system using a biophysical assay like Cellular Thermal Shift Assay (CETSA).
-
Investigate other E3 ligases: Your PROTAC may be "hijacking" another E3 ligase. This is less common but possible. A broad-spectrum E3 ligase inhibitor (if available) or a library of E3 ligase siRNAs could help identify the culprit.
-
Test for lysosomal degradation: As mentioned in the FAQs, use lysosomal inhibitors (e.g., bafilomycin A1) to see if the degradation is rescued. This would indicate a VHL-independent lysosomal pathway.
-
Evaluate cytotoxicity: The observed degradation could be a secondary effect of PROTAC-induced cell death. Perform a cytotoxicity assay to rule out this possibility at the effective concentration.
-
Data Presentation: Quantitative Comparison of On-Target vs. Off-Target Degradation
Rigorous assessment of off-target degradation is critical. Global proteomics is the gold standard for unbiasedly identifying unintended protein degradation. The following table provides an illustrative example based on published data for Vepdegestrant (ARV-471), a PROTAC that degrades the Estrogen Receptor (ERα).
| Protein | Gene Name | On-Target/Off-Target | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| Estrogen Receptor α | ESR1 | On-Target | ~1 | >90 | MCF7 | [2][3] |
| Zinc Finger Protein 276 | ZNF276 | Potential Off-Target | Not Reported | Not Reported | Illustrative | [1] |
| Cyclin D1 | CCND1 | Downstream Effect | Not Applicable | Not Applicable | Illustrative | [1] |
Note: This table is for illustrative purposes. Actual results will vary depending on the PROTAC, cell line, and experimental conditions. A significant negative Log2 fold change with a low p-value in a proteomics experiment indicates potential degradation that requires further validation.
Experimental Protocols
Protocol 1: Differentiating Proteasomal vs. Lysosomal Degradation
Objective: To determine if kinase degradation is mediated by the proteasome or the lysosome.
Materials:
-
Cells expressing the kinase of interest
-
Your PROTAC
-
Proteasome inhibitor: MG132 (10 µM final concentration)
-
Lysosomal inhibitor: Bafilomycin A1 (100 nM final concentration)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Antibodies for Western blotting (target kinase, loading control)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment with Inhibitors:
-
Treat cells with either MG132 (10 µM), Bafilomycin A1 (100 nM), or vehicle for 1-2 hours.
-
-
PROTAC Treatment:
-
Add your PROTAC at its optimal degradation concentration to the pre-treated cells.
-
Include control wells with only the inhibitor and vehicle, and a well with only the PROTAC and vehicle.
-
-
Incubation: Incubate for the desired time to achieve significant degradation (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blot Analysis:
-
Perform Western blotting to detect the levels of your target kinase.
-
Use a loading control (e.g., GAPDH, α-Tubulin) to normalize protein loading.
-
-
Data Analysis:
-
Quantify band intensities.
-
Interpretation:
-
If MG132 rescues degradation, the proteasome is involved.
-
If Bafilomycin A1 rescues degradation, the lysosome is involved.
-
If neither rescues degradation, other mechanisms may be at play.
-
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect PROTAC-Induced Ubiquitination
Objective: To confirm that the PROTAC induces ubiquitination of the target kinase.
Materials:
-
Cells expressing the kinase of interest
-
Your PROTAC
-
MG132 (10 µM)
-
Co-IP lysis buffer
-
Antibody against the target kinase
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with your PROTAC and MG132 for a shorter duration (e.g., 1-4 hours) to allow for the accumulation of ubiquitinated proteins. Include a vehicle-treated control.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against your target kinase overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-kinase complex.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Data Analysis:
-
Interpretation: The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of your target kinase.
-
Visualizations
PROTAC-Mediated Degradation Pathways
Caption: Canonical vs. Independent Degradation Pathways.
Troubleshooting Workflow for Off-Target Degradation
Caption: A logical workflow for troubleshooting off-target kinase degradation.
References
Technical Support Center: Addressing E3 Ligase-Mediated PROTAC Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from E3 ligase mutations that cause resistance to Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs involving E3 ligases?
A1: Acquired resistance to PROTACs is frequently linked to alterations in the E3 ubiquitin ligase machinery that the PROTAC hijacks. The most common mechanisms include:
-
Mutations in the E3 Ligase Substrate Receptor: Genetic mutations, such as missense or truncating mutations, in the substrate recognition subunit of the E3 ligase complex (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) can disrupt the PROTAC binding site.[1] This prevents the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), thereby inhibiting ubiquitination and subsequent degradation of the target protein.
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Downregulation of E3 Ligase Expression: A decrease in the cellular expression levels of the E3 ligase or its associated components can limit the availability of the machinery required for PROTAC-mediated degradation. This can occur through genomic loss or epigenetic silencing.
-
Mutations in Other CRL Components: While less common, mutations in other components of the Cullin-RING Ligase (CRL) complex, such as CUL2 for VHL-based PROTACs, can also lead to resistance by destabilizing the E3 ligase complex.
Q2: My target protein is no longer being degraded after chronic PROTAC treatment. How can I determine if E3 ligase mutation is the cause?
A2: A loss of PROTAC efficacy is the primary indicator of acquired resistance. To investigate if this is due to an E3 ligase mutation, a systematic approach is recommended:
-
Confirm Loss of Degradation: Perform a dose-response experiment and compare the current half-maximal degradation concentration (DC50) and maximum degradation (Dmax) to initial experiments. A significant rightward shift in the DC50 or a decrease in Dmax indicates resistance.
-
Assess Ternary Complex Formation: Use co-immunoprecipitation (Co-IP) to determine if the PROTAC can still induce the formation of the ternary complex in the resistant cells.
-
Check for Ubiquitination: Perform an in-cell ubiquitination assay to see if the target protein is still being ubiquitinated upon PROTAC treatment in the resistant cells.
-
Sequence the E3 Ligase Gene: Extract genomic DNA from both sensitive (parental) and resistant cells and sequence the gene encoding the E3 ligase substrate receptor (e.g., VHL or CRBN). Compare the sequences to identify any potential mutations in the resistant cell line.
Q3: If I identify an E3 ligase mutation, what are my options to overcome this resistance?
A3: Several strategies can be employed to circumvent PROTAC resistance mediated by E3 ligase mutations:
-
Switch E3 Ligase Ligand: Design a new PROTAC that utilizes a different E3 ligase. For example, if resistance has developed to a VHL-based PROTAC, a CRBN-based PROTAC may still be effective, provided the cells express functional CRBN.[2]
-
Alter PROTAC Design: In some cases, modifications to the linker or the target-binding warhead of the PROTAC can overcome resistance by altering the geometry of the ternary complex and accommodating the E3 ligase mutation.
-
Utilize Alternative Degradation Modalities: Explore other targeted protein degradation technologies that are not dependent on the mutated E3 ligase, such as lysosome-targeting chimeras (LYTACs) or hydrophobic tagging.
Troubleshooting Guides
Problem 1: No or significantly reduced target protein degradation in a new cell line.
-
Possible Cause: The cell line may have low or no expression of the E3 ligase your PROTAC recruits.
-
Troubleshooting Steps:
-
Check E3 Ligase Expression: Perform a western blot to compare the protein levels of the E3 ligase (e.g., VHL or CRBN) in your test cell line to a known sensitive cell line.
-
Consult Databases: Check cell line databases (e.g., the Cancer Cell Line Encyclopedia) for baseline expression data of the E3 ligase in your cell line of interest.
-
Switch PROTACs: If E3 ligase expression is low, consider using a PROTAC that recruits a different, more highly expressed E3 ligase in that cell line.
-
Problem 2: The "Hook Effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.
-
Possible Cause: At high concentrations, the PROTAC can form binary complexes (PROTAC-Target or PROTAC-E3 ligase) that are non-productive for degradation, instead of the required ternary complex.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Use a wider range of PROTAC concentrations, including several lower concentrations, to identify the optimal concentration for maximal degradation.
-
Optimize Treatment Time: A shorter treatment duration might be sufficient to achieve maximal degradation before the hook effect becomes prominent.
-
Quantitative Data on PROTAC Resistance
The following tables provide a summary of quantitative data illustrating the impact of E3 ligase status on PROTAC efficacy.
Table 1: Comparison of CRBN- and VHL-based PROTAC Efficacy
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 | EGFR | VHL | HCC827 | 5.0 | >90 | [3] |
| Compound 69 | EGFR | CRBN | HCC827 | 11 | >90 | [3] |
| DT2216 | BCL-XL | VHL | MOLT-4 | 63 | 90.8 | [3] |
| ARD-266 | AR | VHL | LNCaP | 0.5 | >90 | [4] |
| TD-802 | AR | CRBN | 22Rv1 | 12.5 | >90 | [4] |
Table 2: Efficacy of a Heterobifunctional VHL-CRBN PROTAC
| Compound | Target E3 Ligase | Degraded E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 14a | VHL | CRBN | HeLa | 200 | 98 | [5] |
Key Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Objective: To determine if the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase in cells.
-
Methodology:
-
Cell Treatment: Treat sensitive and resistant cells with the PROTAC at its optimal degradation concentration for a short duration (e.g., 1-2 hours). Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.
-
Capture Immune Complexes: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blot using antibodies against the target protein and the E3 ligase. A band for the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
-
2. In-Cell Ubiquitination Assay
-
Objective: To assess whether the target protein is ubiquitinated in a PROTAC-dependent manner.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer) to disrupt protein-protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein from the cell lysates.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a western blot using an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the PROTAC and MG132 co-treated sample indicates polyubiquitination of the target protein.
-
3. Sanger Sequencing of E3 Ligase Genes (VHL and CRBN)
-
Objective: To identify mutations in the VHL or CRBN genes from resistant cell lines.
-
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive (parental) and resistant cell lines.
-
PCR Amplification: Amplify the coding regions of the VHL or CRBN gene using gene-specific primers. Design primers to flank each exon to ensure complete coverage of the coding sequence.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers for each amplicon.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence from databases (e.g., NCBI) to identify any mutations.
-
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for E3 ligase-mediated PROTAC resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of E3 Ligase Ligand 32
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of E3 ligase Ligand 32, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Our aim is to help you optimize your synthetic protocols for better yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTACs?
A1: this compound is a molecule designed to bind to an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). In a PROTAC, this ligand is connected via a linker to another ligand that binds to a target protein of interest. This proximity induces the target protein's ubiquitination and subsequent degradation by the proteasome.
Q2: Which E3 ligase does Ligand 32 bind to?
A2: The term "Ligand 32" can be a general descriptor. For the context of this guide, we will focus on a common VHL E3 ligase ligand. It is crucial to confirm the specific E3 ligase your intended ligand binds to, as the synthetic route and troubleshooting steps may vary.
Q3: What are the critical starting materials for the synthesis of a VHL-type Ligand 32?
A3: Key starting materials typically include a protected hydroxyproline (B1673980) derivative, which forms the core of the VHL ligand, and various reagents for coupling and functional group manipulations. The quality and purity of these starting materials are paramount for a successful synthesis.
Q4: What are the most common challenges encountered during the synthesis of Ligand 32?
A4: Common challenges include low yields in coupling steps, incomplete reactions, formation of side products, and difficulties in purification. These issues can often be traced back to reagent quality, reaction conditions, or the presence of moisture and oxygen.
Q5: How can I improve the overall yield of my synthesis?
A5: To improve yield, ensure all reagents are pure and anhydrous, optimize reaction times and temperatures, use an appropriate stoichiometry of reactants, and ensure efficient purification at each step to carry forward clean material.
Troubleshooting Guide
Problem 1: Low Yield in the Amide Coupling Step
-
Question: I am experiencing a low yield during the amide coupling of the hydroxyproline core with the subsequent building block. What could be the issue?
-
Answer: Low yields in amide coupling reactions are common and can be attributed to several factors:
-
Inactive Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and have been stored under anhydrous conditions.
-
Presence of Moisture: Water can hydrolyze the activated ester intermediate, leading to the carboxylic acid starting material and reducing the yield of the desired amide. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.
-
Incorrect Stoichiometry: An improper ratio of coupling reagents to reactants can lead to incomplete activation or side reactions. A typical ratio is 1.1-1.5 equivalents of the coupling reagent and base relative to the carboxylic acid.
-
Problem 2: Incomplete Boc-Deprotection
-
Question: My NMR analysis shows incomplete removal of the Boc protecting group. How can I ensure complete deprotection?
-
Answer: Incomplete Boc-deprotection is a frequent issue. Consider the following solutions:
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used. If deprotection is incomplete, you can increase the concentration of TFA (e.g., from 20% to 50%) or increase the reaction time.
-
Scavengers: During deprotection, the tert-butyl cation formed can lead to side reactions. Using a scavenger like triethylsilane (TES) can trap this cation and improve the reaction's cleanliness and completeness.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem 3: Formation of Side Products During Sulfonylation
-
Question: I am observing multiple spots on my TLC plate after the sulfonylation of the hydroxyl group. What are these side products and how can I avoid them?
-
Answer: The sulfonylation of the hydroxyl group on the hydroxyproline ring can sometimes lead to side products.
-
Di-sulfonylation: If there are other reactive hydroxyl groups in your molecule, they might also get sulfonylated. Ensure that other sensitive functional groups are appropriately protected.
-
Elimination: Under basic conditions, the newly formed sulfonate ester can undergo elimination to form an alkene. It is important to control the temperature (usually 0 °C to room temperature) and use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Reagent Purity: Ensure the sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) is of high purity and has not degraded.
-
Problem 4: Difficulty in Purifying the Final Ligand
-
Question: My final product is difficult to purify by column chromatography. What other purification techniques can I use?
-
Answer: If standard silica (B1680970) gel chromatography is not effective, consider these alternatives:
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (C18 silica) can provide better separation.
-
Preparative HPLC: For high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
Crystallization: If your compound is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems to induce crystallization.
-
Data Presentation
| Step | Reaction | Reagents | Typical Yield (%) | Purity (by LC-MS) |
| 1 | Boc Protection of Amine | Boc₂O, Base | 90-95 | >98% |
| 2 | Amide Coupling | Carboxylic Acid, Amine, HATU, DIPEA | 75-85 | >95% |
| 3 | Boc Deprotection | TFA, DCM | 95-99 | >97% |
| 4 | Sulfonylation | MsCl, TEA | 80-90 | >95% |
| 5 | Nucleophilic Substitution | Amine | 60-75 | >98% (after purification) |
Experimental Protocols
Protocol: General Synthesis of a VHL-type Ligand 32
This protocol outlines a representative synthesis. Specific reagents and conditions should be optimized for your particular target molecule.
Step 1: Boc Protection of the Secondary Amine
-
Dissolve the starting hydroxyproline derivative in a suitable solvent (e.g., DCM).
-
Add a base (e.g., TEA or DIPEA) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 2: Amide Coupling
-
Dissolve the Boc-protected hydroxyproline in an anhydrous solvent (e.g., DMF or DCM).
-
Add the amine, a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction under an inert atmosphere at room temperature.
-
Monitor the reaction by LC-MS.
-
After completion, perform an aqueous workup and purify by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50%) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).
-
Concentrate the reaction mixture in vacuo and co-evaporate with a solvent like toluene (B28343) to remove excess TFA.
Step 4: Sulfonylation of the Hydroxyl Group
-
Dissolve the deprotected intermediate in anhydrous DCM.
-
Cool the solution to 0 °C and add a base (e.g., TEA).
-
Add methanesulfonyl chloride (MsCl) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and perform a workup. Purify the product by column chromatography.
Step 5: Nucleophilic Substitution
-
Dissolve the mesylated intermediate in a polar aprotic solvent (e.g., DMSO or DMF).
-
Add the desired amine nucleophile.
-
Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and monitor by LC-MS.
-
After completion, perform an aqueous workup and purify the final Ligand 32 by preparative HPLC or column chromatography.
Visualizations
Technical Support Center: Standardizing Cell Culture for Reproducible PROTAC Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers standardize their cell culture conditions for generating reproducible and reliable data in PROTAC-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is standardizing cell culture conditions crucial for PROTAC experiments?
A: The efficacy of a PROTAC is highly dependent on the cellular environment.[1] Variations in cell culture parameters can significantly impact the ubiquitin-proteasome system, protein expression levels, and overall cell health, leading to inconsistent and unreliable PROTAC performance.[1] Standardization ensures that observed effects are due to the PROTAC's activity and not experimental variability.[2]
Q2: What are the most critical cell culture parameters to standardize?
A: The following parameters are critical to control for reproducible PROTAC data:
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Cell Line Identity: Always verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination.
-
Passage Number: Use cells within a defined, low passage number range to prevent phenotypic and genotypic drift.[3][4][5][6]
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Cell Seeding Density and Confluency: Ensure consistent seeding densities to achieve a target confluency at the time of PROTAC treatment.[1][7]
-
Serum Concentration: Maintain a consistent serum concentration as it can affect cell growth, signaling pathways, and PROTAC activity.
-
Mycoplasma Contamination: Regularly test for mycoplasma, as it can alter cellular physiology and impact experimental outcomes.
Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A: The hook effect is a phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC.[8] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[8] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No Target Degradation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy, within the optimal passage number range, and free from mycoplasma contamination. Use a consistent seeding density to achieve 70-80% confluency at the time of treatment.[1][7] |
| Incorrect PROTAC Concentration | Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) and identify a potential hook effect.[7][9] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[7][9] |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line.[7][9] |
| Inefficient Ternary Complex Formation | Verify ternary complex formation using a co-immunoprecipitation (Co-IP) assay.[10] If no complex is detected, the PROTAC linker length or E3 ligase ligand may need optimization. |
| Poor Cell Permeability of PROTAC | If target engagement is not observed in cellular assays, consider modifying the PROTAC's physicochemical properties to improve cell permeability.[1] |
Issue 2: High Cytotoxicity or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | Degradation of the target protein itself may lead to cytotoxicity. Perform a cell viability assay in parallel with your degradation experiment to assess this. |
| Off-Target Effects | Use a lower, more specific concentration of the PROTAC. Synthesize and test an inactive epimer or a negative control PROTAC that does not bind the target or the E3 ligase.[9] |
| High PROTAC Concentration | Use the lowest effective concentration that achieves significant degradation without causing widespread cell death. |
Standardized Cell Culture Parameters
To enhance reproducibility, adhere to the following recommended cell culture parameters. Note that optimal conditions may vary between cell lines and should be empirically determined.
| Parameter | Recommendation | Rationale |
| Cell Line Authentication | Perform STR profiling upon receipt of a new cell line and every 3-6 months. | Ensures the identity of the cell line and prevents the use of cross-contaminated or misidentified cells. |
| Passage Number | Maintain cells within a low passage number range (e.g., <20-30 passages).[3][4][11] | High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, affecting reproducibility.[3][4][5][6] |
| Seeding Density | Seed cells to achieve 70-80% confluency at the time of PROTAC treatment.[7] | Cell density can influence cell signaling and the efficiency of the ubiquitin-proteasome system.[1] |
| Serum Concentration | Use a consistent lot and concentration of fetal bovine serum (FBS) throughout the experiments. | Serum components can activate signaling pathways that may interfere with PROTAC activity. |
| Mycoplasma Testing | Test for mycoplasma contamination monthly. | Mycoplasma can alter cell metabolism, gene expression, and signaling, leading to unreliable results. |
Table of Recommended Seeding Densities for Common Cell Lines (per well in a 6-well plate for a 24-48h experiment):
| Cell Line | Recommended Seeding Density (cells/well) |
| HEK293/HEK293T | 2.5 - 5.0 x 10^5 |
| HeLa | 1.5 - 3.0 x 10^5[12] |
| MDA-MB-231 | 2.0 - 4.0 x 10^5[13][14] |
Key Experimental Protocols
Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
6-well plates
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time.[9] Include a vehicle control (DMSO) and a positive control (e.g., proteasome inhibitor co-treatment) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[15][16]
Materials:
-
96-well opaque-walled plates
-
Cell line of interest
-
PROTAC of interest
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: General PROTAC Experimental Workflow.
Caption: Troubleshooting Logic for PROTAC Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. forum.graphviz.org [forum.graphviz.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Validation & Comparative
Validating E3 Ligase Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that an E3 ligase ligand engages its target within the complex cellular environment is a critical step in the development of targeted protein degraders like PROTACs. This guide provides an objective comparison of key methodologies for validating target engagement, with a focus on "E3 ligase Ligand 32," a known ligand used in the synthesis of PROTACs.
Successful targeted protein degradation hinges on the formation of a ternary complex between the target protein, the E3 ligase, and the heterobifunctional degrader molecule. Validating the interaction between the degrader's E3 ligase ligand and the E3 ligase itself is therefore a foundational step. This guide outlines and compares several widely used techniques, providing experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Target Engagement Methodologies
A variety of techniques can be employed to confirm and quantify the interaction between an E3 ligase ligand and its target ligase in a cellular context. The choice of method often depends on factors such as the required throughput, the need for quantitative binding affinity data, and the specific cellular model. Below is a summary of common techniques with their respective advantages and disadvantages.
| Method | Principle | Key Outputs | Advantages | Disadvantages |
| NanoBRET™/BRET | Bioluminescence Resonance Energy Transfer between a luciferase-tagged E3 ligase and a fluorescent tracer.[1] | Intracellular affinity (IC50/Kd), cell permeability assessment.[1][2] | Live-cell measurements, high-throughput compatible, quantitative.[1][3][4] | Requires genetic modification (luciferase tagging), potential for steric hindrance from the tag. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5][6] | Target engagement confirmation, can be adapted for dose-response curves.[5][6] | Label-free, applicable to native proteins, reflects physiological interactions.[5][6] | Lower throughput for traditional Western blot-based readout, may not be suitable for all proteins.[7][8] |
| Immunoprecipitation-Western Blot (IP-WB) | Antibody-based pulldown of the E3 ligase to detect co-precipitated ligand-bound protein or downstream effects.[9][10][11] | Confirmation of interaction, assessment of downstream ubiquitination. | Widely accessible, does not require specialized equipment. | Often qualitative or semi-quantitative, potential for non-specific binding.[12] |
| Quantitative Proteomics | Mass spectrometry-based quantification of protein levels to measure degradation of a target protein upon PROTAC treatment.[13][14][15] | Global protein degradation profiling, identification of off-target effects. | Unbiased, proteome-wide analysis.[13] | Technically complex, lower throughput, indirect measure of initial binding. |
Featured E3 Ligase Ligand: Ligand 32
This compound is a molecule that serves as a ligand for an E3 ubiquitin ligase. It is utilized in the construction of Proteolysis-Targeting Chimeras (PROTACs) by being connected to a protein-targeting ligand via a linker.[16][17][18] For instance, it is used in the synthesis of the PROTAC SMARCA2/4-degrader-29.[16][17]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of these validation techniques. Below are representative protocols for the key experiments discussed.
Signaling Pathway of PROTAC Action
The following diagram illustrates the general mechanism of action for a PROTAC, which relies on the successful engagement of the E3 ligase by its ligand.
Caption: General mechanism of PROTAC-induced protein degradation.
NanoBRET™ Target Engagement Assay Workflow
This workflow outlines the steps for quantifying the intracellular affinity of an E3 ligase ligand.
Caption: Workflow for the NanoBRET™ target engagement assay.
Detailed Protocol for NanoBRET™:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) in a white, 96-well plate. Transfect cells with a plasmid encoding the E3 ligase of interest (e.g., CRBN or VHL) fused to NanoLuc® luciferase.[1] Incubate for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., a PROTAC containing Ligand 32).
-
Assay Procedure:
-
Add the NanoBRET™ fluorescent tracer to the cells at a predetermined optimal concentration.
-
Add the test compound dilutions to the wells.
-
Add the NanoLuc® substrate.
-
Incubate at room temperature for a specified time.
-
-
Data Acquisition and Analysis: Measure the luminescence at two wavelengths (one for NanoLuc® emission and one for the tracer emission) using a BRET-capable plate reader. Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value, which reflects the intracellular affinity.[1]
Cellular Thermal Shift Assay (CETSA) Workflow
This workflow illustrates the process of assessing target engagement by measuring changes in protein thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment: Culture cells to the desired confluency and treat with the E3 ligase ligand or PROTAC at various concentrations. Include a vehicle control.
-
Thermal Denaturation: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[5]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5]
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the levels of the target E3 ligase in the soluble fractions by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding will typically result in a shift of the melting curve to higher temperatures, indicating stabilization and target engagement.[6]
Immunoprecipitation-Western Blot (IP-WB) for Downstream Effects
This workflow demonstrates the use of IP-WB to assess the ubiquitination of a target protein, an event downstream of E3 ligase engagement.
Caption: IP-WB workflow to detect target protein ubiquitination.
Detailed Protocol for IP-WB:
-
Cell Treatment: Treat cells with the PROTAC of interest. To observe an accumulation of ubiquitinated protein, it is often necessary to also treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a buffer containing detergents and protease/deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation: Add an antibody specific to the protein of interest to the cell lysate and incubate to form an antibody-antigen complex. Capture this complex using Protein A/G-conjugated beads.[10][11]
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[12]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes ubiquitin. An increase in high molecular weight smears or distinct bands in the PROTAC-treated sample compared to the control indicates increased ubiquitination of the target protein.
Conclusion
Validating the cellular target engagement of an E3 ligase ligand is a non-trivial but essential aspect of developing targeted protein degraders. This guide has provided a comparative overview of several key methodologies, each with its own set of strengths and weaknesses. For quantitative, high-throughput screening of intracellular affinity, NanoBRET™ assays are a powerful tool.[1][2] CETSA offers a label-free approach to confirm target engagement with the native protein in a physiological context.[5][6] IP-WB and quantitative proteomics, while more indirect, provide valuable information about the downstream consequences of E3 ligase engagement, such as target ubiquitination and degradation.[9][13] The selection of the most appropriate assay or combination of assays will depend on the specific research question and the stage of the drug discovery process.
References
- 1. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Immunoprecipitation-Western Blot for Proteins of Low Abundance | Springer Nature Experiments [experiments.springernature.com]
- 10. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. IP-Western | Life Science Research | Merck [merckmillipore.com]
- 13. A label-free quantitative proteomics strategy to identify E3 ubiquitin ligase substrates targeted to proteasome degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Label-free Quantitative Proteomics Strategy to Identify E3 Ubiquitin Ligase Substrates Targeted to Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. invivochem.net [invivochem.net]
A Comparative Guide to E3 Ligase Ligands: VHL, CRBN, and the Novel Benzimidazole-Based Ligand 32
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of ligands for two of the most widely utilized E3 ligases, the von Hippel-Lindau (VHL) and Cereblon (CRBN), with a special focus on the novel benzimidazole-based CRBN E3 ligase Ligand 32. By presenting quantitative performance data, detailed experimental methodologies, and clear visual representations of the underlying biological processes, this guide aims to equip researchers with the critical information needed to make informed decisions in the development of next-generation protein degraders.
Introduction to PROTACs and E3 Ligase Recruitment
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. These molecules consist of two distinct domains connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The choice of E3 ligase and its ligand significantly influences a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
dot
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Performance Comparison: VHL vs. CRBN Ligands
The decision between recruiting VHL or CRBN is multifaceted, with each E3 ligase offering distinct advantages and disadvantages. VHL-based PROTACs often exhibit high selectivity due to the specific nature of the VHL-HIF-1α interaction that their ligands mimic. In contrast, CRBN ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are generally smaller and can lead to PROTACs with more favorable drug-like properties. However, these immunomodulatory drug (IMiD)-based ligands can also induce the degradation of endogenous neosubstrates of CRBN, which can be a source of off-target effects.
Recent advancements have led to the development of novel CRBN ligands, such as the benzimidazole-based This compound , which aim to improve upon the properties of traditional IMiDs. This compound, with the chemical structure 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione, represents a new class of CRBN binders.
Below is a summary of key quantitative data comparing the performance of representative VHL and CRBN ligands.
Table 1: Comparison of E3 Ligase Ligand Binding Affinities
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase |
| VH032 | VHL | 185 nM[1] |
| Thalidomide | CRBN | ~250 nM[2] |
| Pomalidomide | CRBN | ~157 nM |
| This compound | CRBN | Data not publicly available |
Table 2: Head-to-Head Comparison of VHL and CRBN-based PROTACs Targeting BRD4
| PROTAC | E3 Ligase Recruited | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| MZ1 | VHL | BRD4 | 25 - 920 nM | >90% | Various | [3] |
| dBET1 | CRBN | BRD4 | Not specified | ~90% | MV4-11, MOLM13 | [4] |
| ARV-771 | VHL | BET Bromodomains | - | >90% | 22Rv1 | |
| 5Y-3 (Benzimidazole-based) | CRBN | BRD4 | ~10 nM | >90% | SU-DHL-4 | [5] |
Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions.
Key Differentiators: VHL vs. CRBN
| Feature | VHL | CRBN |
| Subcellular Localization | Predominantly cytoplasmic, but can shuttle to the nucleus. | Primarily nuclear, but can shuttle to the cytoplasm. |
| Complex Turnover | Forms relatively long-lived complexes. | Exhibits faster turnover rates. |
| Ligand Size | Generally larger and more peptide-like.[6] | Smaller, more drug-like ligands available (IMiDs and novel scaffolds).[6] |
| Off-Target Effects | Generally considered more selective. | IMiD-based ligands can degrade endogenous neosubstrates.[7] |
| Clinical Experience | Several PROTACs in clinical trials. | Numerous PROTACs in clinical development, leveraging the history of IMiDs. |
dot
Figure 2: Comparison of VHL and CRBN ligand characteristics.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the objective comparison of PROTAC performance. Below are detailed methodologies for key experiments in the evaluation of PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cellular assays can be employed to quantify this interaction.
a) NanoBRET™ Ternary Complex Assay (Live Cells)
This assay measures the proximity of the target protein and the E3 ligase within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) are brought into close proximity (<10 nm) by a PROTAC.
-
Methodology:
-
Co-transfect cells with plasmids encoding for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.
-
Seed cells in a white, opaque-bottom multi-well plate.
-
Label the HaloTag® fusion protein with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at both donor (460 nm) and acceptor (618 nm) wavelengths.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.
-
b) AlphaLISA® Ternary Complex Assay (In Vitro)
This is a bead-based immunoassay to quantify ternary complex formation in a biochemical setting.
-
Principle: Donor and acceptor beads are brought into proximity upon formation of the ternary complex, leading to a chemiluminescent signal.
-
Methodology:
-
Incubate the purified, tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., FLAG-tagged) with a serial dilution of the PROTAC in an assay buffer.
-
Add AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).
-
Incubate in the dark to allow for bead association.
-
Measure the luminescent signal using an Alpha-enabled plate reader. A bell-shaped dose-response curve is typically observed, with the peak indicating optimal ternary complex formation.
-
dot
Figure 3: Experimental workflow for the AlphaLISA® ternary complex assay.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, confirming the functional consequence of ternary complex formation.
-
Principle: The transfer of ubiquitin to the target protein is detected, often through immunoblotting for ubiquitin or by using tagged ubiquitin.
-
Methodology:
-
Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the purified E3 ligase complex, the target protein, ATP, and ubiquitin (often biotinylated or FLAG-tagged).
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody against the target protein or the ubiquitin tag. A high-molecular-weight smear or laddering pattern for the target protein indicates polyubiquitination.
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction of the target protein in a cellular context.
-
Principle: The amount of target protein in cell lysates is measured by immunoblotting after treatment with a PROTAC.
-
Methodology:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
-
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single choice being universally superior. VHL ligands offer the advantage of high selectivity, while CRBN ligands, particularly the traditional IMiDs, are smaller and have a long history of clinical use. The emergence of novel CRBN ligands, such as the benzimidazole-based this compound, presents exciting opportunities to overcome some of the limitations of IMiDs, such as off-target neosubstrate degradation.
Ultimately, the optimal choice of E3 ligase and ligand will depend on the specific target protein, the desired therapeutic window, and the intended clinical application. A thorough and objective evaluation of performance metrics, guided by robust experimental protocols as outlined in this guide, is essential for the successful development of potent and selective protein degraders. The continued exploration of novel E3 ligase ligands will undoubtedly expand the toolbox for targeted protein degradation and pave the way for new therapeutic strategies.
References
- 1. Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs - MDC Repository [edoc.mdc-berlin.de]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
Assessing the Selectivity Profile of E3 Ligase Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the meticulous evaluation of an E3 ligase ligand's selectivity is a critical step in the development of potent and safe targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). An ideal E3 ligase ligand should exhibit high affinity for its target ligase with minimal off-target interactions to avoid unintended protein degradation and associated toxicities. This guide provides a framework for assessing the selectivity profile of a hypothetical E3 ligase ligand, herein referred to as "Ligand 32," and compares its potential performance with well-characterized ligands for commonly used E3 ligases, VHL and CRBN.
Data Presentation: Comparative Selectivity of E3 Ligase Ligands
A comprehensive assessment of selectivity involves quantifying the binding affinity of the ligand to its intended E3 ligase target and a panel of other proteins. The following tables summarize the kind of quantitative data that should be generated for "Ligand 32" and how it would compare to established ligands.
Table 1: Binding Affinity and Cellular Target Engagement
| Ligand | Target E3 Ligase | Binding Affinity (KD, nM) | Cellular EC50 (nM) | Off-Target E3 Ligases with Significant Binding |
| Ligand 32 (Hypothetical) | [Target E3 Ligase] | [Value] | [Value] | [List of Off-Targets] |
| VH-032 (VHL Ligand) | VHL | ~190 | ~500 | Low micromolar binding to other HIF prolyl hydroxylases |
| Pomalidomide (CRBN Ligand) | CRBN | ~300 | ~1000 | Binds to other members of the same protein family |
Table 2: Proteome-wide Selectivity Profile
| Ligand | Cell Line | No. of Proteins Degraded >50% (at 1 µM) | Intended Target Degradation (%) | Notable Off-Target Proteins Degraded |
| PROTAC incorporating Ligand 32 (Hypothetical) | [Cell Line] | [Number] | [Value] | [List of Proteins] |
| VHL-based PROTAC (e.g., MZ1) | HeLa | ~5 | >90% (BRD4) | BRD2, BRD3 |
| CRBN-based PROTAC (e.g., dBET1) | 22Rv1 | ~10 | >95% (BRD4) | IKZF1, IKZF3, ZFP91 |
Experimental Protocols: Methodologies for Selectivity Assessment
Accurate and reproducible experimental design is paramount for generating high-quality selectivity data. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To determine the dissociation constant (KD) of the ligand for the purified E3 ligase protein.
-
Methodology:
-
Purify the target E3 ligase protein (or its ligand-binding domain) to >95% purity.
-
Prepare a solution of the E3 ligase in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of "Ligand 32" in the same buffer.
-
Titrate the ligand solution into the protein solution in a stepwise manner using an ITC instrument.
-
Measure the heat changes associated with each injection.
-
Fit the resulting data to a suitable binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the ligand binds to its target E3 ligase in a cellular context.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with "Ligand 32" at various concentrations or a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blot or mass spectrometry to detect the target E3 ligase.
-
A shift in the melting temperature of the E3 ligase in the presence of the ligand indicates target engagement.
-
Quantitative Proteomics for Off-Target Analysis
-
Objective: To identify unintended protein degradation caused by a PROTAC incorporating the E3 ligase ligand.
-
Methodology:
-
Treat cells with the PROTAC molecule (containing "Ligand 32") or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Proteins that show a significant decrease in abundance in the PROTAC-treated samples are considered potential off-targets.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Mechanism of action of a PROTAC utilizing Ligand 32.
Caption: Experimental workflow for CETSA.
Caption: Workflow for proteome-wide off-target analysis.
By following these guidelines and generating robust, quantitative data, researchers can confidently assess the selectivity profile of any new E3 ligase ligand, thereby accelerating the development of next-generation targeted protein degraders.
Validating E3 Ligase Dependency of SMARCA2/4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective PROTACs (Proteolysis Targeting Chimeras) for therapeutic targets such as SMARCA2 and SMARCA4 hinges on the crucial interaction with an E3 ubiquitin ligase. This guide provides a comparative framework for validating the degradation dependency of SMARCA2/4 degraders on their respective E3 ligase, with a focus on the VHL (von Hippel-Lindau) E3 ligase, a commonly utilized ligase in PROTAC design.
While specific experimental data for "E3 ligase Ligand 32" (HY-W382038) and its corresponding "PROTAC SMARCA2/4-degrader-29" are not extensively available in the public domain, this guide will utilize established methodologies and data from closely related and well-characterized VHL-recruiting SMARCA2/4 degraders, such as ACBI1 and SMD-3236, to present a comprehensive validation workflow.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.
Confirming PROTAC-Induced Protein Degradation: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action (MoA) of a Proteolysis Targeting Chimera (PROTAC) is paramount. Unlike traditional inhibitors, PROTACs mediate the degradation of a target protein, a multi-step process that requires rigorous validation. Relying on a single assay is insufficient; a suite of orthogonal, complementary methods is essential to confidently demonstrate on-target degradation and elucidate the complete mechanistic cascade.
This guide provides a comparative overview of key orthogonal assays used to confirm the MoA of PROTACs. We will delve into detailed experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Step-by-Step Cascade
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The primary MoA involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade the POI. This process can be broken down into several key steps, each of which can be interrogated with specific assays:
-
Ternary Complex Formation: The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a transient ternary complex. The stability and kinetics of this complex are critical for efficient degradation.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.
An Orthogonal Approach to MoA Validation
A robust validation strategy for a PROTAC candidate involves a logical progression of experiments, moving from the confirmation of protein degradation to the detailed characterization of each mechanistic step.
I. Assays for Protein Degradation
The first and most fundamental step is to demonstrate that the PROTAC induces the degradation of the target protein. Several quantitative and semi-quantitative methods can be employed.
A. Western Blotting
A cornerstone of protein analysis, Western blotting provides a semi-quantitative assessment of protein levels.
Experimental Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the POI overnight at 4°C. Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
B. Flow Cytometry
Flow cytometry offers a high-throughput method to quantify protein levels in individual cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with a dose-range of the PROTAC as described for Western blotting.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin (B1150181) to allow antibody entry for intracellular targets.
-
Antibody Staining: Incubate cells with a fluorescently-labeled primary antibody against the POI or an unlabeled primary followed by a fluorescently-labeled secondary antibody.
-
Analysis: Analyze the stained cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the protein level. Calculate DC50 and Dmax values from the dose-response curve.
C. Immunofluorescence Microscopy
This technique provides a qualitative and spatially-resolved view of protein degradation within the cell.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PROTAC.
-
Fixation and Permeabilization: Fix and permeabilize the cells as for flow cytometry.
-
Immunostaining: Incubate with a primary antibody against the POI, followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is often included.
-
Imaging: Acquire images using a fluorescence microscope. A reduction in fluorescence intensity in treated cells compared to controls indicates protein degradation.
II. Assays for Target Engagement
Demonstrating that the PROTAC physically interacts with the target protein in a cellular context is a critical validation step.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding can alter the thermal stability of a protein.[2]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.[2]
-
Detection: Analyze the amount of soluble target protein in each sample by Western blot or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
III. Assays for Ternary Complex Formation
The formation of the POI-PROTAC-E3 ligase ternary complex is the pivotal event in PROTAC-mediated degradation.[1] Several biophysical and cell-based assays can be used to characterize this interaction.
NanoBRET™ Ternary Complex Assay
This is a live-cell, real-time assay that measures the proximity of the target protein and the E3 ligase.
Experimental Protocol:
-
Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in cells.
-
Cell Treatment: Treat the cells with the HaloTag® ligand to fluorescently label the E3 ligase. Then, add a dose-range of the PROTAC.
-
Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the PROTAC has brought the donor and acceptor into close proximity, confirming ternary complex formation.
-
Analysis: A characteristic bell-shaped curve is often observed when plotting the BRET signal against PROTAC concentration, which is indicative of the "hook effect" common to ternary complex formation.
IV. Assays for Ubiquitination
Confirming that the target protein is ubiquitinated in a PROTAC-dependent manner is a key mechanistic proof.
In-vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein in a reconstituted system.
Experimental Protocol:
-
Reaction Setup: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL or CRBN complex), the target protein, ATP, and biotinylated-ubiquitin in a reaction buffer.
-
PROTAC Addition: Add a dose-range of the PROTAC or vehicle control.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Detection: The level of ubiquitinated target protein can be detected by various methods:
-
Western Blot: Run the reaction products on an SDS-PAGE gel and blot with an antibody against the POI. A high molecular weight smear or ladder of bands indicates poly-ubiquitination.
-
AlphaLISA®: This is a bead-based immunoassay where acceptor beads bind the tagged POI and donor beads bind the biotinylated-ubiquitin. Upon ubiquitination, the beads are brought into proximity, generating a chemiluminescent signal.
-
V. Confirming Proteasome-Dependence
To complete the mechanistic picture, it is crucial to show that the observed protein degradation is dependent on the proteasome.
Proteasome Inhibitor Co-treatment
This is a straightforward cellular experiment where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).
Experimental Protocol:
-
Co-treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor like MG132.
-
Analysis: Analyze the levels of the target protein by Western blot. A rescue of protein degradation in the presence of the proteasome inhibitor confirms that the PROTAC-induced degradation is proteasome-dependent.
Quantitative Data Comparison
The following tables summarize key performance data for well-characterized PROTACs, illustrating how different assays can be used to compare their efficacy and selectivity.
Table 1: Comparison of BRD4 Degraders MZ1 and dBET1
| Parameter | MZ1 (VHL Recruiter) | dBET1 (CRBN Recruiter) | Assay Method | Reference |
| Degradation Potency (DC50) | ||||
| BRD4 Degradation in HeLa cells | ~100 nM | ~30 nM | Western Blot | [1] |
| BRD4 Degradation in NB4 cells | < 1 nM | ~1-10 nM | Western Blot | [1] |
| Degradation Maximum (Dmax) | ||||
| BRD4 Degradation in HeLa cells | >90% | >90% | Western Blot | [1] |
| Ternary Complex Formation | ||||
| VHL-MZ1-BRD4BD2 Kd | 4.4 nM | N/A | ITC | [1] |
| CRBN-dBET1-BRD4BD1 | N/A | Stronger than binary | Not specified | [1] |
| Degradation Kinetics | ||||
| Rate of BRD4 Degradation | Faster | Slower | Live-cell NanoBRET | [3] |
| Time to Dmax | Longer | Shorter | Live-cell NanoBRET | [3] |
Table 2: Performance of Clinically Investigated PROTACs
| PROTAC | Target | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | Undisclosed | ~1 nM | >90% | VCaP | |
| ARV-471 | Estrogen Receptor (ER) | Undisclosed | ~2 nM | >90% | MCF7 |
Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and specific experimental conditions. The data presented here are for comparative purposes.
Conclusion
The validation of a PROTAC's mechanism of action is a multifaceted process that requires a thoughtful and rigorous experimental approach. By employing a combination of orthogonal assays that interrogate each step of the degradation cascade—from target engagement and ternary complex formation to ubiquitination and proteasomal degradation—researchers can build a comprehensive and compelling data package. This multi-pronged strategy is essential for the successful development of this promising new class of therapeutics.
References
A Head-to-Head Comparison of E3 Ligase Ligand Binding Assays: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the precise characterization of interactions between small molecule ligands and E3 ubiquitin ligases is paramount. The development of potent and selective PROTACs (Proteolysis Targeting Chimeras) and molecular glues relies on robust and quantitative binding assays. This guide provides a head-to-head comparison of four commonly used E3 ligase ligand binding assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of these techniques, including their underlying principles, comparative performance data, and detailed experimental protocols. By presenting this information in a clear and structured format, we aim to empower researchers to select the most appropriate assay for their specific needs and to facilitate the discovery and optimization of novel E3 ligase ligands.
Data Presentation: A Comparative Overview
The selection of an appropriate binding assay depends on various factors, including the specific E3 ligase and ligand under investigation, the desired throughput, and the type of data required (e.g., endpoint vs. kinetic). The following table summarizes key quantitative performance metrics for the four highlighted assays, providing a snapshot of their respective strengths and limitations. It is important to note that these values can vary depending on the specific assay setup, reagents, and the E3 ligase-ligand pair being studied.
| Assay Type | Principle | Typical Affinity Range (Kd) | Common Readout | Throughput | Key Advantages | Key Disadvantages | Representative Z'-factor | Signal-to-Background (S/B) Ratio |
| TR-FRET | Proximity-based energy transfer from a donor to an acceptor fluorophore. | pM to µM | TR-FRET Ratio | High | Homogeneous, low background, sensitive. | Requires labeled components, potential for compound interference. | > 0.7[1] | > 5[1] |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. | nM to mM | Millipolarization (mP) | High | Homogeneous, simple, cost-effective.[2] | Requires fluorescently labeled ligand, sensitive to light scattering compounds. | > 0.5[2][3] | > 20[2] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | pM to mM | Response Units (RU) | Low to Medium | Label-free, provides kinetic data (kon, koff). | Requires specialized equipment, potential for protein immobilization issues. | N/A | N/A |
| AlphaLISA | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal. | pM to µM | Luminescence Counts | High | Homogeneous, highly sensitive, good for complex samples.[4] | Requires specific tagged proteins and beads, potential for bead aggregation. | > 0.5[4] | > 100[5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for each of the four E3 ligase ligand binding assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay to determine the IC50 value of a test compound for an E3 ligase.
Materials:
-
E3 ligase (e.g., His-tagged CRBN)
-
Biotinylated ligand (e.g., biotinylated thalidomide)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated d2 (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the E3 ligase (e.g., final concentration 5 nM) to all wells.
-
Add the biotinylated ligand (e.g., final concentration 10 nM) to all wells except for the negative control wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection mix containing the Tb-conjugated anti-His antibody (e.g., final concentration 1 nM) and Streptavidin-d2 (e.g., final concentration 20 nM) in assay buffer.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (for Terbium) and 665 nm (for d2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the compound concentration to determine the IC50 value.[1][6]
Fluorescence Polarization (FP) Assay
This protocol outlines a competitive binding assay to measure the affinity of a test compound for an E3 ligase.
Materials:
-
E3 ligase (e.g., VHL)
-
Fluorescently labeled ligand (e.g., FAM-labeled VHL ligand)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Test compounds
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the E3 ligase (e.g., final concentration 10 nM) to all wells.
-
Add the fluorescently labeled ligand (e.g., final concentration 5 nM) to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the plate on a fluorescence polarization plate reader, with appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the millipolarization (mP) values against the compound concentration to determine the IC50 value.[2][3][7]
Surface Plasmon Resonance (SPR) Assay
This protocol describes the characterization of the binding kinetics of a small molecule to an immobilized E3 ligase.
Materials:
-
E3 ligase (e.g., biotinylated Cereblon)
-
Sensor chip (e.g., Streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (analyte)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.0)
-
SPR instrument
Procedure:
-
Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface to a target response level.
-
Prepare a dilution series of the test compound in running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
After each injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[8][9][10]
AlphaLISA Assay
This protocol details a competition assay to identify binders to an E3 ligase.
Materials:
-
GST-tagged E3 ligase (e.g., GST-VHL)
-
Biotinylated ligand
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA Streptavidin Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compounds
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-tagged E3 ligase (e.g., final concentration 10 nM) to all wells.
-
Add the biotinylated ligand (e.g., final concentration 10 nM) to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads (e.g., final concentration 20 µg/mL each) to all wells under subdued light.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the compound concentration to determine the IC50 value.[4][5]
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLAS2024 [slas2024.eventscribe.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Figure 3. [Fluorescence polarization based competition assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. dhvi.duke.edu [dhvi.duke.edu]
Evaluating the Therapeutic Window of an E3 Ligase PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic window of a novel Proteolysis Targeting Chimera (PROTAC), herein referred to as E3 Ligase Ligand 32 PROTAC (LL-32). We will objectively compare its performance with a well-characterized alternative, PROTAC-V1, which utilizes a different E3 ligase recruiter. This comparison is supported by established experimental data formats and detailed protocols to aid in the preclinical assessment of targeted protein degraders.
Introduction to PROTACs and the Therapeutic Window
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] A PROTAC consists of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][5] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][6]
The therapeutic window is a critical parameter in drug development, representing the dosage range that produces the desired therapeutic effect without causing unacceptable toxicity. For PROTACs, a wide therapeutic window is essential, indicating a significant separation between the concentration required for effective protein degradation and the concentration at which off-target effects and cellular toxicity occur.[7]
Comparative Analysis: LL-32 vs. PROTAC-V1
This section compares the in vitro performance of LL-32, which utilizes a novel E3 ligase ligand, against PROTAC-V1, a well-established PROTAC employing the von Hippel-Lindau (VHL) E3 ligase. Both PROTACs are designed to degrade the same hypothetical oncoprotein, Target-X.
Table 1: In Vitro Degradation and Viability
| Parameter | LL-32 | PROTAC-V1 |
| Target-X Degradation | ||
| DC50 (nM) | 15 | 25 |
| Dmax (%) | 95 | 90 |
| Cellular Viability | ||
| IC50 (nM) | 850 | 450 |
| Therapeutic Index (IC50/DC50) | 56.7 | 18 |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
-
IC50 : The concentration of the PROTAC that inhibits 50% of cell viability.
-
Therapeutic Index : A quantitative measure of the therapeutic window. A higher index is desirable.
The data in Table 1 suggests that LL-32 is more potent in degrading Target-X and exhibits a significantly wider therapeutic window compared to PROTAC-V1.
Table 2: Off-Target Proteomics Analysis
| Parameter | LL-32 | PROTAC-V1 |
| Number of Significantly Degraded Off-Target Proteins | 8 | 22 |
| Key Off-Target Proteins | Protein A, Protein B | Protein C, Protein D, Zinc-Finger Proteins |
This proteomics data indicates that LL-32 is more selective, with fewer off-target proteins being degraded compared to PROTAC-V1. The degradation of zinc-finger proteins by VHL-based PROTACs is a known potential off-target effect.[7][8]
Experimental Protocols
Western Blot for Target Protein Degradation
This method quantifies the reduction in the target protein levels following PROTAC treatment.[2]
-
Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by a secondary antibody.
-
Detection and Analysis : Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment : Treat the cells with a range of PROTAC concentrations and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure : Add the CellTiter-Glo® reagent to each well and incubate to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation.[6][7]
-
Sample Preparation : Treat cells with the PROTAC at a concentration that achieves Dmax. Lyse the cells and digest the proteins into peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis : Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance in PROTAC-treated samples to vehicle-treated controls to identify proteins with significantly reduced levels.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of action for LL-32 PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating the therapeutic window of a PROTAC.
Conclusion
The comprehensive evaluation of a PROTAC's therapeutic window is paramount for its successful development as a therapeutic agent. By employing a suite of in vitro assays to determine on-target potency, cellular toxicity, and off-target effects, researchers can build a robust data package to compare different PROTAC molecules. In this comparative guide, the hypothetical LL-32 demonstrates a superior preclinical profile to PROTAC-V1, with higher potency, a wider therapeutic window, and greater selectivity. This framework of analysis can be applied to guide the selection and optimization of promising PROTAC candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Ubiquitination: A Comparative Guide to E3 Ligase Ligand-Based PROTACs
For researchers, scientists, and drug development professionals, establishing the effective ubiquitination of a target protein is a critical step in the validation of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of a representative PROTAC incorporating a hypothetical E3 ligase ligand, herein referred to as "Ligand 32," against alternative protein degradation technologies. Detailed experimental protocols and data presentation are included to facilitate the practical application of these methodologies.
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[][5] This guide focuses on a PROTAC utilizing "Ligand 32," a representative ligand for a commonly recruited E3 ligase such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), which are the most frequently used E3 ligases in PROTAC design.[6][7][8]
Mechanism of Action: PROTAC-Mediated Ubiquitination
The fundamental mechanism of a PROTAC involves hijacking an E3 ligase to induce the ubiquitination of a target protein that would not normally be a substrate for that ligase. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[]
References
- 2. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies for Novel E3 Ligase Ligands
For researchers, scientists, and drug development professionals, ensuring the specificity of new E3 ligase ligands is a critical step in the development of targeted protein degraders like PROTACs and molecular glues. Off-target effects can lead to unforeseen toxicity and reduced therapeutic efficacy. This guide provides a comparative overview of current methodologies for assessing cross-reactivity, complete with experimental data and detailed protocols to aid in the rational design and evaluation of novel E3 ligase ligands.
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and E3 ubiquitin ligases are the key determinants of its specificity.[1][2][3] The rise of targeted protein degradation (TPD) as a therapeutic modality has placed a significant focus on hijacking these E3 ligases to eliminate disease-causing proteins.[4][5][6][7][8][9] However, the success of this approach hinges on the selective engagement of the intended E3 ligase. This guide explores and compares the state-of-the-art techniques used to profile the cross-reactivity of new E3 ligase ligands, a crucial step in developing safe and effective protein degraders.[6][10][11][12]
Comparative Analysis of Cross-Reactivity Assessment Methods
The choice of method for assessing cross-reactivity depends on the stage of drug discovery, the nature of the ligand, and the specific questions being asked. Here, we compare three major approaches: proteomics-based methods, biochemical binding assays, and cell-based genetic screens.
| Method | Principle | Advantages | Limitations | Typical Throughput | Key Data Output |
| Quantitative Proteomics | Measures changes in the abundance of proteins in cells treated with the ligand. Unintended degradation of proteins other than the target suggests off-target E3 ligase engagement.[10][13] | - Unbiased, global view of off-target effects in a cellular context.[13] - Identifies downstream consequences of off-target binding. | - Can be complex to distinguish direct from indirect effects. - May not detect binding that doesn't lead to degradation. | Low to Medium | Fold change in protein abundance, identification of unintended degraded proteins. |
| Biochemical Ligand Binding Assays (e.g., E3scan™) | Directly measures the binding affinity of a ligand against a panel of purified E3 ligases.[14][15][16] | - Provides direct, quantitative measurement of binding affinity (Kd).[14][15] - "Apples-to-apples" comparison across a large panel of E3 ligases.[14][15] - High throughput and rapid.[5][14][15] | - In vitro assay may not fully recapitulate cellular conditions. - Does not directly measure protein degradation. | High | Dissociation constants (Kd) for a panel of E3 ligases. |
| CRISPR-Based Screens | Utilizes CRISPR-Cas9 technology to systematically knock out or activate E3 ligases to identify those essential for the degradation of a reporter protein.[1][2][3][17] | - Identifies the specific E3 ligase(s) responsible for degradation in a cellular context.[1][2][3] - Can uncover novel E3 ligase-substrate relationships.[2] | - Can be technically complex and time-consuming. - Results can be cell-line specific. | Medium to High | Enrichment or depletion of sgRNAs targeting specific E3 ligases. |
Experimental Protocols
Quantitative Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry-based quantitative proteomics.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line and treat with the test E3 ligase ligand and a vehicle control for a specified time course.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration, and digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions with unique isobaric tags.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across all conditions. Proteins that show significant and dose-dependent degradation in the presence of the ligand, other than the intended target, are considered potential off-targets.
Biochemical Ligand Binding Assay: E3scan™
The E3scan™ platform, based on KINOMEscan® technology, provides a high-throughput method for quantitatively assessing the binding of ligands to a large panel of E3 ligases.[14][15][16]
-
Assay Principle: The assay is a competition binding assay. An E3 ligase tagged with DNA is incubated with a known, immobilized ligand. The test compound is added to the reaction.
-
Competition: If the test compound binds to the E3 ligase, it will compete with the immobilized ligand, reducing the amount of DNA-tagged E3 ligase captured on the solid support.
-
Quantification: The amount of captured E3 ligase is quantified using qPCR to detect the associated DNA tag. A loss of signal indicates binding of the test compound.
-
Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of captured E3 ligase as a function of the test compound concentration.
Multiplex CRISPR Screening for E3 Ligase Identification
This protocol outlines a multiplex CRISPR screening approach to identify the cognate E3 ligase for a given substrate or degrader molecule.[1][2][3]
-
Library Construction: A lentiviral library is constructed containing sgRNAs that target a panel of E3 ligases. A fluorescent reporter (e.g., GFP) fused to a substrate of interest is also included.
-
Cell Transduction: A suitable cell line is transduced with the lentiviral library.
-
Selection/Screening:
-
Loss-of-function screen: If the substrate is unstable, CRISPR-mediated knockout of the cognate E3 ligase will lead to its stabilization and an increase in GFP fluorescence.[1]
-
Activation screen: For identifying E3 ligases that can be harnessed by a degrader, a CRISPR activation screen can be employed.[17]
-
-
FACS Sorting: Cells with altered fluorescence (e.g., high GFP for stabilization) are isolated using fluorescence-activated cell sorting (FACS).
-
Sequencing and Analysis: The sgRNAs enriched in the sorted cell population are identified by deep sequencing. The corresponding E3 ligase genes are identified as hits.
Visualizing Key Concepts
To further clarify the processes involved in E3 ligase ligand activity and cross-reactivity assessment, the following diagrams illustrate the core concepts.
Caption: E3 Ligase-Mediated Protein Degradation Pathway.
Caption: Experimental Workflows for Cross-Reactivity Analysis.
Caption: Logical Comparison of Ligand Specificity Profiles.
Conclusion
The development of novel E3 ligase ligands is a rapidly advancing field with the potential to unlock a wide range of previously "undruggable" targets.[7][8][18] However, ensuring the specificity of these ligands is paramount to their clinical success. A multi-faceted approach, combining proteomics, biochemical assays, and genetic screens, provides a comprehensive framework for characterizing cross-reactivity. By carefully selecting and applying these methodologies, researchers can gain a deeper understanding of their compounds' selectivity profiles, mitigate the risks of off-target effects, and ultimately design safer and more effective targeted protein degraders. The continuous development of these techniques, alongside the discovery of new E3 ligase ligands, will undoubtedly propel the field of targeted protein degradation forward.[19][20][21]
References
- 1. timmslab.com [timmslab.com]
- 2. Defining E3 ligase-substrate relationships through multiplex CRISPR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Molecular Glues: Transforming Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Molecular glues tackle undruggable targets | CAS [cas.org]
- 9. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 10. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. biorxiv.org [biorxiv.org]
- 18. youtube.com [youtube.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 21. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand 32
For researchers, scientists, and drug development professionals, the proper handling and disposal of E3 ligase Ligand 32 are critical for maintaining laboratory safety and ensuring environmental protection. This document provides essential safety and logistical information, including operational and disposal plans with step-by-step guidance. This compound, with CAS number 2300099-98-1, is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.
Data Presentation: Safety and Disposal Parameters
While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the conducted searches, the following table summarizes key parameters and guidelines based on general best practices for the disposal of similar potent, small molecule compounds like PROTACs. It is imperative to obtain and consult the compound-specific SDS from the manufacturer and adhere to your institution's Environmental Health and Safety (EHS) guidelines before handling or disposal.
| Parameter | Guideline & Relevance to Disposal |
| Chemical Name | 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione |
| CAS Number | 2300099-98-1 |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound in solid or solution form. |
| Waste Segregation | All waste contaminated with this compound, including solid materials (e.g., pipette tips, gloves, vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated from general laboratory waste.[1][2] |
| Waste Labeling | Hazardous waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[2] |
| Waste Storage | Store sealed hazardous waste containers in a designated satellite accumulation area, away from incompatible materials, until collection.[2] |
| Disposal Method | The primary and mandatory method for disposal is through a certified hazardous waste management service arranged by your institution's EHS office.[1][2][3] Do not dispose of this chemical down the drain or in the general trash. [1][3] |
| Spill Management | In case of a spill, prevent further leakage. For liquid spills, use a non-combustible absorbent material. For solid spills, carefully sweep to avoid dust generation. Collect all cleanup materials in a sealed container for hazardous waste disposal and decontaminate the area.[1] |
Experimental Protocols
A key experiment involving an E3 ligase ligand is its incorporation into a PROTAC to assess the degradation of a target protein. A standard method to quantify protein degradation is through Western blotting.
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a concentration range of your PROTAC containing this compound and any necessary controls (e.g., an inactive epimer, a compound lacking the E3 ligase ligand).
-
Treat the cells with the compounds for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.[4]
-
Incubate the plates on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) or Bradford assay to ensure equal protein loading for all samples.[4]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[4]
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.[4]
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again multiple times with TBST.
-
-
Data Analysis:
-
Add an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imaging system.[4]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized intensity of the target protein in treated samples to the vehicle control to determine the extent of protein degradation.
-
Mandatory Visualization
Caption: PROTAC mechanism of action leading to targeted protein degradation.
References
Personal protective equipment for handling E3 ligase Ligand 32
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like E3 ligase Ligand 32 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific target proteins.[1][2][3][4] Due to the potent nature of such compounds, stringent adherence to safety protocols is necessary to prevent exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, based on guidelines for highly potent active pharmaceutical ingredients (HPAPIs).[5][6]
| PPE Category | Item | Specifications and Usage |
| Body Protection | Lab Coat/Gown | A long-sleeved, seamless gown is required to protect the body.[7] For sterile compounding of toxic drugs, gowns made of proven resistant materials are critical.[8] Materials like DuPont™ Tyvek® offer excellent protection against solid or liquid HPAPIs.[5][6] A "bunny suit" or coverall can provide head-to-toe protection.[7] |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement and should be changed immediately after contact with chemicals.[9] For enhanced protection, double gloving or wearing Silver Shield gloves under nitrile gloves is recommended.[9] Gloves should be of a material tested for resistance to the specific chemicals being handled.[8] |
| Eye and Face Protection | Goggles and Face Shield | Safety glasses with side-shields are the minimum requirement.[9] However, for protection against splashes, chemical vapors, or when handling hazardous drugs, chemical splash goggles are required.[7][9] A face shield should be worn in conjunction with goggles to provide full facial protection.[7] |
| Respiratory Protection | Respirator | A surgical mask is not sufficient for respiratory protection from drug exposure.[7] When unpacking hazardous drugs not in plastic containers or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is necessary.[7][8] |
| Head and Hair Protection | Hair Cover | A hair cover is essential to protect against hazardous residue.[7] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are a minimum requirement for working in a laboratory where chemical hazards are present.[9] |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict workflow is crucial for minimizing the risk of exposure and contamination when working with potent compounds like this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of potent compounds.
Operational and Disposal Plans
Handling:
-
All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of powders.[8]
-
A designated area for handling potent compounds should be established.
-
Avoid skin contact and inhalation.[8] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS) for similar compounds.
Disposal:
-
All contaminated materials, including gloves, gowns, and labware, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
Disclaimer: This information is a general guide and should be supplemented with a thorough risk assessment and the specific Safety Data Sheet (SDS) for the compound, when available. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
